molecular formula C14H22ClNO3 B3380733 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride CAS No. 2044796-37-2

4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride

Cat. No.: B3380733
CAS No.: 2044796-37-2
M. Wt: 287.78
InChI Key: BKRIWQUXXOPVNO-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO3 and its molecular weight is 287.78. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4,6-trimethoxyphenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-16-11-8-12(17-2)14(13(9-11)18-3)10-4-6-15-7-5-10;/h8-10,15H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRIWQUXXOPVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2CCNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-(2,4,6-Trimethoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and pharmacological context of 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride , a specialized heterocyclic building block.

Executive Summary

4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride is a pharmacologically significant intermediate belonging to the 4-arylpiperidine class. It is structurally characterized by a piperidine ring substituted at the 4-position with an electron-rich 2,4,6-trimethoxyphenyl moiety. This scaffold is critical in the synthesis of cyclin-dependent kinase (CDK) inhibitors, most notably Flavopiridol (Alvocidib) , and serves as a probe for studying structure-activity relationships (SAR) in kinase and GPCR drug discovery.

Key Identifiers
ParameterDetail
Chemical Name 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride
CAS Number (HCl) 2044796-37-2
CAS Number (Free Base) 432043-58-8
Molecular Formula C₁₄H₂₁NO₃[1][2][3][4][5][6] · HCl
Molecular Weight 287.78 g/mol (HCl salt); 251.33 g/mol (Free base)
SMILES COC1=CC(=C(C(=C1)OC)C2CCNCC2)OC.Cl
Appearance White to off-white crystalline solid

Chemical Profile & Properties[3][5][7][8][9][10]

The electron-donating methoxy groups on the phenyl ring significantly influence the compound's reactivity and binding affinity. The steric bulk of the ortho-methoxy groups restricts rotation around the phenyl-piperidine bond, creating a specific conformational lock often exploited in enzyme active sites.

Physicochemical Data Table
PropertyValueNotes
Solubility DMSO (>20 mg/mL), Methanol, Water (moderate)Salt form enhances aqueous solubility.
Melting Point >200 °C (dec)Typical for piperidine HCl salts.
pKa (Calc.) ~9.8 (Piperidine NH)Highly basic secondary amine.
H-Bond Donors 2 (NH, HCl)
H-Bond Acceptors 4 (3x OMe, 1x N)
LogP (Calc.) ~1.9Lipophilic but balanced by polarity.

Synthetic Pathways[4][7][9][11]

The synthesis of 4-(2,4,6-trimethoxyphenyl)piperidine requires overcoming the steric hindrance of the 2,4,6-trimethoxy benzene ring. The most robust protocol involves a lithiation-addition sequence followed by reduction.

Protocol: Validated Synthesis Route

Step 1: Lithiation & Addition

  • Reagents: 1,3,5-Trimethoxybenzene, n-Butyllithium (n-BuLi), N-Boc-4-piperidone.

  • Conditions: Anhydrous THF, -78°C to RT.

  • Mechanism: n-BuLi selectively deprotonates the benzene ring between two methoxy groups (ortho-lithiation). The resulting carbanion attacks the ketone of the piperidone.

Step 2: Dehydration

  • Reagents: Trifluoroacetic acid (TFA) or HCl/MeOH.

  • Conditions: Reflux.[4][7]

  • Outcome: Removal of the Boc group and elimination of the tertiary alcohol to form the tetrahydropyridine intermediate.

Step 3: Hydrogenation

  • Reagents: H₂, Pd/C (10%), Methanol.

  • Conditions: 40 psi, RT, 12h.

  • Outcome: Reduction of the alkene double bond to yield the saturated piperidine.

Synthesis Workflow Diagram

Synthesispath Start 1,3,5-Trimethoxybenzene Inter1 Lithated Species (2,4,6-Trimethoxyphenyllithium) Start->Inter1 n-BuLi, THF -78°C Inter2 Tertiary Alcohol Intermediate Inter1->Inter2 + Reagent Nucleophilic Addition Reagent N-Boc-4-Piperidone Inter3 Tetrahydropyridine (Alkene) Inter2->Inter3 TFA or HCl Dehydration (-H2O) Final 4-(2,4,6-Trimethoxyphenyl) piperidine HCl Inter3->Final H2, Pd/C Reduction

Caption: Step-wise synthetic route from commercially available precursors to the target piperidine HCl salt.

Pharmacological Mechanism & Applications[7][8][10]

This compound serves as a core scaffold for Cyclin-Dependent Kinase (CDK) inhibitors. The 2,4,6-trimethoxyphenyl motif mimics the adenosine ring of ATP, allowing the molecule to lodge deeply into the ATP-binding pocket of kinases.

Mechanism of Action: ATP Competitive Inhibition
  • Binding: The piperidine nitrogen (protonated at physiological pH) forms hydrogen bonds with the hinge region of the kinase (e.g., CDK9 or CDK4/6).

  • Selectivity: The bulky trimethoxy group occupies the hydrophobic pocket, inducing conformational changes that prevent ATP binding.

  • Therapeutic Impact: Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins (Mcl-1, XIAP), triggering apoptosis in cancer cells (e.g., CLL, AML).

Signaling Pathway Diagram[9]

Pharmacology Drug 4-(2,4,6-Trimethoxyphenyl) piperidine Scaffold Target CDK9 / Cyclin T Complex Drug->Target Binds Hinge Region ATP ATP Binding Site Target->ATP Competes with ATP RNAP RNA Polymerase II (Phosporylation) Target->RNAP Inhibits Phosphorylation Mcl1 Mcl-1 / XIAP Transcription RNAP->Mcl1 Downregulates Apoptosis Tumor Cell Apoptosis Mcl1->Apoptosis Loss of Survival Signal Promotes Death

Caption: Mechanism of action illustrating the scaffold's role in CDK9 inhibition and subsequent apoptosis induction.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following analytical parameters.

MethodExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 3.75 (s, 9H) : Distinct singlets for 3x OMe groups.δ 6.20 (s, 2H) : Aromatic protons (meta to OMe).δ 3.0-3.4 (m) : Piperidine ring protons.δ 8.8-9.2 (br) : Exchangeable NH₂⁺ protons.
¹³C NMR Signals at ~160 ppm (C-OMe), ~55 ppm (OMe), and ~25-45 ppm (Piperidine carbons).
Mass Spectrometry m/z = 252.16 [M+H]⁺ .
HPLC Purity >98% (Required for biological assays). Column: C18; Mobile Phase: ACN/Water + 0.1% TFA.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or salt dissociation.

References

  • Sigma-Aldrich. 4-(2,4,6-Trimethoxyphenyl)piperidine Product Specification. Accessed 2026.[1][] Link

  • PubChem. Compound Summary for CID 16227817: 4-(2,4,6-trimethoxyphenyl)piperidine. National Library of Medicine. Link

  • CymitQuimica. 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride CAS 2044796-37-2.[9] Link

  • Kim, K. S., et al. (2002). "Discovery of Aminoflavone as a Histone Deacetylase Inhibitor". Journal of Medicinal Chemistry. (Contextual reference for flavonoid/piperidine scaffolds in kinase inhibition).
  • Sedlacek, H. H. (2001). "Mechanisms of Action of Flavopiridol". Critical Reviews in Oncology/Hematology. (Details the pharmacophore relevance).

Sources

Chemical structure of 4-(2,4,6-trimethoxyphenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2,4,6-trimethoxyphenyl)piperidine HCl

Abstract

This technical guide provides a comprehensive scientific overview of 4-(2,4,6-trimethoxyphenyl)piperidine hydrochloride, a molecule of significant interest to researchers in medicinal chemistry and drug development. The piperidine ring is a highly privileged scaffold, integral to numerous pharmaceuticals targeting a wide array of diseases, including those affecting the central nervous system (CNS).[1][2][3][4] The substitution of this core with a trimethoxyphenyl moiety introduces structural features present in various biologically active natural and synthetic compounds. This document delineates the molecule's structural characteristics, proposes a detailed, chemically sound synthetic pathway rooted in established organic chemistry principles, and outlines a robust analytical workflow for its characterization and quality control. By synthesizing field-proven insights with foundational principles, this guide serves as an essential resource for scientists engaged in the exploration of novel phenylpiperidine derivatives.

Introduction to Phenylpiperidine Scaffolds in Drug Discovery

The piperidine heterocycle is one of the most ubiquitous structural motifs in modern pharmaceuticals, prized for its favorable physicochemical properties that often enhance a molecule's "druggability."[1][2] Its presence can improve metabolic stability, modulate lipophilicity for better membrane transport, and provide a three-dimensional framework that allows for precise conformational adaptation to biological targets.[1]

When a phenyl group is directly attached to the piperidine ring, the resulting phenylpiperidine scaffold gives rise to a vast class of compounds with profound biological effects. This structural class is famously represented by potent analgesics, such as fentanyl and its analogues, which highlights its significance in targeting CNS receptors.[5] The specific substitution pattern on both the phenyl and piperidine rings is critical in defining the molecule's pharmacological profile, influencing its target affinity, selectivity, and pharmacokinetic properties.[1]

The 2,4,6-trimethoxyphenyl substituent featured in the title compound is also of strategic importance. The methoxy groups can act as hydrogen bond acceptors and their positions can influence the molecule's conformation and electronic properties, potentially modulating its interaction with protein binding pockets. This guide provides the foundational chemical knowledge required to synthesize, purify, and validate the structure of 4-(2,4,6-trimethoxyphenyl)piperidine HCl, enabling further pharmacological investigation.

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

The structure of 4-(2,4,6-trimethoxyphenyl)piperidine HCl consists of a central piperidine ring connected at its 4-position to a 2,4,6-trimethoxyphenyl ring. The amine within the piperidine ring is protonated to form a hydrochloride salt, which typically enhances the compound's stability and water solubility.

The key structural features are:

  • Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle.[6]

  • Phenyl Linkage: A direct carbon-carbon bond between the C4 of the piperidine ring and C1 of the phenyl ring.

  • Symmetrical Substitution: Three methoxy (-OCH₃) groups on the phenyl ring at the ortho (2,6) and para (4) positions.

  • Hydrochloride Salt: The piperidine nitrogen exists as an ammonium chloride, making the overall compound a salt.

chemical_structure cluster_piperidine Piperidine Ring cluster_phenyl Trimethoxyphenyl Ring N1 NH₂⁺Cl⁻ C2 CH₂ N1->C2 C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₂ C4->C5 P1 C C4->P1 C6 CH₂ C5->C6 C6->N1 P2 C(OCH₃) P1->P2 P3 CH P2->P3 P4 C(OCH₃) P3->P4 P5 CH P4->P5 P6 C(OCH₃) P5->P6 P6->P1

Caption: 2D representation of 4-(2,4,6-trimethoxyphenyl)piperidine HCl.

Physicochemical Properties

A summary of the key physicochemical properties for the free base form, 4-(2,4,6-trimethoxyphenyl)piperidine, is provided below. These values are crucial for experimental design, including solvent selection and chromatographic method development.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₃PubChem[7]
Molecular Weight 251.32 g/mol ChemSynthesis[8]
Monoisotopic Mass 251.15215 DaPubChem[7]
Predicted XlogP 1.9PubChem[7]
InChIKey YKDGXDUAFBOSNK-UHFFFAOYSA-NPubChem[7]

Synthesis and Purification

The synthesis of asymmetrically substituted phenylpiperidines requires a strategic approach to form the key carbon-carbon bond between the two ring systems. A logical and robust strategy involves a Grignard reaction on a protected piperidone intermediate.

Retrosynthetic Analysis

A retrosynthetic analysis helps to deconstruct the target molecule into readily available starting materials. For this target, the primary disconnection is the C-C bond between the piperidine and phenyl rings. This leads back to a protected 4-piperidone and a trimethoxyphenyl Grignard reagent, which itself comes from the corresponding aryl bromide.

retrosynthesis Target 4-(2,4,6-trimethoxyphenyl)piperidine HCl FreeBase 4-(2,4,6-trimethoxyphenyl)piperidine Target->FreeBase Salt Formation Intermediate1 N-Boc-4-(2,4,6-trimethoxyphenyl)piperidine FreeBase->Intermediate1 Deprotection (N-Boc) Disconnect1 C-C Bond Disconnection Intermediate1->Disconnect1 Retrosynthesis Precursors N-Boc-4-piperidone + (2,4,6-trimethoxyphenyl)magnesium bromide Disconnect1->Precursors GrignardReagent (2,4,6-trimethoxyphenyl)magnesium bromide Precursors->GrignardReagent Piperidone N-Boc-4-piperidone Precursors->Piperidone ArylBromide 1-Bromo-2,4,6-trimethoxybenzene GrignardReagent->ArylBromide Grignard Formation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol describes a five-step synthesis from commercially available N-Boc-4-piperidone and 1-bromo-2,4,6-trimethoxybenzene.

Step 1: Grignard Reagent Formation

  • Rationale: To create the aryl nucleophile required to attack the piperidone carbonyl. Magnesium insertion into the aryl-bromide bond is a classic and reliable method.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon), add magnesium turnings.

    • Add a solution of 1-bromo-2,4,6-trimethoxybenzene in anhydrous tetrahydrofuran (THF) dropwise.

    • Initiate the reaction with gentle heating or a crystal of iodine if necessary.

    • Once the reaction begins (as evidenced by gentle reflux), add the remaining aryl bromide solution at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to N-Boc-4-piperidone

  • Rationale: The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the protected piperidone to form the C-C bond and a tertiary alcohol intermediate. The Boc protecting group is essential to prevent the acidic N-H of an unprotected piperidine from quenching the Grignard reagent.

  • Procedure:

    • Cool the Grignard reagent solution from Step 1 to 0 °C in an ice bath.

    • Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 3: Dehydration and Reduction

  • Rationale: The tertiary alcohol is unstable and not the desired product. It must be eliminated to an alkene (an endocyclic enamine or exocyclic alkene), followed by reduction to the saturated piperidine ring. A one-pot acidic reduction is efficient.

  • Procedure:

    • Dissolve the crude alcohol from Step 2 in glacial acetic acid.

    • Add palladium on carbon (10 wt. %).

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate to isolate the N-Boc protected product.

Step 4: Boc Deprotection

  • Rationale: Removal of the Boc protecting group is necessary to yield the final secondary amine. Strong acidic conditions are required to cleave the tert-butyl carbamate.

  • Procedure:

    • Dissolve the crude product from Step 3 in a solution of 4M HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 2-4 hours, monitoring for the cessation of CO₂ evolution.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

Step 5: Purification and Salt Formation

  • Rationale: The final step is to purify the product. As the hydrochloride salt was formed in the previous step, recrystallization is often the most effective method for obtaining a highly pure, crystalline solid.

  • Procedure:

    • Triturate the crude solid from Step 4 with diethyl ether to remove non-polar impurities and induce crystallization.

    • Perform recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to yield pure 4-(2,4,6-trimethoxyphenyl)piperidine HCl as a crystalline solid.

Structural Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound.

Analytical Workflow Overview

The workflow ensures that the final product meets the required standards of identity, purity, and quality before its use in further research.

analytical_workflow Start Crude Synthesis Product Purification Purification (Recrystallization) Start->Purification PurityCheck Purity Assessment (HPLC) Purification->PurityCheck IdentityCheck Structure Confirmation PurityCheck->IdentityCheck Purity >95% NMR NMR Spectroscopy (¹H, ¹³C) IdentityCheck->NMR MS Mass Spectrometry (HRMS) IdentityCheck->MS Final Qualified Compound NMR->Final MS->Final

Caption: Standard workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The expected chemical shifts (δ) are predicted based on analogous structures.[9][10]

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale
Ar-H (meta)~6.2~91Symmetrical aromatic protons, shielded by three -OCH₃ groups.
Ar-OCH₃ (para)~3.8~56Methoxy group at the C4 position.
Ar-OCH₃ (ortho)~3.75~55.5Two equivalent methoxy groups at C2 and C6 positions.
Piperidine-H (axial, C2/C6)~3.5~45Protons on carbons adjacent to the nitrogen, deshielded.
Piperidine-H (equatorial, C2/C6)~3.1~45
Piperidine-H (C4)~2.9~35Methine proton at the point of substitution.
Piperidine-H (axial, C3/C5)~2.2~30
Piperidine-H (equatorial, C3/C5)~1.9~30
N-H₂⁺~9.0-Broad signal for the ammonium proton.
Ar-C (ipso)-~110Carbon attached to the piperidine ring.
Ar-C (ortho)-~160Carbons bearing methoxy groups.
Ar-C (para)-~162Carbon bearing the para-methoxy group.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: The primary ion observed will be the protonated molecular ion [M+H]⁺ for the free base.

  • Calculated m/z: For C₁₄H₂₂NO₃⁺, the expected monoisotopic mass is 252.1594 Da.[7] The detection of this ion with high mass accuracy (e.g., < 5 ppm error) provides strong evidence for the compound's identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

  • Rationale: To separate the target compound from any remaining starting materials, byproducts, or impurities. A purity level of ≥95% is typically required for compounds intended for biological screening.

  • Typical Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A linear gradient from ~5% B to 95% B over 10-15 minutes.

    • Detection: UV detector at 254 nm and 280 nm.

Potential Biological Significance and Future Directions

The unique combination of a phenylpiperidine core and a 2,4,6-trimethoxyphenyl substituent makes this molecule a compelling candidate for biological evaluation. Substituted piperidines are known to exhibit a wide range of pharmacological activities, including acting as Akt inhibitors for cancer therapy and possessing CNS activity.[5][11] The trimethoxy substitution pattern is found in compounds with applications ranging from anti-inflammatory to antimicrobial.

Future research should focus on:

  • In Vitro Screening: Evaluating the compound against a panel of CNS receptors (e.g., opioid, dopamine, serotonin) and cancer cell lines to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the substitution pattern on the phenyl ring or the piperidine ring to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties to determine its suitability for in vivo studies.

Conclusion

This technical guide has detailed the chemical structure, physicochemical properties, and a viable synthetic route for 4-(2,4,6-trimethoxyphenyl)piperidine HCl. The proposed multi-step synthesis is based on robust and well-established chemical transformations. Furthermore, a comprehensive analytical workflow employing NMR, MS, and HPLC has been outlined to ensure the unambiguous structural confirmation and purity assessment of the final product. This foundational work provides researchers with the necessary protocols and rationale to produce and validate this compound, paving the way for its exploration in various fields of drug discovery and chemical biology.

References

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024).
  • 4-(2,4,6-trimethoxyphenyl)piperidine hydrochloride. PubChem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
  • 4-Diphenylmethoxypiperidine Hydrochloride. Sonal Biyopharma.
  • 4-[(Phenylmethoxy)methyl]piperidine hydrochloride. Sigma-Aldrich.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). DovePress.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine.
  • 4-(2-Methoxybenzyl)piperidine hydrochloride. Sigma-Aldrich.
  • 4-(4-Methoxy-phenyl)-piperidine HCl. Santa Cruz Biotechnology.
  • 1-(2,4,6-trimethoxyphenyl)piperidine. (2025). ChemSynthesis.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development.
  • Piperidine Synthesis. (2025).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • 4-(4-Methoxybenzyl)piperidine hydrochloride. Chem-Impex.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine. Wikipedia.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). PubMed.

Sources

Technical Guide: Rohitukine Analog Synthesis Precursors & Methodologies

[1]

Executive Summary: The CDK Inhibitor Scaffold

Rohitukine (Amoora rohituka derived) represents a pivotal chromone alkaloid scaffold in the development of cyclin-dependent kinase (CDK) inhibitors, most notably Flavopiridol (Alvocidib) and P-276-00 .[1][2] Unlike typical kinase inhibitors that target the hinge region via mimicking the adenine moiety of ATP, the Rohitukine pharmacophore—specifically the N-methyl-4-piperidinyl-chromone core—exploits a unique binding mode within the ATP-binding pocket.[1]

This guide details the synthetic precursors and chemical logic required to construct this scaffold. We move beyond simple isolation, focusing on total synthesis and semi-synthetic strategies that allow for structure-activity relationship (SAR) optimization at the C2 (aryl/alkyl) and C8 (piperidine) positions.[1]

Retrosynthetic Analysis & Precursor Logic

To understand the precursor requirements, we must deconstruct the target molecule (Flavopiridol/Rohitukine) into its fundamental building blocks. The synthetic challenge lies in two areas:

  • Regioselectivity: Installing the piperidine ring specifically at the C8 position of the chromone.

  • Stereochemistry: Establishing the cis-(3S, 4R) configuration on the piperidine ring, which is critical for biological activity.[1]

Strategic Disconnection

The most robust synthetic route disconnects the molecule into three core precursors:

  • Precursor A (Aromatic Core): Electron-rich phenols (e.g., 1,3,5-Trimethoxybenzene or Phloroglucinol ).[1]

  • Precursor B (Piperidine Ring): 1-Methyl-4-piperidone .[1]

  • Precursor C (Chromone C2-Linker): Acid chlorides (e.g., 2-Chlorobenzoyl chloride for Flavopiridol) or anhydrides.[1]

RetrosynthesisTargetTarget: Flavopiridol / Rohitukine Analog(Cis-3-hydroxy-1-methyl-4-piperidinyl core)IntermediateKey Intermediate:(-)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-olTarget->IntermediateChromone Annulation(Baker-Venkataraman)P_CPrecursor C:2-Chlorobenzoyl Chloride(C2-Specificity)Target->P_CAcylationP_APrecursor A:1,3,5-Trimethoxybenzene(Aromatic Scaffold)Intermediate->P_AAcid-CatalyzedCondensationP_BPrecursor B:1-Methyl-4-piperidone(Heterocyclic Core)Intermediate->P_BAldol-typeReaction

Figure 1: Retrosynthetic disconnection of the Flavopiridol scaffold revealing the three primary chemical inputs.

Critical Precursors & Reagent Specifications

The Aromatic Anchor: 1,3,5-Trimethoxybenzene

While natural biosynthesis utilizes phloroglucinol, synthetic routes prefer 1,3,5-trimethoxybenzene (TMB).[1]

  • Role: Acts as the nucleophile in the initial condensation with the piperidone.

  • Why Methylated? Free hydroxyls (phloroglucinol) are too reactive and prone to oxidation.[1] Methyl ethers provide stability during the harsh acidic condensation and hydroboration steps. They are removed (demethylated) in the final step using BBr3 or HBr/AcOH.

The Heterocycle: 1-Methyl-4-piperidone

This is the source of the CDK-binding D-ring.[1]

  • Purity Requirement: Must be free of secondary amines to prevent side reactions during acylation.

  • Reactivity: The ketone functionality is exploited to form an olefin via condensation with TMB.

Stereochemical Control Agents: N-Selectride

The biological potency of Rohitukine analogs depends strictly on the (3S, 4R) stereochemistry.

  • Reagent: N-Selectride (Lithium tri-sec-butylborohydride).[1]

  • Function: Performs a bulky, diastereoselective reduction of the intermediate ketone to yield the cis-alcohol.[1][3] Sodium borohydride (NaBH4) typically yields a mixture of cis and trans, requiring tedious chromatographic separation.

Detailed Synthetic Protocol: The "Olefin-Hydroboration" Route[1]

This protocol synthesizes the core scaffold used for Flavopiridol and IIIM-290.[4][5]

Phase 1: Construction of the Aryl-Piperidine Olefin

Objective: Couple the aromatic ring to the piperidine ring.

  • Reagents: 1,3,5-Trimethoxybenzene (1.0 eq), 1-Methyl-4-piperidone (1.0 eq), Glacial Acetic Acid, HCl gas.

  • Procedure:

    • Dissolve TMB and piperidone in glacial acetic acid.

    • Saturate the solution with anhydrous HCl gas.

    • Heat to 90-100°C for 6 hours.

    • Mechanism: Acid-catalyzed aldol-type condensation followed by dehydration.[1]

  • Outcome: Formation of 1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine (The Olefin).[1]

  • Yield Target: >90%.

Phase 2: Stereochemical Installation (The Critical Step)

Objective: Convert the olefin into the chiral cis-alcohol.

  • Hydroboration: Treat the olefin with Borane-THF (BH3·THF) followed by oxidative workup (NaOH/H2O2).[1]

    • Note: This typically yields the trans-alcohol or a racemic mixture.

  • Swern Oxidation: Oxidize the resulting alcohol back to the ketone using Oxalyl chloride/DMSO.

    • Intermediate: (+/-)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.[1][3][4][5][6]

  • Enantioselective Reduction:

    • Cool the ketone solution to -78°C in THF.

    • Add N-Selectride (1.2 eq) dropwise.[1]

    • Logic: The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position relative to the aryl group, establishing the cis-(3S, 4R) configuration.

  • Outcome: (-)-(cis)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol .

Phase 3: Chromone Annulation (Flavopiridol Synthesis)

Objective: Build the chromone ring onto the aryl core.

  • Acylation: React the chiral intermediate with acetic anhydride (for Rohitukine) or 2-chlorobenzoyl chloride (for Flavopiridol) using BF3[1]·OEt2 as a Lewis acid catalyst.

    • Regiochemistry: The acyl group installs at the position ortho to the methoxy groups (Friedel-Crafts acylation).

  • Baker-Venkataraman Rearrangement:

    • Treat the acylated product with a base (LiHMDS or KOH/Pyridine).

    • This induces an intramolecular Claisen-type condensation to form the diketone intermediate.

  • Cyclization: Acid-catalyzed cyclization (H2SO4/AcOH) closes the ring to form the chromone.

  • Global Deprotection: Treat with 48% HBr in acetic acid or BBr3 in DCM to cleave the methyl ethers, revealing the free hydroxyls.

Visualization of Synthetic Workflow

SynthesisWorkflowcluster_0Phase 1: Couplingcluster_1Phase 2: Chiralitycluster_2Phase 3: AnnulationS11,3,5-Trimethoxybenzene+ N-Methyl-4-piperidoneS2Olefin Intermediate(Acid/Heat)S1->S2S3Racemic Alcohol(Hydroboration)S2->S3S4Ketone(Swern Oxidation)S3->S4S5Chiral Cis-Alcohol(N-Selectride Reduction)S4->S5S6Acylation(2-Cl-Benzoyl Chloride)S5->S6S7Chromone Ring Closure(Base -> Acid)S6->S7S8Flavopiridol(Final Deprotection)S7->S8

Figure 2: Step-by-step synthetic workflow from raw precursors to the final Flavopiridol analog.

Precursor Comparison Table

Precursor ClassSpecific CompoundFunctionCritical Quality Attribute (CQA)
Aromatic Core 1,3,5-TrimethoxybenzeneNucleophilic scaffoldHigh purity (>99%) to prevent regio-isomers.[1]
Heterocycle 1-Methyl-4-piperidoneD-ring sourceAnhydrous; free of secondary amines.[1]
Chiral Reagent N-SelectrideStereocontrol (Cis)Molarity accuracy; air-sensitive handling.[1]
Acylating Agent 2-Chlorobenzoyl ChlorideC2-specificity (Flavopiridol)Free of benzoic acid hydrolysis products.[1]
Lewis Acid Boron Trifluoride EtherateFriedel-Crafts CatalystFreshly distilled; clear/colorless.[1]

Troubleshooting & Optimization

  • Issue: Low yield in the Friedel-Crafts acylation step.

    • Solution: The piperidine nitrogen can complex with Lewis acids (BF3), deactivating the catalyst. Use a stoichiometric excess of Lewis acid (3.0–4.0 eq) to saturate the basic nitrogen.

  • Issue: Incomplete demethylation.

    • Solution: BBr3 is more effective than HBr/AcOH but requires strictly anhydrous conditions. Ensure the reaction is quenched carefully to avoid degrading the chromone ring.

References

  • Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290. ACS Omega. (2025).[1] [Link][1]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Journal of Organic Chemistry. (2024). [Link][1]

  • Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues. Bioorganic & Medicinal Chemistry. (2008). [Link]

  • Thio- and oxoflavopiridols, cyclin-dependent kinase 1-selective inhibitors: synthesis and biological effects. Journal of Medicinal Chemistry. (2000).[1] [Link]

  • Production of rohitukine in leaves and seeds of Dysoxylum binectariferum: an alternate renewable resource. Pharmaceutical Biology. (2015). [Link]

The Pharmacophore Synergy: Biological Activity of Trimethoxyphenyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals Authored from the perspective of a Senior Application Scientist

Executive Rationale: The Convergence of Scaffold and Pharmacophore

In modern medicinal chemistry, the strategic hybridization of privileged scaffolds is a fundamental approach to overcoming pharmacokinetic bottlenecks. The incorporation of the 3,4,5-trimethoxyphenyl (TMP) moiety onto a piperidine core represents a masterclass in rational drug design.

The TMP group is a highly validated pharmacophore known to occupy the hydrophobic pocket of the colchicine-binding site on β-tubulin, effectively halting cell division. However, isolated TMP derivatives often suffer from poor aqueous solubility and rapid metabolic clearance. By grafting this moiety onto a piperidine core—a basic, nitrogen-containing heterocycle—we achieve two critical physicochemical upgrades:

  • Bioavailability & Solubility: The amine of the piperidine allows for physiological protonation (salt formation), drastically improving aqueous solubility.

  • Conformational Rigidity: The saturated six-membered ring provides a conformationally restricted vector. X-ray crystallography and Density Functional Theory (DFT) studies confirm that the piperidine ring frequently adopts a twist-chair or chair conformation, which optimally locks the TMP groups into the equatorial orientation required for deep target engagement,.

This structural synergy yields derivatives with profound, multi-target biological activities, primarily functioning as potent anticancer and antioxidant/anti-inflammatory agents,.

Mechanistic Pathways & Target Engagement

Anticancer Activity via Tubulin Inhibition

The primary mechanism of action (MoA) for TMP-piperidine derivatives in oncology is the destabilization of microtubules. By competitively binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin heterodimers. The causality cascade is absolute: without microtubule polymerization, the mitotic spindle cannot form. This triggers the spindle assembly checkpoint, arresting the cell in the G2/M phase, which inevitably forces the cell into apoptosis (programmed cell death) via caspase activation,.

TubulinPathway TMP TMP-Piperidine Derivative Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Competitive Binding Destabilization Microtubule Destabilization Tubulin->Destabilization Steric Hindrance Arrest G2/M Phase Cell Cycle Arrest Destabilization->Arrest Mitotic Spindle Failure Apoptosis Apoptosis (Pre-G1 Induction) Arrest->Apoptosis Caspase Cascade

Mechanistic pathway of TMP-piperidine derivatives inducing apoptosis via tubulin inhibition.

Antioxidant and Anti-Inflammatory Profiles

Beyond oncology, novel imine derivatives of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one have demonstrated significant free radical scavenging capabilities. The electron-rich nature of the methoxy groups on the phenyl ring allows these compounds to donate electrons to reactive oxygen species (ROS), stabilizing them. This antioxidant buffering directly correlates with anti-inflammatory efficacy, as ROS are primary secondary messengers in inflammatory signaling cascades.

Quantitative Structure-Activity Relationship (QSAR) Data

To objectively evaluate the efficacy of these derivatives, we must look at the quantitative data. The table below synthesizes the IC₅₀ values of leading TMP-piperidine derivatives across various biological assays, demonstrating their high potency at micromolar to nanomolar concentrations.

Compound ScaffoldPrimary Biological TargetTest Model / Cell LineIC₅₀ Value
Piperidine-2,6-dione (17a) Antiproliferative (MTT)PC3 (Prostate Cancer)0.81 µM
Piperidine-2,6-dione (17a) Antiproliferative (MTT)MCF7 (Breast Cancer)1.30 µM
TMP-Pyridine/Piperidine Analog Tubulin PolymerizationIsolated β-Tubulin8.92 nM
3,3-dimethyl-2,6-bis(TMP) piperidin-4-one Radical ScavengingDPPH Assay30.12 µM,

Self-Validating Experimental Protocols

As application scientists, we recognize that data is only as reliable as the assay that generated it. The following protocols are engineered as self-validating systems, ensuring that every experimental choice is grounded in biochemical causality.

Protocol A: In Vitro Tubulin Polymerization Kinetic Assay

Objective: To quantify the direct inhibitory effect of TMP-piperidine derivatives on microtubule assembly. System Validation: Paclitaxel (Taxol) is used as a positive control for polymerization enhancement; Colchicine is used as a positive control for inhibition. This establishes the maximum dynamic range of the assay.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

    • Causality: Tubulin heterodimers require the hydrolysis of GTP to GDP to provide the thermodynamic driving force for polymerization. EGTA chelates calcium, which would otherwise depolymerize microtubules.

  • Compound Incubation: Pre-incubate the tubulin solution with varying concentrations of the TMP-piperidine derivative (e.g., 0.1 to 10 µM) at 4°C for 15 minutes.

    • Causality: Pre-incubation at cold temperatures (where tubulin remains as unpolymerized dimers) allows the TMP moiety to access and bind the buried colchicine pocket before the structural changes of polymerization occur.

  • Fluorescence Initiation: Add a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore) and immediately shift the plate to 37°C in a microplate reader.

    • Causality: The temperature shift to 37°C initiates polymerization. The fluorophore's emission increases exponentially as it incorporates into the hydrophobic grooves of the growing microtubule polymer, providing real-time kinetic data.

  • Data Acquisition: Read fluorescence (Ex: 340 nm / Em: 440 nm) every minute for 60 minutes. Calculate the Vmax of the growth phase to determine the IC₅₀.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Evaluation)

Objective: To measure the electron-donating capacity of the TMP-piperidine derivatives. System Validation: Ascorbic acid (Vitamin C) is run in parallel as a standardized antioxidant control to ensure reagent viability.

  • DPPH Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Store in an amber flask.

    • Causality: DPPH is a stable free radical but is highly photosensitive. Methanol ensures complete solvation of both the radical and the lipophilic piperidine derivatives.

  • Reaction Assembly: Mix 1 mL of the DPPH solution with 1 mL of the test compound at serial dilutions (10, 20, 40, 80 µM). Vortex vigorously and incubate in the dark for 30 minutes at room temperature.

    • Causality: The 30-minute window allows the reaction to reach thermodynamic equilibrium, ensuring that all available electron-donating sites on the TMP rings have reacted.

  • Spectrophotometric Analysis: Measure the absorbance at 517 nm against a methanol blank.

    • Causality: The unreacted DPPH radical exhibits a deep purple color with a peak absorbance at 517 nm. As the TMP-piperidine derivative donates an electron, DPPH is reduced to a yellow hydrazine derivative, causing a quantifiable drop in absorbance that directly correlates to antioxidant power.

AssayWorkflow Synthesis 1. Chemical Synthesis (Mannich Reaction) Validation 2. Structural Validation (NMR, XRD, LC-MS) Synthesis->Validation Yield >85% Screening 3. High-Throughput Screening (MTT/DPPH) Validation->Screening Purity >98% Mechanism 4. MoA Elucidation (Flow Cytometry) Screening->Mechanism IC50 < 5 µM

Self-validating high-throughput screening and validation workflow for piperidine derivatives.

Future Perspectives in Drug Development

The biological activity of trimethoxyphenyl piperidine derivatives is highly tunable. Future drug development efforts should focus on modifying the N-substituent of the piperidine ring. For instance, the introduction of chloroacetyl or acryloyl groups at the N1 position has been shown to subtly alter the puckering parameters of the piperidine ring. This fine-tuning of the ring's dihedral angle directly impacts how the equatorial TMP groups interface with the target protein residues, offering a rational pathway to overcome multi-drug resistance (MDR) in refractory cancers.

By maintaining strict adherence to structure-activity relationships and employing rigorous, self-validating biochemical assays, researchers can continue to unlock the immense therapeutic potential of this privileged hybrid scaffold.

References

  • **Synthesis of Novel Imine Derivatives of 3, 3-Dimethyl-2, 6-Bis (3, 4, 5-Tri Methoxyphenyl) Piperidin-4-One: As a New Class of Antioxidant and

The Mechanistic Rationale for Targeting CDK9

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design of CDK9 Inhibitors: Pharmacophore Modeling and Experimental Validation

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently encounter the challenge of designing kinase inhibitors that are both highly potent and exquisitely selective. Cyclin-dependent kinase 9 (CDK9) has emerged as a premier therapeutic target for MYC-driven and hematological malignancies. However, owing to the highly conserved nature of the CDK family ATP-binding pocket, developing a selective CDK9 pharmacophore requires a rigorous, structure-based approach coupled with self-validating experimental workflows.

This technical guide deconstructs the structural biology of the CDK9 active site, outlines modern pharmacophore design strategies, and details the biochemical and cellular protocols required to validate target engagement.

Unlike cell-cycle CDKs (e.g., CDK1, CDK2, CDK4/6), CDK9 forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex alongside Cyclin T1 or Cyclin K[1][2]. The primary cellular function of P-TEFb is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2, which releases the polymerase from promoter-proximal pausing and drives productive transcriptional elongation[3][4].

By inhibiting CDK9, we rapidly halt the transcription of short-lived mRNAs. This leads to the acute depletion of critical anti-apoptotic proteins (such as MCL-1) and oncogenic drivers (such as c-MYC), ultimately triggering intrinsic apoptosis in cancer cells[4][5].

G CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) pRNAPII p-Ser2 RNA Pol II (Elongation Active) CDK9->pRNAPII Phosphorylates RNAPII RNA Polymerase II (Unphosphorylated) RNAPII->pRNAPII Activation Transcription Transcription of Short-lived mRNAs pRNAPII->Transcription Drives MCL1 MCL-1 / c-MYC (Anti-apoptotic) Transcription->MCL1 Produces Apoptosis Cancer Cell Apoptosis MCL1->Apoptosis Depletion causes Inhibitor CDK9 Inhibitor (e.g., AZD4573) Inhibitor->CDK9 Blocks

Mechanism of Action: CDK9 inhibition halts RNA Pol II elongation, depleting MCL-1 and causing apoptosis.

Deconstructing the CDK9 Pharmacophore

The rational design of a CDK9 inhibitor centers on exploiting the subtle topological nuances of the ATP-binding cleft. A successful CDK9 pharmacophore must satisfy three distinct interaction zones:

  • The Hinge Region (Cys106 and Asp104): The hinge region is the fundamental anchor for all ATP-competitive inhibitors. In CDK9, Cys106 is the critical residue. High-affinity scaffolds (such as aminopyrimidines and amidopyridines) are designed to establish dual hydrogen bonds—acting as both H-bond donor and acceptor—with the peptide NH and carbonyl oxygen of Cys106[1][4][6]. Asp104 also frequently participates in H-bonding, a feature notably exploited by the classic inhibitor flavopiridol[1][7].

  • The Hydrophobic Pocket (Phe103, Val33): Located deep within the cleft behind the ATP binding site, this lipophilic pocket accommodates bulky moieties (e.g., chromenone or cyan groups) to drive binding enthalpy via van der Waals and CH/π interactions[1][7].

  • The Solvent-Exposed Region: Extending outward toward the aqueous environment, this region tolerates diverse substitutions (such as piperazine or cyclohexylamino groups). Structural modifications here are essential for tuning physicochemical properties (e.g., aqueous solubility) and engineering steric clashes against off-target kinases[6][7].

G Hinge Hinge Region Binding (Cys106, Asp104) Lead Optimized CDK9 Selective Inhibitor Hinge->Lead Anchors ATP site Hydrophobic Hydrophobic Pocket (Phe103, Val33) Hydrophobic->Lead Enhances Affinity Solvent Solvent-Exposed Region (Selectivity Tuning) Solvent->Lead Improves PK/Selectivity Macrocycle Conformational Constraint (Macrocyclization) Macrocycle->Lead Prevents CDK2 Binding

Logical Relationship: Core structural vectors required to design a potent and selective CDK9 inhibitor.

Causality in Selectivity: Overcoming the CDK2 Hurdle

Achieving selectivity over CDK2 is notoriously difficult due to extreme structural homology. Modern drug design utilizes two advanced strategies to overcome this:

  • Macrocyclic Constraints: Molecular dynamics simulations reveal that certain linear inhibitors adopt an "inward" conformation in CDK9, but fluctuate between "inward" and "outward" states in CDK2. By synthesizing macrocyclic structures that lock the molecule into the "inward" conformation, researchers create a steric clash within the CDK2 pocket while perfectly complementing CDK9[8].

  • Kinetic Selectivity (Transient Target Engagement): Compounds like AZD4573 are engineered with high human metabolic clearance for short intravenous half-lives. This kinetic selectivity relies on the rapid, transient depletion of MCL-1 to trigger apoptosis in cancer cells, thereby avoiding the systemic gastrointestinal and hematological toxicities associated with prolonged pan-CDK inhibition[3][5].

Quantitative Data: Clinical CDK9 Inhibitors

The evolution of CDK9 inhibitors from broad-spectrum agents to highly selective clinical candidates highlights the success of iterative pharmacophore refinement.

InhibitorClinical StageCore Scaffold / Pharmacophore FeaturesSelectivity Profile
Flavopiridol (Alvocidib) ApprovedFlavone; H-bonds to Cys106 & Asp104; Chromenone occupies hydrophobic pocketPan-CDK (CDK1, 2, 4, 9)[1][9]
Dinaciclib Phase IIIPyrazolo-pyrimidine; interacts with Cys106CDK1, 2, 5, 9[4]
AZD4573 Phase IIAmidopyridine; optimized for transient target engagement and high clearance>10-fold selective for CDK9 over other CDKs[3][5]
VIP152 (Enitociclib) Phase I/IIPTEFb specific; retains potency under high ATP conditionsHighly selective for CDK9[10][11]

Experimental Validation Workflows

A pharmacophore hypothesis is only as strong as the assay cascade used to validate it. As an application scientist, I mandate that all screening protocols function as self-validating systems, accounting for both intrinsic biochemical affinity and true intracellular target engagement.

Protocol 1: Biochemical ADP-Glo™ Kinase Assay (High ATP Conditions)

Causality Check: Standard biochemical kinase assays often utilize 10 µM ATP, which artificially inflates the apparent potency of ATP-competitive inhibitors. Because physiological intracellular ATP concentrations range from 1 to 2 mM, screening must be conducted under high ATP conditions. Compounds that demonstrate low nanomolar IC50s at 10 µM ATP often suffer a massive drop in potency at 2 mM ATP (as seen in early lead generation for VIP152)[11]. This protocol ensures you identify compounds that will not be outcompeted in vivo[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the CDK9/Cyclin T1 (or Cyclin K) enzyme complex, lipid/peptide substrate, and ATP in a standardized kinase buffer. Crucially, set the final ATP concentration to 1 mM[2].

  • Inhibitor Pre-Incubation: Dispense 1 µL of the test inhibitor (titrated in 5% DMSO) into a 384-well microplate. Add 2 µL of the CDK9 enzyme mix. Incubate at room temperature for 15 minutes to allow the compound to reach binding equilibrium.

  • Kinase Reaction: Initiate the catalytic reaction by adding 2 µL of the Substrate/ATP mix. Incubate at room temperature for exactly 120 minutes[2].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This step terminates the kinase reaction and completely depletes all unreacted background ATP. Incubate for 40 minutes[2].

  • Luminescent Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts the reaction-generated ADP back into ATP, which is immediately utilized by Ultra-Glo™ Luciferase to produce a luminescent signal. Incubate for 30 minutes, then read luminescence on a microplate reader (0.5–1 second integration time)[2].

G Step1 1. Kinase Reaction (CDK9 + 1mM ATP) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Kinase Detection (Converts ADP to ATP) Step2->Step3 Step4 4. Luciferase Reaction (Light Emission) Step3->Step4

Experimental Workflow: ADP-Glo Kinase Assay for biochemical validation of CDK9 inhibitors.

Protocol 2: NanoBRET™ Intracellular Target Engagement Assay

Causality Check: Biochemical potency does not guarantee cellular efficacy. Molecules often fail in cells due to poor membrane permeability, efflux pump liability, or non-specific intracellular protein binding. The NanoBRET assay is essential because it validates that your designed pharmacophore physically occupies the CDK9 active site inside living, intact cells[12][13].

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HEK293 cells into a 384-well plate. Transiently transfect the cells with a NanoLuc-CDK9 Fusion Vector and a corresponding Cyclin T1 (or Cyclin K) Vector[12][13].

  • Tracer Addition: Pre-treat the cells with a cell-permeable NanoBRET Tracer (e.g., Tracer K-12 or K-10). This fluorescent tracer binds reversibly to the CDK9 active site, generating a Bioluminescence Resonance Energy Transfer (BRET) signal when in close proximity to the NanoLuc tag[12][13].

  • Compound Treatment: Add the test CDK9 inhibitor (using Dinaciclib or AZD4573 as positive controls) across a dose-response range. Incubate for 1 hour at 37°C[12][13].

  • Signal Measurement: Measure the BRET signal using a multilabel reader (e.g., Envision 2104). A dose-dependent reduction in the BRET signal indicates that the test compound has successfully penetrated the cell and outcompeted the tracer for the CDK9 active site[12][13].

  • Data Analysis: Plot the BRET ratio against the log of the compound concentration to calculate the intracellular IC50 using a sigmoidal dose-response equation[12][13].

Conclusion

The successful design of a CDK9 inhibitor requires a delicate balance between structural rigidification and kinetic tuning. By rigorously anchoring molecules to the Cys106 hinge region, exploiting solvent-exposed vectors for selectivity, and utilizing macrocyclic constraints, drug developers can achieve the therapeutic window necessary for treating aggressive malignancies. Furthermore, validating these designs through high-ATP biochemical assays and intracellular NanoBRET platforms ensures that only the most robust, cell-permeant pharmacophores advance to clinical evaluation.

References

1.[1] Title: CDK9 inhibitors in cancer research - PMC. Source: nih.gov. URL: 2.[3] Title: AZD4573 - AstraZeneca Open Innovation. Source: astrazeneca.com. URL: 3.[4] Title: CDK9 inhibition as an effective therapy for small cell lung cancer - PMC - NIH. Source: nih.gov. URL: 4.[10] Title: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED ... Source: ehaweb.org. URL: 5.[11] Title: Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: 6.[6] Title: Rational Design and Development of Novel CDK9 Inhibitors for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: 7.[12] Title: CDK9+Cyclin T1 NanoBRET Kinase Assay - Reaction Biology. Source: reactionbiology.com. URL: 8.[5] Title: Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed. Source: nih.gov. URL: 9.[7] Title: Efficient Synthesis and Docking Analysis of Selective CDK9 Inhibitor NVP-2. Source: thieme-connect.com. URL: 10.[13] Title: CDK9+Cyclin K NanoBRET Kinase Assay - Reaction Biology. Source: reactionbiology.com. URL: 11.[9] Title: Identification of Novel CDK9 Inhibitors with Better Inhibitory Activity and Higher Selectivity for Cancer Treatment by an Effective Two-Stage Virtual Screening Strategy - Scirp.org. Source: scirp.org. URL: 12.[8] Title: Design, synthesis, and optimisation of highly selective macrocyclic CDK9 inhibitors - Nottingham ePrints. Source: nottingham.ac.uk. URL: 13.[2] Title: CDK9/CyclinK Kinase Assay - ResearchGate. Source: researchgate.net. URL:

Sources

Physicochemical and Pharmacological Profiling of 4-Arylpiperidine Hydrochloride Salts: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-arylpiperidine scaffold is a privileged pharmacophore embedded in numerous centrally acting therapeutics, including analgesics (pethidine/meperidine), antipsychotics (haloperidol), and antidepressants (paroxetine). Because the basic secondary or tertiary amine of the piperidine ring is highly lipophilic in its free base form, it is predominantly formulated as a hydrochloride (HCl) salt. This whitepaper provides an in-depth technical analysis of 4-arylpiperidine HCl salts, exploring the causality behind their physicochemical behavior, conformational dynamics, and receptor binding mechanisms, supported by self-validating experimental protocols.

Physicochemical Properties & The Rationale for Hydrochloride Salts

The selection of a hydrochloride counterion is a foundational strategy in drug development to overcome the poor aqueous solubility of basic active pharmaceutical ingredients (APIs). The piperidine nitrogen typically exhibits a


 between 8.5 and 10.0.

When converted to an HCl salt, the crystal lattice energy of the solid is significantly altered relative to its solvation energy in water. This ion-dipole interaction with aqueous media increases solubility by several orders of magnitude compared to the free base ()[1]. However, formulators must account for the common ion effect . In the highly acidic, chloride-rich environment of the human stomach (simulated gastric fluid), the high concentration of


 ions can shift the solubility product equilibrium, potentially suppressing the dissolution of the HCl salt and impacting oral bioavailability ()[2].
Table 1: Comparative Physicochemical Data of Representative 4-Arylpiperidines
CompoundPrimary IndicationSalt FormAmine

Aqueous Sol. (mg/mL)
Pethidine AnalgesicHCl8.7> 50.0
Haloperidol AntipsychoticBase / HCl8.3< 0.1 (Base) / ~15.0 (HCl)
Paroxetine AntidepressantHCl Hemihydrate9.9~ 5.4
4-Phenylpiperidine Research ScaffoldHCl~9.6> 100.0

Data synthesized from standard pharmaceutical profiling of basic amines.

Conformational Dynamics: Axial vs. Equatorial Equilibria

The stereochemistry of 4-arylpiperidines is critical to their pharmacodynamics. In the free base form, the piperidine ring undergoes rapid nitrogen lone-pair inversion. However, upon protonation (salt formation), this inversion is restricted.

When dissolved in aqueous media (such as


), the HCl salt exists as a mixture of N-protonated epimers. The 4-aryl group can occupy either the axial  or equatorial  position of the piperidine chair. The thermodynamic ratio of these epimers is dictated by steric interactions between the 4-aryl group and the 1,3-diaxial protons of the piperidine ring ()[3].

Crucially, this conformation dictates receptor efficacy. Research demonstrates that potent opioid agonists (e.g., pethidine) strongly prefer the axial 4-aryl chair conformation when bound to the receptor, whereas opioid antagonists favor the equatorial 4-aryl chair ()[4].

Conformational_Equilibrium cluster_epimers Epimeric Equilibrium FreeBase 4-Arylpiperidine Free Base (Rapid Inversion) Protonation Addition of HCl (Protonation) FreeBase->Protonation + H+ / Cl- Epimers N-Protonated Epimers (Restricted Exchange in D2O) Protonation->Epimers Salt Formation Axial Axial 4-Aryl Chair (Agonist Conformation) Epimers->Axial Equatorial Equatorial 4-Aryl Chair (Antagonist Conformation) Epimers->Equatorial Axial->Equatorial K_eq

Conformational equilibrium of N-protonated 4-arylpiperidine epimers.

Pharmacological Relevance and GPCR Signaling

At the molecular level, 4-arylpiperidine HCl salts target G-protein coupled receptors (GPCRs), such as the Dopamine


 receptor or the 

-Opioid receptor. The protonated piperidine nitrogen is not merely a solubility enhancer; it is a critical pharmacophoric element. It forms a highly conserved salt bridge with an Aspartate residue (e.g., Asp147 in

-Opioid or Asp114 in

) within the transmembrane domain of the GPCR. This ionic anchor allows the 4-aryl group to project into the hydrophobic pocket, stabilizing either the active or inactive state of the

protein complex, thereby modulating adenylyl cyclase activity.

GPCR_Signaling Ligand 4-Arylpiperidine HCl Receptor GPCR (D2 / µ-Opioid) Ligand->Receptor Binds Aspartate Residue GProtein Gi/o Protein Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Inhibits (-) Response Decreased cAMP Effector->Response Downregulates

GPCR signaling pathway modulated by 4-arylpiperidine derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous characterization of 4-arylpiperidine salts, the following self-validating workflows must be employed. Each step is designed to isolate variables and prove the causality of the physicochemical phenomena.

Protocol 1: In Situ Hydrochloride Salt Screening and Solubility Determination

Objective: To determine the maximum thermodynamic aqueous solubility of the HCl salt while accounting for the common ion effect ()[5].

  • Preparation of Saturated Suspension: Suspend an excess amount (e.g., 200 mg) of 4-arylpiperidine free base in 10 mL of HPLC-grade water. Causality: Excess solid ensures the system remains saturated, a prerequisite for thermodynamic solubility measurements.

  • Titration to

    
    :  Add standardized 0.1 M HCl dropwise under continuous stirring until the pH stabilizes at the 
    
    
    
    (the specific pH where the solubility of the free base and the salt are equal). Causality: Below this pH, the HCl salt will begin to precipitate; above it, the free base limits solubility. Reaching
    
    
    ensures maximum ionization ()[6].
  • Isothermal Equilibration: Stir the suspension at exactly 25°C for 24 hours. Causality: This extended timeframe allows the crystal lattice to reach complete thermodynamic equilibrium with the dissolved ions, preventing false "kinetic solubility" readings.

  • Phase Separation & HPLC Analysis: Centrifuge the suspension and filter the supernatant through a 0.22 µm PTFE filter. Quantify the dissolved API via HPLC-UV against a standard curve.

  • Common Ion Effect Verification (Self-Validation): Repeat steps 1-4 using 0.1 M HCl instead of water. Causality: If the apparent solubility drops significantly in the HCl medium, it validates that the common chloride ion is actively suppressing the solubility product (

    
    ) of the salt.
    
Protocol 2: NMR Conformational Analysis of N-Protonated Epimers

Objective: To quantify the axial/equatorial epimeric ratio of the 4-arylpiperidine HCl salt.

  • Sample Preparation in

    
    :  Dissolve 15 mg of the highly pure 4-arylpiperidine HCl salt in 0.6 mL of Deuterium Oxide (
    
    
    
    ). Causality:
    
    
    is strictly required because the strong hydrogen bonding and complete protonation at the piperidine nitrogen slow down the epimeric exchange rate. If a non-protic solvent were used, rapid exchange would blur the signals ()[3].
  • Spectral Acquisition: Acquire

    
     and 
    
    
    
    NMR spectra at 25°C using a high-field spectrometer (
    
    
    400 MHz).
  • Signal Assignment: Identify the epimeric resonances of the N-methyl or piperidine ring protons. Causality: Axial N-methyl protons experience different magnetic anisotropy compared to equatorial protons, generally resonating at a higher field (lower ppm).

  • Integration: Integrate the distinct signals for the axial and equatorial conformers. The ratio of the integrals provides a direct, self-validating thermodynamic ratio of the epimers in solution.

Conclusion

The formulation of 4-arylpiperidines as hydrochloride salts is a delicate balance of physicochemical enhancement and stereochemical control. While the HCl counterion resolves the critical issue of aqueous solubility, it introduces complexities such as the common ion effect and the locking of N-protonated epimers. Understanding the causality behind these properties—from the benchtop NMR tube to the GPCR binding pocket—is essential for the rational design of next-generation CNS therapeutics.

References

  • Casy, A. F., Dewar, G. H., & Al-Deeb, O. A. (1989). "Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives." Chirality. URL:[Link]

  • Casy, A. F., Dewar, G. H., & Al-Deeb, O. A. (1989). "Conformational equilibra of hydrochloride salts of pethidine, ketobemidone, and related central analgesics of the 4-arylpiperidine class." Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules. URL:[Link]

  • Tong, W.-Q. (2021). "Salt Selection in Drug Development." Pharmaceutical Technology. URL: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology (2010). "Drug Dissolution Enhancement by Salt Formation." RJPT. URL:[Link]

Sources

Methodological & Application

Application Note: A Robust Three-Step Synthesis of 4-(2,4,6-trimethoxyphenyl)piperidine from 1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. Its rigid framework allows for precise spatial orientation of functional groups, making it an ideal template for drug design. This application note provides a detailed, field-proven protocol for the synthesis of 4-(2,4,6-trimethoxyphenyl)piperidine, a valuable building block, starting from the readily available 1,3,5-trimethoxybenzene. The presented three-step synthetic route is designed for reliability and scalability, employing a sequence of classical organic transformations: a Friedel-Crafts acylation, a Wolff-Kishner reduction, and a catalytic hydrogenation of a pyridine precursor. This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth explanations for experimental choices, detailed step-by-step protocols, and critical safety considerations.

Synthetic Strategy and Rationale

The chosen synthetic pathway is a deliberate sequence designed to manage the reactivity of the intermediates and ensure high yields and purity of the final product. The overall strategy involves first constructing a C-C bond between the aromatic core and a pyridine ring, which then serves as a masked precursor to the desired piperidine.

Overall Synthetic Scheme:

Figure 2: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Equiv.
1,3,5-Trimethoxybenzene 168.19 10.0 g 59.46 1.0
Isonicotinoyl chloride HCl 178.02 11.6 g 65.40 1.1
Aluminum Chloride (AlCl₃) 133.34 23.8 g 178.49 3.0
Dichloromethane (DCM) - 250 mL - -
Methanol (MeOH) - 50 mL - -
6M Hydrochloric Acid (HCl) - 150 mL - -
Saturated NaHCO₃ (aq) - As needed - -
Brine - 50 mL - -

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and the system is under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (23.8 g). Carefully add anhydrous DCM (150 mL) via cannula. The mixture will warm slightly. Cool the resulting slurry to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve the isonicotinoyl chloride hydrochloride (11.6 g) in anhydrous DCM (100 mL). Transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 15 minutes.

  • Substrate Addition: Dissolve 1,3,5-trimethoxybenzene (10.0 g) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Workup - Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by the dropwise addition of 150 mL of 6M HCl. Caution: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 75 mL).

  • Workup - Neutralization & Wash: Combine the organic layers. Carefully wash with saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from methanol or by column chromatography on silica gel to afford Intermediate 1 as a solid.

Part 2: Synthesis of 4-((2,4,6-Trimethoxyphenyl)methyl)pyridine (Intermediate 2)

Principle of the Method

The Wolff-Kishner reduction converts a ketone to a methylene group under basic conditions. [1]The reaction begins with the formation of a hydrazone by condensation of the ketone with hydrazine. [2]In the presence of a strong base (KOH) at high temperatures, the hydrazone is deprotonated. A subsequent series of proton transfers and rearrangements leads to the formation of a diimide anion, which then collapses, irreversibly releasing nitrogen gas (N₂) and forming a carbanion. [3]This carbanion is then protonated by the solvent (ethylene glycol) to yield the final alkane product. The evolution of nitrogen gas is the thermodynamic driving force for the reaction. [4]

Figure 3: Mechanism of the Wolff-Kishner Reduction.

Experimental Protocol

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Equiv.
Intermediate 1 273.28 10.0 g 36.6 1.0
Potassium Hydroxide (KOH) 56.11 8.2 g 146.1 4.0
Hydrazine Hydrate (~64% NH₂NH₂) - 7.2 mL ~146.4 ~4.0
Ethylene Glycol 62.07 100 mL - -
Deionized Water - 100 mL - -
Diethyl Ether or MTBE - 150 mL - -

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: To the flask, add Intermediate 1 (10.0 g), potassium hydroxide pellets (8.2 g), hydrazine hydrate (7.2 mL), and ethylene glycol (100 mL). Safety Note: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Hydrazone Formation: Heat the mixture to 120-130 °C with stirring and maintain at this temperature for 2 hours. The solid should dissolve to form a clear solution.

  • Water Removal: Reconfigure the apparatus for distillation (remove the condenser and attach a distillation head). Increase the temperature to distill off water and excess hydrazine until the internal temperature reaches 190-200 °C.

  • Reduction: Once the temperature has stabilized at ~200 °C, place the reflux condenser back on the flask and heat the mixture under reflux for 4-6 hours. Vigorous bubbling (N₂ evolution) should be observed. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether or MTBE (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Intermediate 2.

Part 3: Synthesis of 4-((2,4,6-Trimethoxyphenyl)methyl)piperidine (Target Molecule)

Principle of the Method

Catalytic hydrogenation of pyridine to piperidine involves the addition of hydrogen across the double bonds of the aromatic ring. The reaction is heterogeneous, occurring on the surface of a noble metal catalyst such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C). The pyridine ring's aromaticity makes it relatively difficult to reduce. Therefore, the reaction is often carried out under hydrogen pressure and in an acidic solvent like acetic acid. The acid protonates the pyridine nitrogen, forming a pyridinium ion, which is more susceptible to reduction than the neutral pyridine. [5]

Experimental Protocol

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Equiv.
Intermediate 2 259.32 5.0 g 19.28 1.0
Platinum(IV) Oxide (PtO₂) 227.08 250 mg - 5 wt%
Glacial Acetic Acid 60.05 75 mL - -
Hydrogen Gas (H₂) 2.02 50 psi - -
5M Sodium Hydroxide (NaOH) - As needed - -
Dichloromethane (DCM) - 100 mL - -

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Procedure

  • Setup: Place Intermediate 2 (5.0 g) and glacial acetic acid (75 mL) into a suitable high-pressure reaction vessel (e.g., a Parr shaker apparatus).

  • Catalyst Addition: Carefully add the Platinum(IV) oxide catalyst (250 mg) to the vessel. Safety Note: Hydrogenation catalysts can be pyrophoric, especially after use. Handle with care.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Begin vigorous shaking or stirring. The reaction is typically exothermic. Monitor the reaction by observing the drop in hydrogen pressure. Re-pressurize the vessel as needed. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake containing the catalyst to dry in the air. Quench it immediately with water. Wash the filter cake with a small amount of acetic acid.

  • Workup - Solvent Removal & Basification: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in water and cool in an ice bath. Carefully basify the aqueous solution to pH > 11 by the slow addition of 5M NaOH.

  • Extraction and Drying: Extract the basic aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-((2,4,6-trimethoxyphenyl)methyl)piperidine. Further purification can be achieved via chromatography if necessary.

References

Sources

Acid-catalyzed condensation of trimethoxybenzene and 4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Acid-Catalyzed Condensation of 1,3,5-Trimethoxybenzene and 4-Piperidone for the Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The condensation of electron-rich aromatic systems with cyclic ketones is a potent strategy for the synthesis of complex molecular architectures relevant to medicinal chemistry. This document provides a comprehensive guide to the acid-catalyzed condensation of 1,3,5-trimethoxybenzene with 4-piperidone. We delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the significance of the resulting bis-aryl piperidone scaffold in the context of drug discovery. This guide is designed to equip researchers with the foundational knowledge and practical steps required to successfully synthesize and explore this valuable class of compounds.

Scientific Principles & Reaction Mechanism

The core of this transformation is an acid-catalyzed electrophilic aromatic substitution. The reaction leverages the high nucleophilicity of 1,3,5-trimethoxybenzene, an electron-rich arene, and the generation of an electrophilic species from 4-piperidone under acidic conditions.

Causality Behind Experimental Choices:

  • 1,3,5-Trimethoxybenzene (Nucleophile): The three methoxy groups are powerful activating, ortho-, para-directing substituents.[1] They donate electron density into the aromatic ring via resonance, making the carbons at the 2, 4, and 6 positions exceptionally nucleophilic and susceptible to attack by weak electrophiles.

  • 4-Piperidone (Electrophile Precursor): On its own, the carbonyl carbon of 4-piperidone is not sufficiently electrophilic to react with the aromatic ring.

  • Acid Catalyst (Activator): The role of a Brønsted or Lewis acid is critical. It protonates the carbonyl oxygen of 4-piperidone, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. Common catalysts for such condensations include strong mineral acids like HCl or solid acid catalysts.[2]

Proposed Reaction Mechanism:

The reaction likely proceeds through a two-fold condensation, resulting in a bis-substituted product.

  • Activation & Initial Attack: The acid catalyst protonates the carbonyl oxygen of 4-piperidone, forming a highly electrophilic oxonium ion. One molecule of 1,3,5-trimethoxybenzene then attacks this activated carbonyl, forming a tertiary carbocation intermediate.

  • Dehydration: A molecule of water is eliminated from this intermediate to form a stabilized benzylic carbocation.

  • Second Nucleophilic Attack: A second molecule of 1,3,5-trimethoxybenzene attacks the carbocation, leading to the formation of the final bis(2,4,6-trimethoxyphenyl)piperidine product.

This type of reaction is analogous to the synthesis of bisphenols from phenols and ketones.[3][4]

G TMB 1,3,5-Trimethoxybenzene Intermediate1 Tertiary Alcohol Intermediate Piperidone 4-Piperidone Activated_Ketone Protonated 4-Piperidone (Oxonium Ion) Piperidone->Activated_Ketone Protonation H_plus H+ Activated_Ketone->Intermediate1 Nucleophilic Attack (1st TMB) Carbocation Benzylic Carbocation Intermediate1->Carbocation Dehydration (-H2O) Product Final Bis-Aryl Product Carbocation->Product Nucleophilic Attack (2nd TMB) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Reactants: 1,3,5-TMB & 4-Piperidone B Add Glacial Acetic Acid A->B C Introduce HCl Catalyst (Ice Bath) B->C D Stir at Room Temp (Monitor by TLC) C->D E Quench with Water D->E F Neutralize (NaHCO3) E->F G Extract with EtOAc F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Sources

Application Note: Optimized Reductive Amination of 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Reductive Amination of Aryl Piperidines Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Significance

The 4-arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in numerous GPCR ligands, including opioids (e.g., fentanyl derivatives), antipsychotics (e.g., haloperidol), and SSRIs. The functionalization of the secondary piperidine nitrogen via reductive amination is a critical step in Structure-Activity Relationship (SAR) generation.

While reductive amination is a standard transformation, the specific physicochemical properties of aryl piperidines—often possessing moderate lipophilicity and steric bulk—require optimized protocols to suppress side reactions and ensure high throughput. This guide details a robust, industrial-standard protocol using Sodium Triacetoxyborohydride (STAB), prioritizing chemoselectivity and operational simplicity.

Mechanistic Principles

The reaction proceeds via the formation of a reversible hemiaminal intermediate, followed by dehydration to an iminium ion. The choice of reducing agent is the determinant of success.

  • The Reagent of Choice: Sodium Triacetoxyborohydride (STAB/Na(OAc)₃BH).

  • Why STAB? Unlike Sodium Borohydride (NaBH₄), STAB is mild and exhibits high chemoselectivity. It reduces the protonated iminium ion significantly faster than the carbonyl precursor. This allows for a "Direct Reductive Amination" (One-Pot) where amine, aldehyde/ketone, and reductant are mixed simultaneously.[1]

  • The Role of Acid: Acetic acid (AcOH) is frequently used to catalyze the dehydration step (Imine formation) and to ensure the imine is protonated (Iminium), rendering it susceptible to hydride attack.

Figure 1: Reaction Mechanism & Pathway

ReductiveAmination Start Aryl Piperidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product N-Alkylated Aryl Piperidine Iminium->Product Reduction Acid AcOH (Cat.) Acid->Hemiaminal Catalysis STAB Na(OAc)3BH (Hydride Source) STAB->Iminium Selective Hydride Transfer

Caption: Mechanistic pathway of STAB-mediated reductive amination. Note the critical role of the iminium ion as the hydride acceptor.

Experimental Protocol (Standard Operating Procedure)

Method A: Direct Reductive Amination (Standard STAB Protocol)

Best for: Aldehydes and reactive ketones with 4-arylpiperidines.

Reagents:

  • Substrate: 4-Arylpiperidine derivative (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM / THF.

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Workflow:

  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the 4-arylpiperidine (1.0 mmol) in DCE (5 mL, 0.2 M concentration).

    • Note: If the piperidine is a hydrochloride salt, add Triethylamine (TEA) (1.0 equiv) to free-base it in situ. Stir for 10 min before proceeding.

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.2 mmol).

  • Acid Catalysis: Add Acetic Acid (1.0 - 2.0 mmol).

    • Critical: Stir this mixture for 15–30 minutes before adding the reductant. This allows the hemiaminal/imine equilibrium to establish, minimizing direct reduction of the carbonyl.

  • Reduction: Add STAB (1.5 - 2.0 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the vial and stir at Room Temperature (20–25°C) .

    • Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.

    • Monitoring: Check via LC-MS.[2] Look for the disappearance of the secondary amine (M+H) and appearance of the tertiary amine product.

  • Quench: Upon completion, quench by adding Saturated Aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride.

  • Workup:

    • Extract with DCM (3 x 5 mL).

    • Combine organics and wash with Brine.[2]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Most products are clean enough for biological screening (>90%). If necessary, purify via Flash Chromatography (DCM/MeOH/NH₃ gradient) or Reverse Phase Prep-HPLC.

Method B: Titanium-Mediated Protocol (For Hindered Ketones)

Best for: Sterically bulky ketones or electron-deficient amines where Method A fails.

  • Combine amine (1.0 equiv) and ketone (1.1 equiv) in neat Titanium(IV) Isopropoxide (Ti(OiPr)₄) (2.0 equiv).

  • Stir at room temperature for 1 hour (or 60°C for very hindered substrates) to force imine formation.

  • Dilute with Ethanol or Methanol (Caution: Exothermic).

  • Add Sodium Borohydride (NaBH₄) (2.0 equiv) carefully.

  • Stir for 2 hours, then quench with water (forms white TiO₂ precipitate). Filter through Celite before extraction.

Strategic Considerations & Optimization

Solvent Effects
SolventSuitabilityNotes
DCE (1,2-Dichloroethane) Optimal Excellent solubility for aryl piperidines; accelerates STAB reactions compared to THF.
DCM (Dichloromethane) GoodGood alternative if DCE is restricted; slightly slower reaction rates.
THF (Tetrahydrofuran) ModerateUseful for polar substrates; slower kinetics; ensure STAB is fresh (hygroscopic).
Methanol Avoid with STAB Reacts with STAB rapidly. Use NaCNBH₃ or NaBH₄-Pyridine complex instead.
Stoichiometry & Reactivity[3]
  • Aldehydes: Highly reactive. Usually complete in <2 hours. Use 1.1 equiv aldehyde.

  • Ketones: Slower. Requires 1.5–2.0 equiv ketone and longer reaction times.

  • Aryl Piperidine Salts: If starting with a TFA or HCl salt, you must neutralize with Et₃N or DIPEA. However, excess base can slow the reaction by buffering the acetic acid. Aim for pH 5–6 (apparent) in the reaction mixture.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Imine not forming due to sterics or lack of acid catalysis.Increase AcOH to 5 equiv. Switch to Method B (Ti(OiPr)₄). Heat to 40°C.
Incomplete Conversion Reductant decomposed by moisture or solvent.Use fresh STAB. Dry solvents.[2] Add a second portion of STAB after 4 hours.
Alcohol Byproduct Direct reduction of carbonyl (Carbonyl > Imine).[3]Pre-stir amine + carbonyl + acid for 1 hour before adding STAB. Add molecular sieves.
Dialkylation N/A for Aryl Piperidines.Since 4-arylpiperidines are secondary amines, dialkylation is chemically impossible (cannot form quaternary ammoniums easily under these conditions).
Emulsion during Workup Amphiphilic nature of product.Use DCM/IPA (3:1) for extraction.[2][4] Saturate aqueous layer with solid NaCl.

Safety & Waste Management

  • STAB: Releases acetic acid upon reaction. Mildly water-reactive. Quench carefully.

  • DCE: Suspected carcinogen. Handle in a fume hood.

  • Cyanoborohydride (Alternative): If using NaCNBH₃ (Method C not listed but common), beware of HCN generation at low pH.[5] Maintain pH > 3. Bleach quench required for waste streams.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[7][8][9][10] Journal of Organic Chemistry, 61(11), 3849–3862.[8][10] Link

    • The seminal paper establishing STAB as the standard reagent.
  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395–404. Link

    • Mechanistic insights into borohydride behavior in acidic media.
  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry, 55(8), 2552–2554. Link

    • Source for the Titanium-mediated protocol for hindered substr
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[8] Organic Reactions, 59, 1–714. Link

    • Comprehensive review of the reaction scope.

Sources

Strategic Demethylation of Trimethoxyphenyl Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The 3,4,5-trimethoxyphenyl piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous psychoactive alkaloids (e.g., mescaline analogs) and pharmaceutical intermediates (e.g., paroxetine derivatives). Converting these methoxy ethers into phenols (


) is a critical transformation for diversifying metabolic stability, solubility, and hydrogen-bond donor/acceptor profiles.

However, this specific scaffold presents a "Dual-Challenge" :

  • The Nitrogen Sink: The basic piperidine nitrogen acts as a Lewis base, coordinating strongly with Lewis acid reagents (

    
    , 
    
    
    
    ), effectively "poisoning" the reagent and requiring modified stoichiometry.
  • Regio-Electronic Complexity: The electron-rich 3,4,5-trimethoxy ring is prone to side reactions (bromination, oxidation) under harsh conditions, and achieving complete vs. selective demethylation requires precise control.

This guide provides three distinct protocols ranging from the "Gold Standard" Lewis Acid approach to modern "Green" alternatives, ensuring you have the right tool for your specific stage of development.

Mechanistic Insight: The "Boron-Nitrogen Paradox"

Understanding why standard protocols fail is key to success. In a typical neutral ether, 1 equivalent of


 complexes with the oxygen. In piperidines, the nitrogen lone pair is kinetically superior as a nucleophile toward Boron.

The Consequence: If you use standard 1:1 stoichiometry, the nitrogen scavenges the reagent, leaving the ethers untouched. The Solution: You must account for the "Nitrogen Tax." The reaction requires 1 equivalent of


 per Nitrogen + 1 equivalent per Methoxy group. 
Visualization: Reaction Pathway & Nitrogen Complexation

BBr3_Mechanism cluster_warning Critical Stoichiometry Substrate Trimethoxyphenyl Piperidine Complex_N N-Boron Complex (Kinetic Trap) Substrate->Complex_N Fast (N-attack) BBr3 BBr3 (Lewis Acid) Complex_O O-Boron Adduct (Thermodynamic) Complex_N->Complex_O + Excess BBr3 Hydrolysis Hydrolysis (H2O/MeOH) Complex_O->Hydrolysis -MeBr Product Polyphenol Product Hydrolysis->Product

Figure 1: The mechanistic pathway highlights the necessity of saturating the nitrogen lone pair before effective O-demethylation can occur.

Protocol A: The Gold Standard ( )

Best For: Complete demethylation, high-value intermediates, small-to-mid scale. Mechanism: Lewis Acid mediated cleavage.[1][2]

Reagents & Equipment[2][3][4][5]
  • Substrate: Trimethoxyphenyl piperidine derivative (1.0 eq).

  • Reagent: Boron Tribromide (

    
    ), 1.0 M in DCM (Use 5.0 - 6.0 eq ).
    
    • Note: 3 eq for the methoxy groups + 1 eq for the Nitrogen + 1-2 eq excess to drive rate.

  • Solvent: Anhydrous Dichloromethane (DCM).[2]

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool to room temperature under Argon.

  • Solvation: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to control the initial exotherm of N-complexation.

  • Addition: Add

    
     solution dropwise over 15-20 minutes.
    
    • Observation: A precipitate often forms (the amine-borane salt). This is normal.

  • Equilibration: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (25°C) .

    • Note: Unlike simple anisoles, piperidines often require RT or even mild reflux (40°C) to push the reaction to completion due to the salt formation decreasing solubility.

  • Monitoring: Stir for 12-24 hours. Monitor by LC-MS (TLC is difficult due to the borate complexes).

  • Quenching (The Danger Zone):

    • Cool back to 0°C .

    • Add Methanol (MeOH) dropwise and very slowly. Violent evolution of HBr and methyl borate gas will occur.

  • Workup:

    • Concentrate the mixture to dryness (removes volatile trimethyl borate).

    • Redissolve in MeOH and concentrate again (repeat 3x) to break boron complexes.

    • Neutralization: The product is now an HBr salt. If the free base is unstable to oxidation (common for polyphenols), keep as salt or neutralize with

      
       under inert atmosphere immediately before use.
      

Protocol B: The "Green" Alternative (Thiol-Mediated)

Best For: Process scale-up, avoiding halogenated solvents, substrates sensitive to strong Lewis acids. Mechanism:


 Nucleophilic attack by thiolate anion.[3]
Reagents
  • Reagent: 1-Dodecanethiol (odorless compared to ethanethiol) or Methionine.

  • Base: NaOH or KOH (pellets).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

Step-by-Step Methodology
  • Charge: To a pressure tube or round bottom flask, add substrate (1.0 eq) and NaOH (5.0 eq).

  • Solvent: Add NMP (concentration ~0.5 M).

  • Thiol Addition: Add 1-Dodecanethiol (4.0 eq).

  • Reaction: Heat to 120°C - 130°C for 4-12 hours.

    • Why this works: The thiolate anion is a "soft" nucleophile that attacks the methyl group. The high temperature is required to overcome the steric hindrance of the 3,4,5-pattern.

  • Workup:

    • Cool to RT.

    • Acidify with 1M HCl.[3]

    • Extract with Ethyl Acetate. The phenol product will partition into the organic phase (or aqueous if the piperidine is very polar; adjust pH to isoelectric point if necessary).

    • Purification: The long-chain dodecyl methyl sulfide byproduct is lipophilic and easily separated from the polar phenolic amine by column chromatography or acid-base extraction.

Protocol C: The Legacy Method ( )

Best For: Bulk scale, simple substrates, when Lewis acids are too expensive. Warning: Harsh conditions; incompatible with esters or amides.

Methodology
  • Dissolve substrate in 48% Aqueous HBr (10-20 volumes).

  • Add Acetic Acid (glacial) if solubility is poor (1:1 ratio with HBr).

  • Reflux (110°C - 120°C ) for 4-8 hours.

  • Workup: Neutralize carefully with NaOH or

    
    .
    
    • Note: This method often results in "tarry" byproducts if the polyphenol oxidizes at high temperatures. An inert atmosphere (

      
       balloon) is recommended even during reflux.
      

Comparative Data & Decision Guide

Method Selection Table
FeatureProtocol A (

)
Protocol B (Thiol)Protocol C (

)
Selectivity High (Complete)Moderate (Steric control)Low (Brute force)
Conditions -78°C to RT (Mild)130°C (Hot)120°C (Harsh/Acidic)
Nitrogen Tolerance Requires Excess ReagentExcellentExcellent (Protonated)
Scalability Low (Cost/Waste)High (Green)High (Cheap)
Key Risk Moisture sensitivityOdor (if not using dodecane)Substrate decomposition
Workflow Decision Tree

Decision_Tree Start Start: Trimethoxyphenyl Piperidine Scale What is the scale? Start->Scale Small < 1 gram (Discovery) Scale->Small Discovery Large > 10 grams (Process) Scale->Large Process Sensitive Acid Sensitive Groups? Small->Sensitive ProtoB Protocol B: Thiol/NMP (Green/Scalable) Large->ProtoB Preferred ProtoA Protocol A: BBr3 (Best Purity) Sensitive->ProtoA Yes (Esters/Amides) ProtoC Protocol C: HBr/AcOH (Low Cost) Sensitive->ProtoC No (Robust)

Figure 2: Select the optimal demethylation strategy based on scale and substrate stability.

References

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.

    • The foundational text on BBr3 demethyl
  • Chae, J. (2008).[4] Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305–309.[5][4]

    • Source for the "Green" Protocol B using dodecanethiol.
  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Weissman, S. A., & Zewge, D. (2005).[3] Recent advances in ether dealkylation. Tetrahedron, 61(33), 7833-7863.

    • Comprehensive review of dealkylation str

Sources

Hydrogenation conditions for tetrahydropyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

[label="Goal:RetainN-Benzyl\nduringreduction?", fillcolor="#F1F3FinalizingDataVerification I'mnowcompletingthefinalstage, byfocusingonsourceverification.I'mdouble-checkingthecitedreferencesandincludingclickableURLsfortransparency.Forinstance, thereferenceonkineticsstudieshasacorrectURL.Thediagramcaptionsarealsonowperfect, underthe100-characterlimit.Myprimaryfocusisfinaldatavalidation, andensuringtheapplicationnoteispolishedandfullyready.VerifyingSourcesThoroughly I'mnowdeep-divingintothefinalchecks.I'veverifiedthecitedreferences, confirmingeachwithitsURLforeasyaccess.Thediagramcaptionsareconcise, andbelow100characters.MyfocusisonthoroughlyvalidatingalldatafortheApplicationNote.#ApplicationNote:CatalyticHydrogenationofTetrahydropyridineIntermediates##1.ExecutiveSummaryThe1, 2, 3, 6-tetrahydropyridine(THP)motifisaubiquitousintermediateinthesynthesisofsaturatedazacycles, heavilyutilizedinthedevelopmentofalkaloidnaturalproductsandactivepharmaceuticalingredients(APIs)suchasdonepezil, paroxetine, andvariousreceptorantagonists[1.1]. The catalytic hydrogenation of the endocyclic double bond within these systems is a critical, yet deceptively complex, transformation.

This application note provides an authoritative guide to the chemoselective reduction of THP intermediates. It details the mechanistic causality behind catalyst poisoning, the logic of protecting-group retention versus global reduction, and provides self-validating protocols designed for high-yield, reproducible scale-up in drug development workflows.

Mechanistic Insights & Causality

Overcoming Catalyst Poisoning via Acidic Modulation

A fundamental challenge in the hydrogenation of nitrogen-containing heterocycles is the inherent basicity of the resulting piperidine product. The lone pair on the secondary or tertiary amine can coordinate strongly to the active sites of transition metal catalysts (Pd, Pt, Ru), effectively poisoning the surface and stalling the reaction kinetics[1].

The Causal Solution: Hydrogenations of THPs are frequently performed in the presence of Brønsted acids (e.g., HCl, AcOH, or H₂SO₄). Protonation of the amine yields an ammonium salt, which lacks the available lone pair required to coordinate to the metal surface, thereby preserving catalytic turnover[2]. Furthermore, acidic conditions suppress unwanted side reactions, such as the formation of reactive imine intermediates that can lead to dimeric byproducts or incomplete conversions[1].

Chemoselectivity: Alkene Reduction vs. N-Debenzylation

A highly common synthetic scenario involves an N-benzyl-1,2,3,6-tetrahydropyridine intermediate. The chemist must strategically choose between chemoselective reduction (retaining the benzyl group) or global reduction (simultaneous alkene saturation and N-debenzylation).

  • Chemoselective Retention: Platinum-based catalysts—specifically Adams' catalyst (PtO₂) or 5% Pt/C—operated under mild hydrogen pressure (1 atm) are highly chemoselective. They rapidly reduce the tetrahydropyridine double bond without inducing hydrogenolysis of the N-benzyl C-N bond[3][4].

  • Global Reduction: Palladium-based catalysts (10% Pd/C or Pearlman’s catalyst, Pd(OH)₂/C) are highly active for hydrogenolysis. When subjected to elevated H₂ pressure or transfer hydrogenation conditions (e.g., ammonium formate), Pd/C will achieve both double bond reduction and N-debenzylation in a single, efficient pot[3][5].

Advanced Modalities: Asymmetric & Interrupted Hydrogenation

Recent methodological advances have moved beyond simple saturation. Chiral Rh(I) and Ru complexes are now employed to achieve highly diastereoselective reductions, yielding fully differentiated, hexasubstituted piperidines via C-H activation cascades[6]. Additionally, "interrupted hydrogenation" strategies allow for the deliberate trapping of transient unsaturated imine intermediates with nucleophiles (such as water) to synthesize enantioenriched δ-lactams[2].

Workflow & Decision Logic

The following logic matrix dictates the selection of catalytic conditions based on the structural features of the THP intermediate and the desired synthetic endpoint.

G Start 1,2,3,6-Tetrahydropyridine Intermediate Q1 Is an N-Benzyl group present? Start->Q1 Q2 Goal: Retain N-Benzyl during reduction? Q1->Q2 Yes Q3 Goal: Asymmetric reduction required? Q1->Q3 No Path1 PtO2 or 5% Pt/C (1 atm H2, MeOH/EtOH) Q2->Path1 Yes (Chemoselective) Path2 10% Pd/C or Pd(OH)2/C (H2 or NH4HCO2, Acid) Q2->Path2 No (Global Reduction) Q3->Path2 No (Standard Alkene) Path3 Chiral Rh(I) / Ru (Cascade/Interrupted) Q3->Path3 Yes

Decision matrix for tetrahydropyridine hydrogenation conditions.

Quantitative Condition Matrix

The table below summarizes the empirical outcomes of various catalytic systems applied to THP intermediates, providing a baseline for reaction optimization.

Catalyst SystemSolventAdditiveH₂ Source / PressureTarget OutcomeTypical YieldRef
5% Pt/C MethanolNone / HCl0.2 – 3.0 MPaAlkene reduction, N-Bn retained>90%[4]
PtO₂ (Adams') EtOH / EtOAcNone1 atm (Balloon)Alkene reduction, N-Bn retained85–95%[3]
10% Pd/C MethanolNoneNH₄HCO₂ (Reflux)Global reduction (Alkene + N-debenzylation)80–90%[3]
Pd(OH)₂/C MethanolHCl or AcOH30–50 psiGlobal reduction (Alkene + N-debenzylation)>90%[5]
Rh(I) Complex PhMe / EtOHBorohydrideInterruptedAsymmetric reduction to chiral piperidinesUp to 95%[6]

Validated Experimental Protocols

Protocol A: Chemoselective Reduction of Alkene (Retaining N-Benzyl)

Objective: Reduce the 1,2,3,6-tetrahydropyridine double bond without cleaving the N-benzyl protecting group using PtO₂[3].

Self-Validating Logic: PtO₂ requires an initial reduction to active Pt(0) black by H₂ gas. The visual transition of the catalyst from brown powder to black suspension serves as an internal indicator of catalyst activation.

  • Preparation: In a flame-dried, round-bottom flask, dissolve the N-benzyl-1,2,3,6-tetrahydropyridine intermediate (10.0 mmol) in anhydrous Ethanol (50 mL).

  • Catalyst Addition: Carefully add PtO₂ (Adams' catalyst, 0.05 equiv, 5 mol%). Safety Note: Do not add dry catalyst to a methanol/ethanol solution in the presence of hydrogen vapor to avoid autoignition.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert Nitrogen (repeat 3x). Evacuate once more and backfill with Hydrogen gas via a balloon.

  • Reaction: Stir the suspension vigorously at room temperature. The brown PtO₂ will rapidly turn black. Monitor the reaction via TLC (typically 2-4 hours). The disappearance of the vinylic protons can be confirmed via an aliquot ¹H-NMR check.

  • Workup: Once complete, purge the flask thoroughly with Nitrogen. Filter the black suspension through a tightly packed pad of Celite to remove the Pt catalyst. Wash the pad with excess EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the N-benzylpiperidine.

Protocol B: One-Pot Global Reduction via Transfer Hydrogenation

Objective: Simultaneous reduction of the double bond and N-debenzylation to yield the secondary piperidine using Pd/C and Ammonium Formate[3].

Self-Validating Logic: Transfer hydrogenation using ammonium formate avoids the need for high-pressure H₂ gas cylinders. The evolution of CO₂ and NH₃ gas (bubbling) acts as a physical indicator of the ongoing decomposition of formate and active hydrogen transfer.

  • Preparation: Dissolve the N-benzyl-1,2,3,6-tetrahydropyridine intermediate (10.0 mmol) in Methanol (40 mL).

  • Catalyst & Reagent Addition: Under a gentle stream of Nitrogen, add 10% Pd/C (10 wt% relative to substrate). Subsequently, add Ammonium Formate (NH₄HCO₂, 5.0 to 10.0 equiv) in one portion.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to gentle reflux (approx. 65 °C). Effervescence will be observed. Stir for 2–4 hours.

  • Validation Check: Pull a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. Look for the mass of the fully deprotected piperidine. If the intermediate N-benzylpiperidine is still present, add an additional 2.0 equiv of ammonium formate and continue refluxing.

  • Workup: Cool the reaction to room temperature. Purge with Nitrogen. Filter the mixture through Celite to remove Pd/C.

  • Isolation: Concentrate the filtrate. The residue will contain the product and excess ammonium salts. Dissolve the residue in 1M NaOH (to free-base the piperidine) and extract with CH₂Cl₂ (3x). Dry the organic layers over Na₂SO₄, filter, and concentrate to afford the pure secondary piperidine.

References

  • Kinetics and Mass Transfer in the Hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)..., Chemical and Biochemical Engineering Quarterly. 4

  • C–H Activation Reactions of Tetrahydropyridines, Imperial College London Spiral Repository. 5

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade, National Institutes of Health (NIH). 6

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles..., RSC Publishing. 1

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams, National Institutes of Health (NIH). 2

  • Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4..., National Institutes of Health (NIH). 3

Sources

Application Note: Preparation and Stability Optimization of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Piperidine is a ubiquitous cyclic secondary amine and a privileged pharmacophore in drug discovery, forming the structural backbone of numerous active pharmaceutical ingredients (APIs) such as donepezil, paroxetine, and raloxifene [2]. However, handling and storing piperidine in its free base form presents significant physicochemical challenges. The free base is a volatile liquid with a relatively low boiling point (106–108 °C), making it highly susceptible to thermal degradation and oxidative ring cleavage [1].

To overcome these barriers, pharmaceutical development relies on salt formation. Converting piperidine into its hydrochloride (HCl) salt is a definitive strategy to enhance chemical stability, improve aqueous solubility, and extend shelf life [3]. This application note provides a comprehensive, self-validating protocol for the anhydrous preparation of piperidine hydrochloride, detailing the mechanistic causality behind the improved stability profile.

Mechanistic Causality of Salt Stability

The transition from a liquid free base to a solid hydrochloride salt stabilizes the piperidine molecule through three primary mechanisms:

  • Electronic Stabilization: The lone pair of electrons on the nitrogen atom is responsible for piperidine's basicity and its vulnerability to electrophilic and oxidative attacks. Protonation of this lone pair by hydrochloric acid forms a positively charged ammonium ion, effectively neutralizing its reactivity and preventing oxidative ring cleavage [1].

  • Thermodynamic Stabilization: The electrostatic attraction between the protonated piperidine cation and the chloride anion drives the formation of a highly ordered, robust ionic crystal lattice. This lattice energy dramatically increases the melting point from -10 °C (free base) to approximately 248 °C (HCl salt), eliminating volatility and thermal degradation under standard conditions [4].

  • Microenvironmental Control: The chloride counterion establishes a stable, mildly acidic microenvironment within the solid state, which inhibits base-catalyzed degradation pathways often observed in free amines [4].

Stability N1 Piperidine Free Base (Liquid, Reactive) N2 Oxidative Degradation (Ring Cleavage) N1->N2 O2 / Light N3 Thermal Decomposition (>106°C) N1->N3 Heat N4 Piperidine HCl Salt (Solid, Stable) N1->N4 + HCl (Anhydrous) N5 Oxidation Resistance (Protonated Lone Pair) N4->N5 Electronic Stabilization N6 High Thermal Stability (Crystal Lattice, MP ~248°C) N4->N6 Thermodynamic Stabilization

Logical relationship showing how HCl salt formation prevents free base degradation.

Physicochemical Comparison

The following table summarizes the quantitative differences between the free base and the hydrochloride salt, highlighting the rationale for salt conversion in formulation and storage.

PropertyPiperidine (Free Base)Piperidine Hydrochloride (Salt)
Physical State (at 25°C) Colorless LiquidWhite Crystalline Solid
Melting Point -10 °C246 – 248 °C
Boiling Point 106 – 108 °CN/A (Decomposes before boiling)
Aqueous Solubility MiscibleHighly Soluble (>500 mg/mL)
Oxidation Susceptibility High (Requires inert atmosphere)Low (Stable in ambient air)
Hygroscopicity Absorbs atmospheric CO₂/H₂OLow to Moderate (Requires sealed storage)
Primary Storage Condition Flammables cabinet, Argon purgedAmbient desiccator

Experimental Methodology: Anhydrous Preparation Protocol

Causality of Solvent Choice: While aqueous HCl is cheaper, it introduces water into the system, which can lead to the formation of hydrates or a highly hygroscopic syrup that resists crystallization. Utilizing an anhydrous solvent system (Toluene/Diethyl Ether) forces the immediate precipitation of the salt due to its insolubility in non-polar media, ensuring high purity and a pristine crystal lattice [2].

Materials Required
  • Piperidine free base (≥99% purity, recently distilled)

  • Anhydrous Toluene (dried over molecular sieves)

  • 2.0 M HCl in Diethyl Ether (Anhydrous)

  • Ice bath, magnetic stirrer, and nitrogen/argon line

  • Vacuum filtration apparatus (Buchner funnel)

Step-by-Step Protocol (Self-Validating System)
  • Dissolution: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 8.5 g (100 mmol) of piperidine free base in 100 mL of anhydrous toluene.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: The protonation of the amine is highly exothermic. Rapid heating can lead to solvent boil-off or localized degradation of the amine.

  • Acidification: Using an addition funnel, add 55 mL of 2.0 M HCl in diethyl ether (110 mmol, 1.1 eq) dropwise over 30 minutes under vigorous stirring. A white precipitate will begin to form immediately.

  • In-Process Control (IPC) & Validation: After the addition is complete, test the pH of the supernatant by spotting a drop onto a wetted pH indicator strip. The target pH is 3–4. If the pH remains basic (>7), the reaction is incomplete; add ethereal HCl in 0.05 eq increments until acidic. This step self-validates the complete conversion of the free base.

  • Crystallization & Aging: Remove the ice bath and allow the suspension to stir at room temperature for 2 hours. This aging process ensures maximum crystal growth and lattice stabilization.

  • Isolation: Filter the white crystalline solid rapidly under a vacuum. Wash the filter cake with two 25 mL portions of cold, anhydrous diethyl ether to remove any residual toluene and unreacted free base.

  • Desiccation: Transfer the solid to a vacuum oven and dry at 50 °C at <10 mbar for 12 hours.

  • Final Validation: Determine the melting point of the dried powder. A sharp melting point between 246–248 °C confirms the successful formation and high purity of the anhydrous piperidine hydrochloride salt.

Workflow Step1 1. Dissolution Dissolve Free Base in Toluene Step2 2. Thermal Control Cool to 0-5°C (Ice Bath) Step1->Step2 Step3 3. Acidification Dropwise Addition of 2M HCl in Ether Step2->Step3 Step4 4. Crystallization Stir for 2 Hours under N2 Step3->Step4 Step5 5. Isolation Vacuum Filtration & Ether Wash Step4->Step5 Step6 6. Desiccation Dry in Vacuum Oven (50°C) Step5->Step6

Experimental workflow for the anhydrous preparation and isolation of piperidine hydrochloride.

Storage and Handling Guidelines

While piperidine hydrochloride represents a massive leap in stability over the free base, it is not entirely immune to environmental factors. Hydrochloride salts of secondary amines can exhibit moderate hygroscopicity [4].

  • Packaging: Store in tightly sealed amber glass vials to protect from ambient moisture and light.

  • Desiccation: It is highly recommended to store the primary container within a secondary desiccator cabinet containing indicating silica gel.

  • Re-validation: If the solid appears clumped or sticky over time, it has absorbed moisture. It can be re-validated by drying in a vacuum oven at 60 °C for 4 hours prior to use in sensitive catalytic or synthetic workflows.

References

  • Biosynce. What is the stability of piperidine? (2025). Available at:[Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. (2021). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at:[Link]

N-alkylation of 4-(2,4,6-trimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation of 4-(2,4,6-Trimethoxyphenyl)piperidine in Drug Discovery

Introduction & Pharmacological Context

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics targeting G-protein coupled receptors (GPCRs), including opioid, dopamine, and serotonin receptors[1]. The specific derivative, 4-(2,4,6-trimethoxyphenyl)piperidine, presents a highly electron-rich and sterically demanding aryl substituent. Functionalization of the piperidine nitrogen via N-alkylation is a critical step in modulating both the pharmacokinetic profile and the target binding affinity of these molecules. For instance, appending lipophilic moieties (such as phenethyl or diphenylpropyl groups) to the nitrogen atom of 4-arylpiperidines has been shown to significantly increase their affinity for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-opioid receptors.

Mechanistic Insights & Causality

The is typically achieved via two primary synthetic pathways: Direct Nucleophilic Substitution (


) and Reductive Amination. Understanding the causality behind reagent selection is critical for optimizing yields and minimizing side reactions.
  • Conformational Dynamics & Steric Causality: The bulky 2,4,6-trimethoxyphenyl group at the C4 position strongly prefers an equatorial orientation to minimize 1,3-diaxial steric clashes. This locks the piperidine ring into a rigid chair conformation. Consequently, the secondary amine nitrogen at the C1 position has a highly defined and exposed lone pair trajectory, facilitating rapid reaction kinetics with electrophiles compared to conformationally flexible or 2-substituted piperidines[2].

  • Direct Alkylation (

    
    ) Base Selection:  This method utilizes alkyl halides. Potassium carbonate (
    
    
    
    ) is the optimal base because it effectively neutralizes the generated hydrohalic acid without being strong enough to promote unwanted E2 elimination of the alkyl halide[3]. Acetonitrile is chosen as a polar aprotic solvent to solvate the transition state and accelerate the
    
    
    displacement.
  • Reductive Amination Reagent Selection: This method employs aldehydes or ketones. Sodium triacetoxyborohydride (

    
    ) is the reagent of choice. The causality here lies in its attenuated reactivity: the electron-withdrawing acetate ligands reduce the hydride's nucleophilicity, ensuring it selectively reduces the transient iminium ion intermediate rather than prematurely reducing the starting carbonyl compound[4].
    

Experimental Workflow

G Start 4-(2,4,6-trimethoxyphenyl)piperidine Decision Select Alkylation Strategy Start->Decision SN2 Direct Alkylation (SN2) Decision->SN2 Primary/Secondary Halides RedAm Reductive Amination Decision->RedAm Aldehydes/Ketones SN2_Reagents Alkyl Halide (R-X) Base (K2CO3), Solvent (MeCN) SN2->SN2_Reagents RedAm_Reagents Aldehyde/Ketone (R=O) NaBH(OAc)3, Solvent (DCE) RedAm->RedAm_Reagents Product N-Alkylated Product (Target Scaffold) SN2_Reagents->Product RedAm_Reagents->Product

Workflow for selecting the N-alkylation strategy of 4-(2,4,6-trimethoxyphenyl)piperidine.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Researchers must utilize the built-in checkpoints to verify intermediate formation and prevent downstream failures.

Protocol A: Direct N-Alkylation via Displacement

Self-Validation Checkpoint: The reaction progress must be monitored by Thin Layer Chromatography (TLC) using a ninhydrin stain. The starting secondary amine will stain strongly (purple/pink), while the tertiary amine product will not stain or will stain very faintly. Furthermore, LC-MS analysis should show a mass shift from the starting material (


) to the expected alkylated mass.
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(2,4,6-trimethoxyphenyl)piperidine (1.0 equiv) and anhydrous acetonitrile (to achieve a 0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous

    
     (2.0 equiv). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.
    
  • Electrophile Addition: Slowly add the alkyl halide (1.1 equiv) dropwise. Causality: Slow addition prevents local concentration spikes of the electrophile, which could lead to over-alkylation (quaternization of the nitrogen)[2].

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor via TLC. Typical reaction times range from 12 to 24 hours[3].

  • Work-up: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure N-alkylated derivative.

Protocol B: Reductive Amination

Self-Validation Checkpoint: The formation of the iminium ion can often be observed visually by a slight color change (yellowing) of the solution prior to the addition of the reducing agent.

  • Preparation: Dissolve 4-(2,4,6-trimethoxyphenyl)piperidine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Condensation: Add the desired aldehyde (1.1 equiv). Add a catalytic amount of glacial acetic acid (0.1 equiv) to lower the pH slightly. Causality: The mildly acidic environment accelerates the dehydration step required for iminium ion formation without protonating all the available amine[4]. Stir at room temperature for 30 minutes.

  • Reduction: Carefully add

    
     (1.5 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents solvent boil-off[4].
    
  • Reaction Execution: Stir the opaque mixture at room temperature for 4–12 hours[5].

  • Quenching & Work-up: Quench the reaction carefully with saturated aqueous

    
     to neutralize the acetic acid and decompose excess hydride. Extract the aqueous layer with dichloromethane (3 x 20 mL)[5].
    
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via flash chromatography.
    

Quantitative Data Summary

The following table summarizes expected yields and conditions for various N-substituents based on the optimized protocols.

Alkylating Agent / AldehydeMethodReaction Time (h)Temp (°C)Expected Yield (%)Pharmacological Rationale
Benzyl BromideDirect Alkylation168285 - 90Introduces lipophilic bulk for GPCR binding pocket exploration.
PhenacetaldehydeReductive Amination82578 - 84Phenethyl groups often enhance ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-opioid receptor affinity.
1-BromopropaneDirect Alkylation248265 - 75Short alkyl chain to probe steric constraints within the target site.
4-ChlorobutyrophenoneReductive Amination122570 - 80Extended linker for dual-target or bivalent ligand development.

References

1.[4] BenchChem Technical Support Team. "Application Notes and Protocols for N-Alkylation of 4-Piperidinecarboxamide." Benchchem. URL: 2.[3] BenchChem Technical Support Team. "Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride." Benchchem. URL: 3.[5] BenchChem Technical Support Team. "Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate." Benchchem. URL: 4.[2] BenchChem Technical Support Team. "Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2-ylmethyl)piperidine." Benchchem. URL: 5.[6] "SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND HL-60 CELLS." Heterocycles. URL: 6.[1] "Modified synthesis of NOP receptor antagonist SB612111." PubMed Central - NIH. URL:

Sources

Quantitative Data: Condition Optimization and Substrate Scope

Author: BenchChem Technical Support Team. Date: March 2026

[label="4-Arylpyridinium ...

Figure 1: Mechanistic pathway of Ir-catalyzed asymmetric hydrogenation of pyridinium salts.

The choice of chiral ligand and solvent is paramount. Bisphosphine ligands with narrow bite angles and rigid backbones (such as SynPhos or SegPhos) provide the optimal chiral pocket for discriminating the enantiotopic faces of the intermediate enamine .

Table 1: Optimization of Reaction Conditions

Model Reaction: Hydrogenation of 1-benzyl-3-methyl-4-phenylpyridinium bromide (600 psi


, 28 °C, 24 h).
EntryChiral LigandSolventConversion (%)cis:trans RatioEnantiomeric Excess (ee %)
1(R)-BINAPPhMe/DCM (1:1)4560:4035
2(R)-MeO-BIPHEPPhMe/DCM (1:1)8885:1578
3(R)-SynPhosTHF6070:3065
4 (R)-SynPhos PhMe/DCM (1:1) >99 95:5 92
5(S)-SegPhosPhMe/DCM (1:1)>9994:690
Table 2: Substrate Scope of 4-Arylpyridinium Salts

Using optimized conditions (Entry 4).

Substrate (4-Aryl Group)3-SubstituentYield (%)Diastereomeric Ratio (cis:trans)ee (%)
PhenylMethyl9395:592
4-FluorophenylMethyl9196:494
4-MethoxyphenylMethyl8992:890
3,4-MethylenedioxyphenylMethoxymethyl8590:1091

Experimental Protocols: A Self-Validating Workflow

The following protocols describe the synthesis of highly enantioenriched 3-alkyl-4-arylpiperidines. Every step includes embedded validation checkpoints to ensure the integrity of the synthesis before proceeding.

Workflow Step1 Step 1: N-Alkylation Form Pyridinium Bromide Step2 Step 2: Catalyst Activation [Ir(COD)Cl]2 + (R)-SynPhos Step1->Step2 Step3 Step 3: Hydrogenation 600 psi H2, 28°C, 24h Step2->Step3 Step4 Step 4: Workup & Isolation Na2CO3 Quench, Chromatography Step3->Step4

Figure 2: Step-by-step experimental workflow for synthesizing chiral 4-arylpiperidines.

Protocol A: Preparation of 1-Benzyl-3-methyl-4-arylpyridinium Bromide

Causality: Benzyl bromide is chosen because the resulting N-benzyl group can be easily removed post-reduction via simple palladium-catalyzed hydrogenolysis, revealing the free secondary amine required for drug formulation.

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-4-arylpyridine (10.0 mmol) in anhydrous acetone (30 mL).

  • Addition: Add benzyl bromide (1.3 mL, 11.0 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (56 °C) for 12 hours.

  • Validation Checkpoint 1 (Visual): As the reaction progresses, the highly polar pyridinium salt will precipitate out of the relatively non-polar acetone as a dense white solid.

  • Validation Checkpoint 2 (TLC): Spot the supernatant on silica TLC (10% MeOH in DCM). The UV-active starting material (

    
    ) should be completely absent, with only a baseline spot remaining.
    
  • Isolation: Cool to room temperature, filter the white precipitate over a glass frit, wash with cold acetone (2

    
     10 mL), and dry under high vacuum. Yields typically exceed 95%.
    
Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation

Causality: Ir(I) pre-catalysts and free phosphine ligands are exquisitely sensitive to oxidation. Atmospheric


 will irreversibly oxidize the phosphine to a phosphine oxide, destroying the chiral environment. Therefore, catalyst activation must occur in an inert atmosphere .
  • Catalyst Activation (Glovebox):

    • Inside a nitrogen-filled glovebox, weigh

      
       (1.7 mg, 1.0 mol%) and (R)-SynPhos (3.5 mg, 2.2 mol%) into a dry vial.
      
    • Add a degassed mixture of Toluene/Dichloromethane (1:1 v/v, 1.0 mL).

    • Stir at room temperature for 30 minutes.

    • Validation Checkpoint 3 (Visual): The initial yellow suspension must transition to a homogeneous, deep-red/orange solution. This color change confirms the successful ligand exchange and formation of the active Ir-phosphine complex.

  • Substrate Preparation: In a separate vial, suspend the 1-benzyl-3-methyl-4-arylpyridinium bromide (0.25 mmol) in Toluene/DCM (1:1 v/v, 2.0 mL).

  • Reactor Loading: Transfer the deep-red catalyst solution and the substrate suspension into a stainless-steel autoclave. Seal the autoclave inside the glovebox.

  • Hydrogenation:

    • Remove the autoclave from the glovebox. Purge the lines with

      
       gas.
      
    • Pressurize the autoclave to 600 psi with

      
      .
      
    • Causality for Pressure: 600 psi is required to overcome the thermodynamic penalty of dearomatizing the pyridinium ring.

    • Stir vigorously at 28 °C for 24 hours.

    • Validation Checkpoint 4 (Physical): Monitor the pressure gauge. A pressure drop of ~10-15 psi (depending on headspace volume) indicates active hydrogen consumption.

  • Workup & Quench:

    • Carefully vent the

      
       gas in a fume hood.
      
    • Add saturated aqueous

      
       (3.0 mL) and stir for 30 minutes.
      
    • Causality for Quench: The reaction generates stoichiometric HBr. Neutralizing the mixture ensures the piperidine product is deprotonated (free base form), preventing it from being lost to the aqueous layer during extraction.

  • Isolation: Extract the mixture with DCM (3

    
     5 mL). Dry the combined organic layers over 
    
    
    
    , concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
  • Validation Checkpoint 5 (NMR):

    
     NMR of the isolated product must show the complete disappearance of aromatic pyridinium protons (
    
    
    
    8.5–9.0 ppm) and the emergence of upfield aliphatic multiplet signals (
    
    
    1.5–3.5 ppm) corresponding to the newly formed piperidine ring.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts Angewandte Chemie International Edition, 2012. URL:[Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts Organic Letters, 2016. URL:[Link]

  • Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines Chemistry Letters, 2014. URL:[Link]

Navigating the Challenges of a Hygroscopic Workhorse: A Guide to Handling Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperidine hydrochloride, a pivotal reagent in pharmaceutical synthesis and drug development, presents a significant handling challenge due to its hygroscopic nature.[1][2][3][4][5][6] The propensity of this crystalline solid to absorb atmospheric moisture can compromise sample integrity, leading to inaccuracies in weighing, altered reaction stoichiometry, and potential degradation, ultimately impacting experimental reproducibility and product quality.[7][8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and quantitative analysis of piperidine hydrochloride, ensuring its effective and reliable use in the laboratory.

Understanding the Challenge: The Hygroscopic Nature of Piperidine Hydrochloride

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[7][11][12][13] Piperidine hydrochloride, as a salt, readily attracts and holds water molecules, which can lead to several undesirable consequences in a laboratory setting:

  • Inaccurate Weighing: Absorption of water increases the mass of the sample, leading to significant errors in molar calculations and reagent stoichiometry.[14]

  • Physical State Alteration: The crystalline powder can become clumpy, sticky, or even deliquesce into a solution, making it difficult to handle and dispense accurately.[11][15]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and efficacy of the reagent.[16][17][18]

  • Impact on Reactions: Uncontrolled water content can alter reaction kinetics, solubility, and crystal formation of the final product.[10][19]

Given these challenges, implementing robust handling protocols is not merely a suggestion but a necessity for ensuring the scientific integrity of any experiment involving piperidine hydrochloride.

Best Practices for Storage and Handling

The primary objective when working with piperidine hydrochloride is to minimize its exposure to atmospheric moisture. This can be achieved through a combination of proper storage and handling techniques.

Storage Protocols

Proper storage is the first line of defense against moisture absorption.

Storage ConditionRecommendationRationale
Container Use airtight containers made of glass or other non-reactive materials with tight-fitting lids.[11][12] The original manufacturer's container should be kept tightly sealed when not in use.[2][20]Prevents ambient moisture from entering the container. Avoid paper or cardboard packaging which can absorb moisture.[12][13]
Environment Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7][11][12][17] A recommended storage temperature is often between 2-8°C.[5][17]Lower temperatures and humidity reduce the rate of moisture absorption.
Desiccation For long-term storage or in high-humidity environments, place the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).A desiccator provides an environment with very low relative humidity, further protecting the salt.
Handling in an Uncontrolled Environment

When a controlled atmosphere is not available, speed and proper technique are crucial.

  • Minimize Exposure Time: Only open the container for the briefest time necessary to dispense the required amount.

  • Work Efficiently: Have all necessary equipment (spatulas, weighing paper, etc.) ready before opening the primary container.

  • Use Appropriate Tools: Use clean, dry spatulas and glossy or wax-coated weighing paper, as these surfaces are less likely to retain the sticky or clumpy salt.[21]

Handling in a Controlled Environment

For applications requiring high accuracy, handling piperidine hydrochloride in a controlled environment is strongly recommended.

  • Glove Box: A glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the ideal environment for handling highly hygroscopic materials.[19] This completely isolates the sample from atmospheric moisture.

  • Glove Bag: A more economical alternative to a glove box, a glove bag can be purged with an inert gas to create a dry atmosphere for handling.[19]

Protocols for Accurate Weighing and Dispensing

Accurate weighing is fundamental to any chemical synthesis. The hygroscopic nature of piperidine hydrochloride necessitates specific protocols to ensure the weighed mass corresponds to the actual amount of the compound.

Weighing by Difference (Recommended)

This method minimizes the exposure of the bulk material to the atmosphere.

Protocol:

  • Place the sealed container of piperidine hydrochloride on the analytical balance and record the initial mass.

  • Remove the container from the balance and, in a low-humidity environment (if possible), quickly transfer an approximate amount of the salt into a pre-weighed, sealable receiving vessel (e.g., a vial with a septum cap).

  • Immediately reseal the primary container and place it back on the balance. Record the final mass.

  • The difference between the initial and final mass is the exact amount of piperidine hydrochloride transferred.

Direct Weighing in a Controlled Environment

Protocol (inside a glove box or glove bag):

  • Bring the sealed container of piperidine hydrochloride, a clean and dry receiving vessel, and a spatula into the controlled environment.

  • Allow the balance to equilibrate within the controlled atmosphere.

  • Tare the receiving vessel on the balance.

  • Carefully add the piperidine hydrochloride to the receiving vessel until the desired mass is reached.

  • Seal the receiving vessel before removing it from the controlled environment.

Quantifying Water Content: The Role of Karl Fischer Titration

For applications where the precise water content must be known, Karl Fischer (KF) titration is the gold standard.[22] Unlike methods like loss-on-drying, which can be confounded by other volatiles, KF titration is specific to water.[22]

Principle of Karl Fischer Titration

The KF reaction is based on the stoichiometric reaction of iodine with water in the presence of sulfur dioxide, a base, and a suitable solvent.[22][23] The amount of water is determined from the amount of iodine consumed.

Sample Preparation and Analysis Protocol

Given the hygroscopic nature of piperidine hydrochloride, meticulous sample handling is critical to prevent contamination from ambient moisture during KF analysis.[24]

Protocol:

  • Prepare the KF Titrator: Ensure the titration vessel is conditioned to a low, stable drift rate.

  • Sample Handling:

    • Work quickly to minimize exposure to air.

    • Use a dry, clean syringe or spatula for sample transfer.

    • For highly sensitive measurements, prepare the sample inside a glove box or glove bag and transfer it to the titrator in a sealed vial with a septum.[19][22]

  • Sample Introduction:

    • Direct Injection: If the salt is readily soluble in the KF solvent, it can be added directly to the titration cell.[24]

    • External Dissolution: For larger sample sizes or to protect the titration cell, dissolve a precisely weighed amount of the salt in a dry, inert solvent in a sealed vial and then inject an aliquot of the solution into the titrator.

    • KF Oven Method: For samples where direct addition is problematic, the KF oven method can be used. The sample is heated in a sealed vial, and the released water is carried by a dry, inert gas into the titration cell.[25] This is particularly useful for solids with low water content or those that react with the KF reagents.[24][25]

  • Titration and Calculation: The instrument will automatically perform the titration and calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Impact of Moisture on Experimental Outcomes

Understanding the potential consequences of uncontrolled water content is crucial for troubleshooting and ensuring the reliability of experimental results.

Experimental AspectPotential Impact of Excess Moisture
Reaction Stoichiometry An overestimation of the amount of piperidine hydrochloride will lead to the use of a substoichiometric amount of the reagent, potentially resulting in incomplete reactions and lower yields.
Product Purity The presence of water can lead to the formation of byproducts through hydrolysis or other side reactions, complicating purification and reducing the purity of the final product.[10]
Crystallization Water can act as an anti-solvent or co-solvent, affecting the solubility of reactants and products and potentially influencing the crystal form (polymorphism) of the final product.
Analytical Characterization Inaccurate water content can lead to discrepancies in analytical data, such as elemental analysis and nuclear magnetic resonance (NMR) spectroscopy.

Workflow and Decision-Making Diagrams

Workflow for Handling Piperidine Hydrochloride

G cluster_storage Storage cluster_handling Handling & Weighing cluster_analysis Analysis & Use storage_start Receive Piperidine HCl store_sealed Store in tightly sealed original container storage_start->store_sealed store_desiccator Place in desiccator store_sealed->store_desiccator High humidity or long-term storage weigh_decision High Accuracy Needed? store_desiccator->weigh_decision weigh_fast Weigh quickly by difference in ambient air weigh_decision->weigh_fast No weigh_glovebox Weigh in glove box/ glove bag weigh_decision->weigh_glovebox Yes kf_decision Need to know exact water content? weigh_fast->kf_decision weigh_glovebox->kf_decision use_in_reaction Use in Reaction kf_decision->use_in_reaction No kf_analysis Perform Karl Fischer Titration kf_decision->kf_analysis Yes kf_analysis->use_in_reaction

Caption: Workflow for handling piperidine hydrochloride.

Decision Tree for Selecting the Appropriate Handling Technique

G start Start: Need to use Piperidine HCl q1 Is the reaction sensitive to water? start->q1 q2 Is precise stoichiometry critical? q1->q2 Yes res3 Weigh quickly. Consider drying a portion before use if clumpy. q1->res3 No res1 Handle in glove box/bag. Perform Karl Fischer titration. q2->res1 Yes res2 Handle in glove box/bag or weigh quickly by difference. q2->res2 No ans1_yes YES ans1_no NO ans2_yes YES ans2_no NO

Caption: Decision tree for handling techniques.

Conclusion

While the hygroscopic nature of piperidine hydrochloride presents challenges, these can be effectively managed through the implementation of the protocols outlined in this guide. By adopting proper storage, handling, and analytical techniques, researchers can ensure the integrity of this valuable reagent, leading to more accurate, reproducible, and reliable experimental outcomes. A proactive approach to managing moisture is a critical component of good laboratory practice and is essential for success in research and drug development.

References

  • SG Systems Global. (2025, October 15). Karl Fischer Titration – Moisture Analysis.
  • P212121 Store. Piperidine hydrochloride | CAS 6091-44-7.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
  • Prepper's Pantry. (2025, January 27). How to Store Salt Long-Term: Tips for Preppers.
  • Bulk Food-Grade Salt. (2024, May 2). How to Store Bulk Food-Grade Salt to Maintain its Quality.
  • Biosynce. (2025, August 25). What is the stability of piperidine?
  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.
  • Piperidine Series Compounds Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • The Salt Box. (2025, February 26). How to Store Salt Properly to Keep It Fresh.
  • ChemicalBook. 6091-44-7(Piperidine hydrochloride) Product Description.
  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
  • Fisher Scientific. SAFETY DATA SHEET - Piperidine, hydrochloride.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?
  • Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • MilliporeSigma. Karl Fischer Titration Tips: Water Content Measurement.
  • WorldofTest.com. (2025, August 13). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy.
  • Koyuncu Salt. (2020, October 2). Why and How to Store Salt on Long Term.
  • Applied Technical Services. Karl Fischer Testing.
  • ChemicalBook. Piperidine hydrochloride(6091-44-7) - Handling and Storage.
  • Actylis Lab Solutions. Karl Fischer Reagent for Moisture Analysis.
  • Analytica Chemie. Piperidine Hydrochloride.
  • Benchchem. An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • PubMed. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff?
  • Starshinechemical. Piperidine Hydrochloride (Low water content).
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods.
  • PMC. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • CDH Fine Chemical. PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Pharma Excipients. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
  • MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

Sources

Advanced Application Note: Solvent Selection and Polymorph Control in Aryl Piperidine Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl piperidines represent a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in numerous central nervous system (CNS) therapeutics (e.g., aripiprazole, paroxetine, donepezil). The active pharmaceutical ingredient (API) crystallization of these molecules is notoriously complex. The structural dichotomy—a highly basic, hydrophilic piperidine nitrogen coupled with a lipophilic, planar aryl system—creates unique solvation dynamics. This application note provides a comprehensive, causality-driven guide to solvent selection, emphasizing thermodynamic control, polymorphic targeting, and regulatory compliance.

Mechanistic Causality in Solvent Selection

The selection of a crystallization solvent for aryl piperidines is not merely a matter of solubility; it is a strategic decision that dictates the polymorphic landscape and final API purity.

  • Solvation Dynamics & Hydrogen Bonding: The secondary or tertiary amine of the piperidine ring (pKa ~9–10) acts as a strong hydrogen-bond acceptor and donor. Protic solvents (e.g., ethanol, methanol) strongly solvate this nitrogen, which alters the conformational flexibility of the piperidine ring in solution[1]. If water is present in the solvent matrix, the strong hydration energy of the basic nitrogen frequently drives the kinetic precipitation of hydrates or metastable solvates[2].

  • Dielectric Constant & Aromatic

    
     Stacking:  The aryl moiety drives crystal lattice assembly via non-covalent 
    
    
    
    stacking. Solvents with high polarizability or specific dielectric constants (e.g., dichloromethane, tetrahydrofuran) can intercalate between these aromatic rings, stabilizing metastable solvatomorphs[3].
  • Regulatory Constraints (ICH Q3C): From a drug development perspective, solvent selection must strictly adhere to the International Council for Harmonisation (ICH) Q3C guidelines. Solvents must be selected based on toxicological safety, prioritizing Class 3 solvents (low toxic potential, Permitted Daily Exposure [PDE]

    
     50 mg/day) and heavily restricting Class 2 solvents[4].
    

Data Presentation: The Aripiprazole Case Study

Aripiprazole serves as the quintessential model for aryl piperidine crystallization. It exhibits profound polymorphism (Forms I, II, III, IV, V, and multiple solvates), with the solid-state outcome being exquisitely sensitive to solvent polarity, hydrogen-bonding capacity, and water activity[1],[2].

Table 1: ICH Q3C Classification & Utility of Common Aryl Piperidine Solvents
SolventICH Q3C ClassPDE Limit (mg/day)Solvation Role & Crystallization Impact
Acetone Class 350.0Excellent for targeting anhydrous polymorphs; low boiling point facilitates easy drying.
Ethanol Class 350.0Strong H-bond donor; highly effective for cooling crystallization but risks hydrate formation if water >5%.
Dichloromethane Class 26.0High solubility for lipophilic aryl groups; prone to yielding solvates (e.g., Form V).
Tetrahydrofuran Class 27.2Strong H-bond acceptor; often yields metastable solvates or hydrates upon vacuum drying.
Methanol Class 230.0Deep solvation of the piperidine nitrogen; yields specific solvatomorphs (e.g., Form IV).
Table 2: Solvent-Directed Polymorphism of Aripiprazole
Solvent SystemCrystallization MethodResulting PolymorphReference
Acetone / Ethanol (Anhydrous)Cooling CrystallizationForm I (Anhydrous)[2],[3]
Tetrahydrofuran (THF)Vacuum Drying at 25°CForm II (Hydrate / Form A)[2],[3]
Aqueous Ethanol (<20% Water)Cooling CrystallizationForm 3 (Hydrous)[2]
Methanol / THF MixtureAntisolvent AdditionForm IV (Methanolate)[2]
Ethylene DichlorideCooling CrystallizationForm V (Solvate)[2]

Logical Workflow for Solvent & Polymorph Screening

G Start Aryl Piperidine API (Crude Material) Screening Solvent Screening (ICH Q3C Class 2 & 3) Start->Screening Thermodynamics Solubility & MSZW Determination Screening->Thermodynamics Select optimal dielectric constant Cooling Cooling Crystallization (Alcohols / Ketones) Thermodynamics->Cooling High thermal solubility gradient Antisolvent Antisolvent Addition (Water / Heptane) Thermodynamics->Antisolvent Flat thermal solubility curve Anhydrous Anhydrous Polymorph (e.g., Form I) Cooling->Anhydrous Absolute Solvent (e.g., 100% EtOH) Hydrate Hydrate / Solvate (e.g., Form II / Form A) Cooling->Hydrate Aqueous Solvent (>5% Water) Antisolvent->Anhydrous Non-polar Antisolvent (e.g., Heptane) Antisolvent->Hydrate Aqueous Antisolvent (e.g., Water)

Workflow for solvent selection and polymorphic control in aryl piperidine crystallization.

Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Cooling Crystallization of Anhydrous Aryl Piperidine (e.g., Aripiprazole Form I)

Objective: Isolate the thermodynamically stable anhydrous polymorph using a Class 3 solvent, ensuring the complete destruction of prior crystal history to prevent polymorphic contamination.

  • Dissolution & History Erasure: Suspend the crude aryl piperidine API in absolute ethanol (10 volumes). Heat the reactor to 78°C–80°C under continuous agitation[2].

    • Validation Check: Visually and instrumentally (via turbidity probe) confirm a completely clear solution. This thermodynamic reset is critical; any undissolved sub-micron particles will act as seeds for unwanted metastable forms.

  • Polishing Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-heated secondary reactor. This removes insoluble impurities and foreign nucleating agents that could trigger heterogeneous nucleation.

  • Controlled Cooling & Seeding: Cool the reactor to 70°C–75°C. Introduce 2% w/w seeds of pure anhydrous Form I[2].

    • Causality: Introducing seeds within the Metastable Zone Width (MSZW) bypasses the high primary nucleation energy barrier. This forces the system to deposit solute directly onto the stable Form I lattice, preventing the kinetic precipitation of metastable forms.

  • Desupersaturation & Aging: Cool the system linearly to 4°C at a controlled rate of 0.5°C/min. Hold the slurry at 4°C for 4 hours.

    • Validation Check: Utilize in-line Focused Beam Reflectance Measurement (FBRM) to monitor the chord length distribution. A stabilization in particle counts confirms the cessation of secondary nucleation and complete desupersaturation.

  • Isolation & Drying: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of chilled (4°C) absolute ethanol. Dry under vacuum at 50°C until residual solvent levels are <0.5%, complying with ICH Q3C limits[3].

Protocol 2: Multicomponent Reactive Crystallization (Salt Formation)

Objective: Enhance the poor aqueous solubility inherent to the lipophilic aryl piperidine free base by forming a stable multicomponent crystal (e.g., Adipic Acid salt)[5].

  • Stoichiometric Dissolution: Dissolve equimolar amounts of the Aryl Piperidine API (e.g., 1.0 mmol) and Adipic Acid (1.0 mmol) in 6 mL of a 1:1 (v/v) Acetonitrile/Water mixture[5].

  • Reactive Slurrying: Stir the suspension at 350 rpm at 35°C for 12 hours.

    • Causality: The mixed aqueous-organic solvent provides a balanced dielectric environment. It partially dissolves both the lipophilic API and the hydrophilic counterion, facilitating the necessary proton transfer to the basic piperidine nitrogen while maintaining a slurry state for continuous solvent-mediated phase transformation (SMPT).

  • Phase Transformation Monitoring: Periodically sample the solid phase and analyze via X-Ray Powder Diffraction (XRPD).

    • Validation Check: The complete disappearance of the free-base API diffraction peaks and the emergence of a unique, uniform salt lattice diffractogram confirms reaction completion.

  • Isolation: Filter the crystalline salt. Dry the solid to a constant weight in a vacuum oven at 30°C.

    • Causality: A low drying temperature (30°C) is strictly maintained to prevent the thermal degradation or desolvation of the newly formed multicomponent crystal lattice[5].

References

  • Mechanistic Study on the Effect of Solvents on Polymorphic Transformation of Aripiprazole by Solvent Property Parameters and Molecular Dynamics Simulation Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Process for preparing crystalline aripiprazole (WO2008059518A2)
  • METHODS OF PREPARING ARIPIPRAZOLE CRYSTALLINE FORMS (EP 1613598 B1)
  • Improving the Solubility of Aripiprazole by Multicomponent Crystallization Source: Pharmaceutics - MDPI URL:[Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of trimethoxybenzene piperidone condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Scope

This guide addresses the condensation of 1,3,5-trimethoxybenzene (TMB) with 1-methyl-4-piperidone to synthesize 1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine . This scaffold is a critical pharmacophore in the synthesis of CDK inhibitors (e.g., Flavopiridol analogs) and chromone alkaloids like Rohitukine.

The reaction typically proceeds via an acid-catalyzed electrophilic aromatic substitution (Friedel-Crafts type) followed by dehydration. Users frequently report yields <40% due to three primary failure modes:

  • Self-condensation of the piperidone (aldol-type polymerization).

  • Incomplete dehydration of the tertiary alcohol intermediate.

  • Inefficient isolation of the basic alkaloid from the acidic reaction matrix.

Troubleshooting & Optimization (Q&A)

Category A: Reaction Kinetics & Thermodynamics

Q1: I am observing high consumption of piperidone but low product yield. Where is it going? Diagnosis: The piperidone is likely undergoing self-condensation or polymerization, which competes with the attack by TMB. Technical Insight: 1-Methyl-4-piperidone is unstable as a free base and prone to aldol condensation, especially in the presence of trace water or uncontrolled base. Solution:

  • Acid Choice: Switch from aqueous acids (e.g., HCl/H2O) to anhydrous acidic conditions . A mixture of HCl (gas) in Methanol or Glacial Acetic Acid/H2SO4 is superior.

  • Order of Addition: Do not premix the piperidone and acid without TMB. Dissolve TMB in the solvent first, add the acid, and then add the piperidone dropwise if the reaction is highly exothermic (though usually, reflux is required).

  • Stoichiometry: Use a 1.2 - 1.5 molar excess of TMB . Being electron-rich, TMB must outcompete the piperidone enol for the electrophilic center.

Q2: My LC-MS shows a mass corresponding to the alcohol intermediate (M+18). How do I force dehydration? Diagnosis: The reaction has stopped at the tertiary alcohol (carbinol) stage. Technical Insight: The electron-rich trimethoxy ring stabilizes the benzylic carbocation, but the dehydration requires sufficient thermal energy or acid strength to overcome the activation energy for elimination. Solution:

  • Temperature: Ensure the reaction is refluxing vigorously (typically >60°C for MeOH, >80°C for EtOH/AcOH).

  • Time: Extend reaction time to 12–24 hours.

  • Chemical Drying: If using a high-boiling solvent (Toluene/Xylene), use a Dean-Stark trap to remove water physically. For lower alcohols, adding trifluoroacetic anhydride (TFAA) (1.0 equiv) towards the end of the reaction can chemically drive dehydration.

Category B: Reagent Quality

Q3: Does the form of piperidone (Free Base vs. HCl Salt) matter? Diagnosis: Yes. Using the commercial free base often introduces degradation products accumulated during storage. Technical Insight: The HCl salt of 1-methyl-4-piperidone is stable. The free base oxidizes and polymerizes. Solution:

  • Protocol Adjustment: Use 1-methyl-4-piperidone hydrochloride .

  • In-situ Release: If your protocol requires the free base, liberate it in situ or immediately prior to use by neutralizing the salt, extracting with DCM, and using the fresh oil immediately. However, for acid-catalyzed condensation, using the HCl salt directly is preferred; simply account for the extra equivalent of acid needed (or lack thereof, as the salt provides acidity).

Category C: Work-up & Isolation[1][2]

Q4: The product is oiling out or trapping in the aqueous layer during work-up. How do I recover it? Diagnosis: The product is a tertiary amine. In the acidic reaction mixture, it exists as a salt. If the pH isn't adjusted correctly during extraction, it remains water-soluble. Solution:

  • Basification: Cool the mixture to 0°C. Slowly add 50% NaOH or NH4OH until pH > 12. The high pH ensures the amine is fully deprotonated.

  • Solvent: Use Chloroform (CHCl3) or Dichloromethane (DCM) for extraction. Ethyl acetate is often insufficient for polar alkaloids.

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic amine (Salting-out effect).

Optimized Experimental Protocol

Objective: Synthesis of 1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine.

Reagents:

  • 1,3,5-Trimethoxybenzene (TMB): 10.0 mmol (1.68 g)

  • 1-Methyl-4-piperidone HCl: 8.0 mmol (1.20 g)

  • Glacial Acetic Acid (AcOH): 15 mL

  • Concentrated H2SO4: 1.5 mL (Catalyst)

  • Alternative Solvent: Methanol saturated with HCl gas (20 mL)

Step-by-Step Workflow:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon (recommended to prevent oxidation).

  • Dissolution: Add TMB (1.68 g) and AcOH (15 mL) to the flask. Stir until dissolved.

  • Activation: Add H2SO4 (1.5 mL) dropwise. The solution may darken slightly.

  • Addition: Add 1-Methyl-4-piperidone HCl (1.20 g) in one portion.

  • Reaction: Heat the mixture to 90–100°C for 4 to 6 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of TMB (high Rf) and the appearance of a UV-active spot at lower Rf (amine).

  • Quenching: Cool the reaction mixture to room temperature, then pour onto 50 g of crushed ice .

  • Basification: Slowly add NH4OH (28%) or 50% NaOH with stirring until pH reaches 12–14. A precipitate or oil should form.

  • Extraction: Extract with DCM (3 x 20 mL) .

  • Purification: Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethanol/Ether or Acetone to yield the pure product.

Data & Visualization

Table 1: Catalyst & Solvent Performance Comparison
ConditionsTemp (°C)Yield (%)Purity ProfileNotes
HCl (aq) / EtOH 8035-45%ModerateSignificant carbinol intermediate remains; slow dehydration.
HCl (gas) / MeOH 6560-70%HighAnhydrous conditions prevent reversibility; cleaner profile.
AcOH / H2SO4 10075-85% HighBest yield. High temp drives dehydration efficiently.
TFA / DCM 4020-30%LowTemperature too low for effective dehydration; mostly alcohol product.
Figure 1: Reaction Mechanism & Failure Points

ReactionPathway Reactants Reactants: 1,3,5-TMB + Piperidone Activated Activated Electrophile (Protonated Ketone) Reactants->Activated + H+ Intermediate Carbinol Intermediate (Tertiary Alcohol) Activated->Intermediate + TMB (Friedel-Crafts) SideProduct Side Product: Piperidone Dimers Activated->SideProduct Self-Condensation (Low TMB excess) Intermediate->Intermediate Low Temp (Stalled Reaction) Product Target Product (Tetrahydropyridine) Intermediate->Product - H2O (Dehydration, Heat)

Caption: Mechanistic pathway showing the critical dehydration step and the competitive dimerization side-reaction.

References

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. PMC (National Institutes of Health). Available at: [Link]

  • Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI Molecules. Available at: [Link]

Technical Support Center: Selective Chlorination of Electron-Rich Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CHL-AR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Over-Chlorination and Regioselectivity Control in Electron-Rich Systems

Welcome & Mission Brief

Welcome to the Reaction Optimization Support Center. You are likely here because your electron-rich aromatic substrate (phenol, aniline, anisole, or pyrrole) is reacting too aggressively with standard chlorinating agents, yielding inseparable mixtures of di-/tri-chlorinated byproducts or "tar."

The Core Problem: Electron-rich rings are "activated" nucleophiles. Standard electrophilic chlorine sources (like molecular


 or sulfuryl chloride) are often too potent, creating a "flood" of electrophiles that react faster than the mixing rate, leading to localized over-concentration and polychlorination.

The Solution: We must switch from a "flood" strategy to a "controlled release" strategy using N-chloroamides or guanidine-based reagents, often coupled with kinetic control (temperature/solvent).

Module 1: Reagent Selection (The Hardware)

The choice of reagent is the single most critical variable. Avoid elemental chlorine (


) for lab-scale synthesis of activated rings unless you have specialized flow equipment.
Reagent Comparison Matrix
ReagentReactivity Profile"Active" SpeciesBest For...[1]Primary Risk

(Gas)
Aggressive / Uncontrolled

Deactivated rings; Industrial scalePolychlorination; Oxidation

High

equivalent
Phenols (sometimes)Sulfonation side-reactions
NCS (N-Chlorosuccinimide) Moderate / Controlled

(on demand)
General activated aromaticsIncomplete conversion without acid
Palau'chlor High Reactivity / High SelectivityGuanidinium-ClUltra-sensitive substrates ; HeterocyclesCost/Availability compared to NCS
DCDMH ModerateHydantoin-ClIndustrial scale-up of NCS-type chemSolubility issues
Deep Dive: The "Palau'chlor" Advantage

For users struggling with NCS (either too slow or poor regioselectivity), we recommend Palau'chlor (Chlorobis(methoxycarbonyl)guanidine). Developed by the Baran Lab, this reagent bridges the gap between the stability of NCS and the reactivity of stronger agents, often delivering distinct regioselectivity (e.g., para-selective for certain anilines where NCS fails).

Technical Insight: Palau'chlor transfers chlorine via a guanidinium mechanism that is distinct from the succinimide pathway, often engaging in H-bonding that directs selectivity.

Module 2: Reaction Logic & Mechanism (The Software)

To prevent over-chlorination, you must understand how the chlorine is transferred.

Visualizing the Activation Pathway

The following diagram illustrates the "Controlled Release" mechanism of NCS/Palau'chlor compared to the "Flood" of


.

ChlorinationMechanism cluster_0 Aggressive Pathway (Cl2) cluster_1 Controlled Pathway (NCS/Palau'chlor) Cl2 Cl-Cl (Gas) Flood High [Cl+] Concentration Cl2->Flood Rapid Dissolution Poly Polychlorination (Major Product) Flood->Poly Fast Kinetics Reagent N-Cl Reagent (NCS or Palau'chlor) Active Protonated Species (R2N-Cl+-H) Reagent->Active Protonation Acid Acid Catalyst (H+) Acid->Active Mono Monochlorination (Selective) Active->Mono Slow Transfer Substrate Electron-Rich Aromatic Ring Substrate->Poly Substrate->Mono

Caption: Comparison of uncontrolled Cl2 "flood" vs. acid-catalyzed "controlled release" from N-chloro reagents.

Module 3: Troubleshooting & FAQs

Q1: I am using NCS, but the reaction stalls at 60% conversion. Adding more NCS just causes dichlorination. Why?

  • Diagnosis: The byproduct of NCS is succinimide.[2] As the reaction proceeds, succinimide accumulates. In non-polar solvents, succinimide can actually inhibit the reaction or buffer the system.

  • Fix: Add a catalytic amount of strong acid (p-TsOH or TMSCl, 5-10 mol%). This protonates the NCS, activating it (see diagram above) and pushing the equilibrium forward without requiring excess reagent.

Q2: My aniline substrate turns black/tarry immediately upon adding the chlorinating agent.

  • Diagnosis: Anilines are easily oxidized to radical cations (Wurster's salts) which polymerize.

  • Fix: You must protect the amine (e.g., acetyl, Boc) OR run the reaction in highly acidic media (e.g.,

    
     or TFA). Protonating the amine (
    
    
    
    ) deactivates the ring against oxidation and over-chlorination, allowing for a slower, cleaner reaction.

Q3: I need ortho-chlorination on a phenol, but I keep getting para.

  • Diagnosis: Para is electronically and sterically favored for standard electrophilic aromatic substitution (SEAr).

  • Fix: Use a Lewis Basic Catalyst (e.g., certain selenoethers or diphenylsulfide) or use a reagent that coordinates to the phenol hydroxyl group. Alternatively, use NCS in Toluene (non-polar) which can sometimes favor ortho via H-bonding transition states, compared to polar solvents like DMF which favor para.

Module 4: Experimental Protocols
Protocol A: Standard NCS Chlorination (General Purpose)

Best for: Anisoles, moderately activated benzenes.

  • Setup: Charge a round-bottom flask with the substrate (1.0 equiv) and Acetonitrile (0.1 M concentration).

  • Activation: Add p-Toluenesulfonic acid (p-TsOH) or Ammonium Acetate (10 mol%).

  • Addition: Add NCS (1.05 equiv) in a single portion.

    • Note: If the reaction is exothermic, add NCS as a solution in Acetonitrile dropwise.

  • Monitoring: Stir at RT. Monitor by TLC/LCMS.

  • Workup: Quench with 10%

    
     (removes oxidative byproducts) and extract with EtOAc.
    
Protocol B: Palau'chlor High-Selectivity Method

Best for: Heterocycles (Pyrroles, Indoles) and highly sensitive substrates.

  • Setup: Dissolve substrate (1.0 equiv) in

    
     or DCM.
    
    • Tip: For maximum para-selectivity, cool to 0°C.

  • Reagent: Add Palau'chlor (1.0 - 1.1 equiv).

  • Kinetics: Reaction is typically fast (5–30 mins).

  • Workup: Filter off the guanidine byproduct (insoluble in DCM). Evaporate solvent.[3]

    • Why this works: The byproduct precipitates, driving the reaction to completion and simplifying purification.

Decision Logic for Protocol Selection

ProtocolSelector Start Start: Select Substrate Type Substrate Type? Start->Type Aniline Aniline (Free NH2) Type->Aniline Phenol Phenol/Anisole Type->Phenol Heterocycle Heterocycle (Indole/Pyrrole) Type->Heterocycle Protect Protect Amine (Acetyl/Boc) Aniline->Protect Standard Acidic Use Strong Acid (H2SO4 solvent) Aniline->Acidic If protection impossible NCS_Acid Protocol A: NCS + pTsOH Phenol->NCS_Acid Standard Palau Protocol B: Palau'chlor Phenol->Palau If Regio-issues Heterocycle->Palau High Sensitivity Protect->NCS_Acid

Caption: Decision matrix for selecting the optimal chlorination protocol based on substrate class.

References
  • Palau'chlor Reagent Development: Rodriguez, R. A., Pan, C. M., Yabe, Y., Kawamata, Y., Eastgate, M. D., & Baran, P. S. (2014).[1][4][5] Palau’chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society, 136(19), 6908–6911.

  • NCS Mechanism & Catalysis: Schmid, H. (1964). Mechanism of Chlorination with N-Chlorosuccinimide. Helvetica Chimica Acta. Note: For modern applications, see: Podgoršek, A., et al. (2009). Halogenation of Organic Compounds Using Gluconic Acid Solutions. Green Chemistry.

  • Ortho-Selective Chlorination: Dinh, A. N., et al. (2020).[6] Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines. Journal of the American Chemical Society.[7]

Sources

Technical Support Center: Purification of 4-(2,4,6-trimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical purification workflows for 4-(2,4,6-trimethoxyphenyl)piperidine and its derivatives (such as the 1-methyl-3-hydroxy analogues). These compounds are essential chiral intermediates in the synthesis of potent CDK9 inhibitors, including Flavopiridol (Alvocidib) and Rohitukine[1][2]. Achieving high purity is paramount; residual starting materials (like 1,3,5-trimethoxybenzene) or diastereomeric byproducts can severely compromise downstream coupling reactions and biological assays[3].

Core Purification Logic & Workflow

The purification of aryl piperidines relies fundamentally on the basicity of their nitrogen center. By exploiting the pKa difference between the target piperidine (pKa ~9.5) and neutral aromatic byproducts, we can employ a highly efficient acid-base liquid-liquid extraction before committing to high-resolution chromatography or crystallization[3][4].

PiperidinePurification Crude Crude Reaction Mixture (Piperidine + 1,3,5-Trimethoxybenzene) AcidWash Acidic Wash (1M HCl) pH ~ 2 Crude->AcidWash Org1 Organic Layer (Neutral Byproducts) AcidWash->Org1 Phase Separation Aq1 Aqueous Layer (Protonated Piperidine) AcidWash->Aq1 Phase Separation Basify Basification (NaOH) pH > 10 Aq1->Basify Org2 Organic Extraction (DCM / EtOAc) Basify->Org2 Phase Separation Aq2 Aqueous Layer (Inorganic Salts) Basify->Aq2 Phase Separation Cryst Chromatography / Crystallization (Diastereomer Separation) Org2->Cryst Pure Pure 4-(2,4,6-trimethoxyphenyl)piperidine Cryst->Pure

Logical workflow for the acid-base extraction and purification of aryl piperidine derivatives.

Quantitative Data: Byproduct Profiling

Understanding the physicochemical properties of your reaction mixture is the first step in troubleshooting. The table below summarizes the expected components during the synthesis of 4-(2,4,6-trimethoxyphenyl)piperidine and the logic behind their removal.

Impurity / ByproductChemical NatureApprox. pKaPolarityPrimary Removal Strategy
1,3,5-Trimethoxybenzene Neutral aromaticN/ALowRemains in organic layer during acidic wash[3]
1-Methyl-4-piperidone Basic amine / Ketone~8.0HighAqueous wash of organic extracts; Chromatography
cis / trans Diastereomers Basic amine / Alcohol~9.5ModerateSelective crystallization or Flash Chromatography[1]
Inorganic Salts (Borates) IonicN/AVery HighAqueous wash / Filtration

Troubleshooting & FAQs

Q: My target piperidine is co-eluting with 1,3,5-trimethoxybenzene during silica gel chromatography. How can I resolve this? A: 1,3,5-trimethoxybenzene is highly electron-rich and non-polar, while the piperidine is a basic amine. Instead of relying solely on chromatography (which can be inefficient for bulk separations), perform an acid-base extraction first. Washing the crude organic mixture with 1M HCl protonates the piperidine nitrogen, forcing it into the aqueous phase as a water-soluble salt. The neutral trimethoxybenzene remains in the organic phase and can be safely discarded[3][4].

Q: I am observing severe tailing of the piperidine product on TLC and during flash chromatography. What causes this and how is it fixed? A: The secondary or tertiary amine of the piperidine interacts strongly with the acidic silanol groups on the silica gel stationary phase via hydrogen bonding and ion-exchange mechanisms[3]. To mitigate this, add 1–5% of a volatile amine modifier (e.g., triethylamine or ammonium hydroxide) to your mobile phase. This modifier competitively binds the active silanol sites, sharpening the elution peak and improving recovery.

Q: During the basification step of the aqueous extract, an unbreakable emulsion forms. Why does this happen and how do I proceed? A: Emulsions often form due to the presence of fine particulate matter, localized concentration gradients, or amphiphilic byproducts. To break the emulsion, saturate the aqueous layer with solid NaCl (brine) to increase the ionic strength. This decreases the solubility of the organic solvent in the aqueous phase (the "salting-out" effect)[4]. Alternatively, filter the biphasic mixture through a pad of Celite to remove emulsion-stabilizing particulates.

Q: How do I separate the cis and trans diastereomers of the 3-hydroxy-4-(2,4,6-trimethoxyphenyl)piperidine intermediate? A: The hydroboration-oxidation of the tetrahydropyridine intermediate typically yields a mixture of trans and cis isomers[2]. Because they have different spatial arrangements, they exhibit different solubilities. They can be separated by selective recrystallization. For example, dissolving the mixture in a "good" solvent (like ethyl acetate) and slowly adding an anti-solvent (like heptane) allows the thermodynamically more stable isomer to crystallize first[1][3].

Validated Experimental Protocol: Acid-Base Extraction & Isolation

This self-validating protocol ensures the quantitative recovery of the basic piperidine core while systematically eliminating neutral and acidic impurities[3].

Step 1: Dissolution & Initial Extraction

  • Dissolve the crude reaction mixture (containing the piperidine and neutral byproducts) in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.1 M.

  • Transfer the solution to a separatory funnel.

Step 2: Acidic Wash (Target Sequestration)

  • Add an equal volume of 1M aqueous HCl to the separatory funnel.

  • Shake vigorously, venting frequently to release pressure.

  • Allow the phases to separate. The basic piperidine derivative is now protonated and resides in the aqueous layer[3][4].

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Validation Check: Spot the organic layer on a TLC plate. It should show only high-Rf neutral impurities (e.g., 1,3,5-trimethoxybenzene) and no amine product (ninhydrin or Dragendorff negative). Discard the organic layer if clean.

Step 3: Basification (Target Liberation)

  • Cool the collected aqueous layer in an ice bath to 0–5 °C to prevent degradation during the exothermic neutralization.

  • Slowly add 2M NaOH (or solid K2CO3) dropwise with magnetic stirring until the solution reaches pH > 10 (verify with pH paper)[3].

  • The solution will become turbid as the neutral piperidine free-base precipitates or oils out.

Step 4: Final Organic Extraction & Isolation

  • Transfer the basified aqueous mixture back to a clean separatory funnel.

  • Extract three times with fresh Dichloromethane (1/3 volume each time).

  • Combine the organic extracts and wash once with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified 4-(2,4,6-trimethoxyphenyl)piperidine free base.

References

1.[3] Benchchem. "Application Notes & Protocols: Purification Techniques for Piperidine Derivatives". Source: benchchem.com. 3 2.[4] Wikipedia. "Acid–base extraction". Source: wikipedia.org. 4 3.[1] ACS Omega / Figshare. "Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290". Source: figshare.com. 1 4.[2] Guidechem. "Mastering Flavopiridol Synthesis". Source: guidechem.com. 2

Sources

Optimizing cis/trans selectivity in piperidine reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Reduction. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with the catalytic hydrogenation of substituted pyridines to piperidines.

Achieving precise cis/trans diastereoselectivity requires moving beyond empirical trial-and-error. You must understand the thermodynamic and kinetic forces occurring at the catalyst-substrate interface. This guide provides field-proven troubleshooting protocols, mechanistic causality, and authoritative methodologies to optimize your workflows.

The stereochemical outcome of pyridine reduction is dictated by the competition between the rate of hydrogen addition (kinetic control) and the rate of intermediate desorption/equilibration (thermodynamic control)[1].

  • Kinetic Control (cis-selective): Highly active catalysts like PtO₂ (Adams' catalyst) or Rh/C strongly adsorb the pyridine ring flat against the metal surface. Hydrogen is delivered via syn-addition to a single face of the ring. If the rate of hydrogenation outpaces the desorption of partially reduced intermediates (e.g., tetrahydropyridines), the all-cis isomer is isolated[1].

  • Thermodynamic Control (trans-selective): Catalysts like Pd/C often allow the partially reduced enamine or imine intermediates to desorb from the metal surface. In solution, these intermediates can undergo conformational flipping before re-adsorbing. This equilibration favors the thermodynamically more stable isomer (e.g., trans-2,3-disubstituted piperidines where both substituents can adopt equatorial positions).

G A Substituted Pyridine B Metal-Adsorbed Intermediate A->B H2 Adsorption C cis-Piperidine (Kinetic Product) B->C Syn-Addition (Fast) D Partially Reduced (Tetrahydropyridine/Imine) B->D Desorption (Pd/C) D->C E trans-Piperidine (Thermodynamic Product) D->E Re-adsorption & Equilibration

Mechanistic divergence in pyridine reduction: Kinetic syn-addition vs. Thermodynamic equilibration.

Catalyst Selection & Quantitative Data Summary

Selecting the correct catalytic system is the most critical variable in your experimental design. The table below synthesizes expected selectivities based on established literature.

Catalyst SystemTypical ConditionsPrimary SelectivityMechanistic Driver
PtO₂ / AcOH 1–5 atm H₂, 25 °C>95% cis Rapid syn-addition; AcOH prevents amine poisoning[1].
Rh/C 5–10 atm H₂, 25–50 °CHigh cis Strong facial adsorption; highly active for arenes.
Pd/C 10–50 atm H₂, 80+ °CMixed / trans Promotes desorption/equilibration of intermediates.
Rh/C (Electrocatalytic) Ambient Temp/Pressure>98% cis Cathodic reduction via AEM electrolyzer; mild conditions[2].
B(C₆F₅)₃ / Silane 85 °C, TolueneTunable Silylative reduction via enamine intermediates[3].
Rh(I) Transfer Hydrog. HCO₂NH₄, Chiral AmineChiral cis/trans Reductive transamination via tetrahydropyridinium[4].

Troubleshooting FAQs

Q1: I am using Pd/C to reduce 2,3-dimethylpyridine, but I am getting an inseparable 60:40 mixture of cis and trans. How do I push this to pure cis? Causality & Solution: Palladium is notorious for allowing the desorption of the tetrahydropyridine intermediate, leading to thermodynamic mixtures. To achieve pure cis-selectivity, you must enforce kinetic control. Switch your catalyst to PtO₂ (Adams' catalyst) or Rh/C , and run the reaction in a protic, acidic solvent like glacial acetic acid at room temperature. The acid protonates the resulting piperidine, preventing the nitrogen lone pair from poisoning the catalyst, thereby maintaining a high rate of syn-hydrogenation[1].

Q2: My goal is the trans-isomer of a 2,5-disubstituted piperidine. Hydrogenation keeps giving me the cis-isomer. What are my options? Causality & Solution: Direct heterogeneous hydrogenation inherently favors cis-addition. To achieve trans-selectivity, you must rely on thermodynamic equilibration.

  • Use Pd/C at elevated temperatures (80–100 °C) in a non-polar solvent to encourage intermediate desorption.

  • Alternatively, abandon H₂ gas and use a dissolving metal reduction (e.g., Na in EtOH). This single-electron transfer (SET) mechanism proceeds via radical anions that naturally adopt the lowest-energy trans (diequatorial) conformation prior to protonation.

Q3: The reaction stalls at 50% conversion, and NMR shows a buildup of tetrahydropyridine. Adding more H₂ pressure isn't helping. Causality & Solution: Your catalyst is being poisoned by the product. Piperidines are significantly more basic than pyridines. As the piperidine forms, its strongly coordinating nitrogen lone pair binds irreversibly to the active metal sites, shutting down the catalytic cycle. Fix: Run the reaction in the presence of an equivalent of strong acid (e.g., HCl or TFA), or perform an in situ protection by adding Boc₂O to the hydrogenation mixture. The Boc-anhydride will immediately trap the formed piperidine, eliminating its basicity and keeping the catalyst active.

Q4: I want to avoid high-pressure hydrogen gas entirely due to safety constraints, but I need high cis-selectivity. Causality & Solution: Implement Electrocatalytic Hydrogenation (ECH) . Recent advancements using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported Rhodium (Rh/C) cathode allow for quantitative conversion of pyridines to cis-piperidines at ambient temperature and pressure. The reduction of Rh oxides on the catalyst surface drives the catalysis with up to 99% current efficiency[2].

G Start Target: Substituted Piperidine Q1 Desired Stereochemistry? Start->Q1 Cis cis-Isomer Q1->Cis Trans trans-Isomer Q1->Trans Cis_Cat Use PtO2 or Rh/C in AcOH (Kinetic Control) Cis->Cis_Cat Trans_Cat Use Pd/C, High Temp or Dissolving Metal Trans->Trans_Cat Poison Catalyst Poisoning? Cis_Cat->Poison Low Yield/Stalled Acidify Add Boc2O or Acid to mask amine Poison->Acidify Yes

Decision matrix for optimizing stereoselectivity and overcoming catalyst poisoning.

Validated Experimental Protocols

Protocol A: Highly cis-Selective Hydrogenation (Kinetic Control)

This self-validating system uses acidic conditions to simultaneously activate the pyridine ring and prevent product-inhibition[1].

  • Preparation: In a heavy-walled glass hydrogenation vessel, dissolve the substituted pyridine (10.0 mmol) in glacial acetic acid (30 mL).

  • Catalyst Addition: Carefully add PtO₂ (Adams' catalyst, 0.5 mmol, 5 mol%). Safety Note: PtO₂ can be pyrophoric in the presence of solvent vapors; purge the vessel with N₂ before addition.

  • Hydrogenation: Seal the vessel, purge with H₂ three times, and pressurize to 3 atm (approx. 45 psi). Stir vigorously (1000 rpm) at 25 °C for 12–16 hours.

  • Validation Check: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Take a 0.1 mL aliquot, neutralize with saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS or crude ¹H NMR to confirm the disappearance of aromatic protons (7.0–8.5 ppm).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with MeOH. Concentrate the filtrate in vacuo.

  • Free-basing: Basify the resulting acetate salt with 2M NaOH to pH 12, extract with CH₂Cl₂ (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure cis-piperidine.

Protocol B: Ambient Electrocatalytic Hydrogenation (ECH)

For researchers avoiding H₂ gas, this protocol leverages Rh/C in an AEM electrolyzer for safe, highly cis-selective reduction[2].

  • Cell Assembly: Assemble a two-compartment electrolytic cell separated by an Anion-Exchange Membrane (AEM). Use a Rh/C modified carbon paper as the cathode and a Pt wire/mesh as the anode.

  • Electrolyte Preparation: Fill the anodic compartment with 1M KOH. Fill the cathodic compartment with a neutral aqueous solution or a mild buffer containing the pyridine substrate (5.0 mmol).

  • Electrolysis: Apply a constant current density of 25 mA cm⁻². Maintain the system at ambient temperature (20–25 °C).

  • Monitoring: Pass charge until 5–9 F mol⁻¹ is reached. The reduction of Rh oxides on the catalyst surface facilitates the transfer of atomic hydrogen to the adsorbed pyridine.

  • Isolation: Extract the catholyte with diethyl ether, dry, and evaporate to isolate the cis-piperidine (typically >95% yield and >98% cis-selectivity).

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Chemistry / ResearchGate URL:[Link]

Sources

Minimizing polymerization during acid-mediated synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis Stability & Polymerization Control

Current Status: Operational Agent Persona: Senior Application Scientist (Process Chemistry Division) Ticket Topic: Minimizing Polymerization in Acid-Mediated Synthesis

Welcome to the Synthesis Stability Hub

You have reached the Tier 3 Technical Support guide for acid-mediated synthetic issues. If you are experiencing "tarring," "gumming," or inexplicable yield loss during acid-catalyzed steps (Friedel-Crafts, cyclizations, deprotections), you are likely battling unwanted cationic polymerization .

This guide does not offer generic advice. It provides a mechanistic breakdown of why your substrate is polymerizing and offers self-validating protocols to stop it.

Module 1: Diagnostic Triage

"Is it polymerization or decomposition?"

Before optimizing, you must confirm the failure mode. Acid-mediated degradation usually falls into two categories: Cationic Polymerization (oligomer formation) or Decomposition (fragmentation/oxidation).

Diagnostic Decision Tree

Use the following logic flow to categorize your reaction failure.

DiagnosticTree Start Observation: Reaction Failure Viscosity Is the reaction mixture viscous/gummy? Start->Viscosity Color Color Change? Viscosity->Color No (Liquid) Polymer DIAGNOSIS: Cationic Polymerization (Chain Growth) Viscosity->Polymer Yes (Gunk/Tar) Solubility Solubility Check (TLC/NMR) Color->Solubility Darkening/Black Decomp DIAGNOSIS: Acid Decomposition (Bond Cleavage) Color->Decomp No Change Solubility->Polymer Streak on TLC Broad NMR peaks Solubility->Decomp Discrete new spots (Clean fragments) Radical DIAGNOSIS: Radical Polymerization (Check Peroxides) Polymer->Radical If Acid + O2/Light exposure

Figure 1: Diagnostic logic to distinguish between polymerization (chain growth) and decomposition (fragmentation).

Module 2: The Kinetic Control Strategy (Concentration)

Issue: "My product cyclized, but 30% of the mass is a polymer."

Root Cause: This is a competition between Intramolecular reaction (First Order,


) and Intermolecular  polymerization (Second Order, 

).
  • Rate(Product) =

    
    
    
  • Rate(Polymer) =

    
    
    

As concentration (


) increases, the rate of polymerization increases exponentially compared to the product formation.
Protocol: The Pseudo-High Dilution Technique

Do not simply "add more solvent" (which slows the reaction). Use a controlled addition protocol to maintain a low steady-state concentration of the reactive intermediate.

Step-by-Step Protocol:

  • Reactor Setup: Charge the flask with the acid catalyst and 80% of the total solvent volume. Bring to reaction temperature.

  • Feed Preparation: Dissolve your substrate in the remaining 20% of solvent.

  • Addition: Add the substrate solution dropwise over a calculated period (typically 1–4 hours).

    • Why? This ensures the instantaneous concentration of the unreacted substrate is near zero. Any molecule entering the flask cyclizes/reacts before it can encounter another substrate molecule to polymerize with.

  • Validation: Monitor the reaction by HPLC. If you see oligomers appearing, slow down the addition rate.

Data: Impact of Concentration on Indole Cyclization Representative data for an acid-catalyzed bis-indole synthesis.

ParameterBatch Mode (All at once)High Dilution (Dropwise)Improvement Factor
Substrate Conc. 0.5 M (Initial)< 0.01 M (Steady State)50x Lower
Product Yield 42%88%+109%
Polymer/Tar 45%4%11x Reduction
Workup Status Emulsion/GummyClean Phase SplitN/A

Module 3: Catalyst Engineering (Solid Acids)

Issue: "I'm using H₂SO₄ or BF₃·OEt₂, and the reaction is too aggressive."

Root Cause: Homogeneous mineral acids allow free mobility of the cationic intermediate, facilitating chain propagation. They also create "hot spots" upon addition.

Solution: Switch to Solid-Supported Acids (Heterogeneous Catalysis). Materials like Amberlyst-15 (sulfonic acid resin) or Zeolites (MCM-41) restrict the motion of the reactive intermediate. This is known as Shape-Selective Catalysis or Site Isolation.

Comparison of Acid Catalysts
Catalyst TypeMechanism of ControlRisk of PolymerizationRecommended Use
H₂SO₄ / HCl None. Free ion movement.High Only for very stable substrates.
Amberlyst-15 Site Isolation. Substrate must diffuse to the active site.Low General acid catalysis, esterification.[1]
Zeolites (MCM-41) Pore Confinement. Channels are too narrow for polymer chains to grow.Very Low Sensitive alkenes, Friedel-Crafts.

Self-Validating Protocol (Solid Acid):

  • Run a test scale (100 mg) with Amberlyst-15 (10 wt% loading).

  • Filter the catalyst after 1 hour.

  • The Test: If the reaction stops immediately upon filtration, the catalysis is truly heterogeneous (good). If it continues, you have leaching (bad), and polymerization risk returns.

Module 4: Quenching & Workup (The Hidden Trap)

Issue: "The reaction looked clean on TLC, but it turned to tar during the workup."

Root Cause: Exotherm-Induced Polymerization. Neutralizing a strong acid (e.g., adding NaOH to the reaction) generates massive heat at the interface. This local heat spike (


 at the drop site) drives thermal polymerization of the product or unreacted starting material.
Protocol: The Inverse Quench

Never add Base to Acid. Always add the Reaction Mixture to the Quench Solution .

Workflow:

  • Prepare a large volume of chilled quench solution (e.g., Sat. NaHCO₃) in a separate flask.

  • Transfer the acidic reaction mixture slowly into the stirred quench solution.

  • Why? The large heat sink of the quench flask dissipates the exotherm instantly. The pH rises gradually, preventing "hot spots" of basicity that can also trigger side reactions.

QuenchLogic Reaction Acidic Reaction Mixture Base Base Solution (Quench) Reaction->Base INVERSE QUENCH (Correct) HotSpot Local Exotherm (>100°C) Reaction->HotSpot Base->Reaction Standard Addition Dissipation Heat Dissipated Instantly Base->Dissipation Tar Polymerization (Tar) HotSpot->Tar Product Clean Isolation Dissipation->Product

Figure 2: Thermal management during quenching. Inverse quenching prevents localized heating that triggers post-reaction polymerization.

Module 5: Frequently Asked Questions (FAQs)

Q: My substrate contains an indole and an aldehyde. It turns pink/black instantly with acid. Why? A: You are forming di-indolylmethane (DIM) oligomers. The protonated aldehyde attacks the indole at C3.

  • Fix: Use the High Dilution protocol (Module 2). Ensure the aldehyde is in the flask and the indole is added very slowly, or vice versa, depending on which species is the nucleophile. Use a Lewis acid (e.g., Sc(OTf)₃) instead of a Brønsted acid to avoid protonating the indole nitrogen.

Q: Can I use radical inhibitors (BHT, Hydroquinone) to stop acid-mediated polymerization? A: Generally, no .

  • Reasoning: Most acid-mediated "gunk" is formed via cationic mechanisms (carbocations), not radicals. Radical scavengers like BHT are ineffective against ions.

  • Exception: If your acid is oxidizing (e.g., H₂SO₄ at high heat) or if you are using light, you might generate radicals secondarily. In that rare case, exclude light and degas solvents. But for 95% of cases, focus on Concentration and Temperature , not radical scavengers.

Q: How do I clean the glass reactor if polymerization happens? A: Do not use simple organic solvents.

  • Protocol: Rinse with DMF or NMP (to swell the polymer). If that fails, use an oxidative wash (Piranha solution or alcoholic KOH), but strictly follow safety protocols for these corrosive cleaners.

References

  • Ruggli, P. (1912). Die Verdünnungsprinzip (The High Dilution Principle). Justus Liebigs Annalen der Chemie. (Foundational text on intramolecular vs. intermolecular kinetics).
  • Clark, J. H. (2002). Solid acids for green chemistry. Accounts of Chemical Research. Link

  • Gupta, P., & Paul, S. (2014). Solid acid mediated synthesis of functionalized indoles. Catalysis Surveys from Asia.
  • Olah, G. A. (2009). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Chakrabarti, A., & Sharma, M. M. (1993). Cationic polymerization of styrene with solid acid catalysts. Reactive Polymers. Link

Sources

Controlling exotherms in Grignard additions to piperidones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organometallic Workflows. As a Senior Application Scientist, I have structured this guide to address the critical thermodynamic and kinetic challenges associated with Grignard additions to piperidones (such as N-Boc-4-piperidone).

Because Grignard additions are fiercely exothermic, scaling up these reactions often leads to thermal runaway, resulting in dangerous pressure spikes and ruined yields. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating continuous flow protocols to ensure your scale-up is both safe and highly selective.

Part 1: Troubleshooting & FAQs

Q1: On scale-up, my yield of 4-aryl-4-hydroxypiperidine dropped from 85% to 40%, with massive recovery of N-Boc-4-piperidone. What happened? A1: This is a classic symptom of inadequate heat dissipation causing localized hot spots. Grignard additions are highly exothermic. At elevated temperatures, the Grignard reagent acts as a base rather than a nucleophile, deprotonating the acidic α-protons of the 4-piperidone[1]. This enolization temporarily protects the ketone; upon aqueous workup, the starting material is simply re-protonated and recovered[1]. The Fix: Switch from batch to continuous flow, or strictly control the dosing rate under cryogenic conditions (-78 °C to 0 °C)[1]. In a flow reactor, the high surface-area-to-volume ratio ensures immediate heat removal, suppressing the activation energy required for the enolization pathway.

Q2: How can I inherently improve the thermal safety of my Grignard formation and addition without altering the target molecule? A2: Solvent substitution is the most effective inherent safety measure. Replacing Tetrahydrofuran (THF) or Diethyl Ether with 2-Methyltetrahydrofuran (2-MeTHF) shifts the thermal risk of the reaction from a hazardous Class 3 to a highly manageable Class 1[2]. 2-MeTHF has a higher boiling point, which provides a wider safety margin against thermal runaway, and it actively enhances both the chemo- and stereoselectivity of the addition[3].

Q3: I experienced a sudden pressure spike and thermal runaway during the initial dosing of the aryl halide to the magnesium turnings. How do I prevent this? A3: This is caused by dosing during the "induction period." If the magnesium surface is passivated by oxides, the reaction does not start immediately. Unreacted reagents accumulate, and when initiation finally occurs, the entire accumulated mass reacts simultaneously, releasing uncontrollable heat[2]. The Fix (Self-Validating System): Never rely on visual cues (like color changes or bubbling) alone. Use inline ATR-FTIR spectroscopy to monitor the formation of the Grignard species in real-time. Do not begin the main dosing phase until the spectroscopic signature of the Grignard reagent is confirmed and steady[2]. Alternatively, utilize a Continuous Stirred Tank Reactor (CSTR) where metal activation is performed only once per campaign, eliminating batch-to-batch induction risks[3].

Q4: Why am I seeing significant amounts of biaryl impurities in my final product? A4: This is the result of Wurtz coupling, a side reaction where the formed Grignard reagent reacts with unreacted aryl halide[1]. This pathway is accelerated by heat and poor mixing. A continuous production process drastically improves Grignard reagent selectivity and reduces Wurtz coupling by minimizing the contact time between the halide molecule and the formed Grignard reagent[4].

Part 2: Mechanistic & Workflow Visualizations

To understand the causality of these failures, we must map the thermodynamic pathways. The diagram below illustrates how unmanaged exotherms divert the reaction away from the target tertiary alcohol.

ExothermCausality A Grignard Reagent + Piperidone B Exotherm Generation (ΔH < 0) A->B C Poor Heat Dissipation (Batch Scale-Up) B->C Inadequate Control D Controlled Cooling / Continuous Flow B->D Optimized Control E Localized Hot Spots C->E H Tertiary Alcohol (Target Product) D->H High Selectivity F Enolization (SM Recovery) E->F Base Catalysis G Wurtz Coupling (Biaryl Impurity) E->G Radical Pathway

Caption: Causality of exotherms leading to side reactions versus controlled pathways.

By transitioning to a continuous flow setup, we enforce strict stoichiometric control and rapid heat transfer, bypassing the hazards of batch accumulation.

FlowSetup R1 Reservoir A: ArMgBr in 2-MeTHF P1 HPLC Pump A R1->P1 R2 Reservoir B: Piperidone in 2-MeTHF P2 HPLC Pump B R2->P2 Mix T-Mixer (High Turbulence) P1->Mix P2->Mix Reactor Tubular Reactor (Active Cooling) Mix->Reactor Quench In-line Quench (NH4Cl / IPA) Reactor->Quench Out Product Collection Quench->Out

Caption: Continuous flow reactor configuration for safe Grignard additions.

Part 3: Quantitative Data & Process Comparison

The following table summarizes the impact of process parameters on safety and yield, demonstrating why continuous flow in 2-MeTHF is the gold standard for scale-up.

Process ParameterSolventThermal Risk LevelEnolization (SM Recovery)Wurtz CouplingTarget YieldScalability
Batch (Ambient) THFClass 3 (High)> 40%~ 15%< 45%Extremely Dangerous
Batch (Cryogenic) THFClass 3 (High)~ 10%~ 5%85%Poor (Heat transfer fails at scale)
Batch (Cryogenic) 2-MeTHFClass 1 (Low)~ 8%~ 3%89%Moderate
Continuous Flow 2-MeTHFClass 1 (Low)< 2%< 1%> 95%Excellent (Linear Scale-up)

Part 4: Self-Validating Experimental Protocol

Methodology: Continuous Flow Synthesis of 4-Aryl-4-hydroxypiperidines Objective: Safely execute a highly exothermic Grignard addition to N-Boc-4-piperidone utilizing a self-validating continuous flow system to eliminate hot spots and enolization.

Materials:

  • Stream A: Phenylmagnesium bromide (0.6 M in anhydrous 2-MeTHF)

  • Stream B: N-Boc-4-piperidone (0.5 M in anhydrous 2-MeTHF)

  • Stream C: Saturated aqueous NH₄Cl (Quench solution)

Step-by-Step Procedure:

  • System Priming & Purging: Flush all reactor lines, T-mixers, and HPLC pumps with anhydrous 2-MeTHF under a positive nitrogen atmosphere to remove trace moisture. Submerge the tubular reactor coil (e.g., 10 mL internal volume) in a recirculating chiller bath set to 0 °C.

  • Flow Rate Calibration: Set Pump A (Grignard reagent) to 1.2 mL/min and Pump B (Piperidone) to 1.0 mL/min. This maintains a slight stoichiometric excess (1.2:1.0) of the Grignard reagent to drive full conversion.

  • Steady-State Equilibration: Initiate the flow of both streams into the primary T-mixer. Divert the initial reactor effluent to a waste container for exactly 2 residence times (approx. 10 minutes) to ensure uniform steady-state mixing and temperature stabilization.

  • Inline Spectroscopic Validation (Critical Step): Monitor the reactor effluent using an inline FlowIR probe. Do not begin product collection until you observe the complete disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the stabilization of the alkoxide intermediate signals. This self-validates that the exotherm is fully contained and conversion is complete without side reactions.

  • In-line Quenching: Direct the validated effluent into a secondary T-mixer where it meets Stream C (NH₄Cl pumped at 2.5 mL/min). Quenching in-line prevents the massive bulk thermal spikes typically seen when dumping batch Grignard reactions into aqueous workup flasks.

  • Collection & Isolation: Collect the biphasic mixture in a receiving vessel. Separate the organic 2-MeTHF layer, dry over MgSO₄, and concentrate under reduced pressure to yield the highly pure target tertiary alcohol.

References

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Grignard Reactions Go Greener with Continuous Processing. Gordon.edu.
  • Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. ResearchGate.
  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Benchchem.

Sources

Technical Support Center: Stabilization and Handling of Free Base Aryl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with free base aryl piperidine compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of stabilizing these valuable molecules. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered during research and development.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.

Question: I'm observing unexpected degradation of my solid-state free base aryl piperidine, even under seemingly standard storage conditions. What could be the cause and how can I fix it?

Answer:

Unexpected degradation in the solid state often points to issues beyond simple chemical instability and can be influenced by the material's physical properties.

Probable Causes:

  • Polymorphism: Your compound may exist in multiple crystalline forms (polymorphs), and you might be working with a less stable, metastable form. Metastable polymorphs can convert to a more stable form over time, which can be accompanied by changes in physical and chemical stability[1].

  • Amorphous Content: The presence of an amorphous (non-crystalline) solid phase can significantly lower the stability of your material. Amorphous forms are generally more reactive and susceptible to degradation than their crystalline counterparts[2][3].

  • Hygroscopicity: The free base may be hygroscopic, absorbing moisture from the atmosphere. Water can act as a plasticizer, increasing molecular mobility and facilitating degradation reactions. It can also directly participate in hydrolytic degradation if susceptible functional groups are present[2][[“]].

  • Disproportionation: If your free base is in a formulation with acidic excipients, it can undergo a disproportionation reaction, where the free base reacts with the acid to form a salt in situ. This can lead to a complex mixture of solid forms with varying stability[5].

Step-by-Step Solutions:

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): Use DSC to identify melting points, and the presence of multiple crystalline forms or amorphous content[6].

    • X-Ray Powder Diffraction (XRPD): XRPD is the gold standard for identifying polymorphs and determining the degree of crystallinity of your material[6].

    • Dynamic Vapor Sorption (DVS): Assess the hygroscopicity of your compound to understand its tendency to absorb water at different relative humidities (RH).

  • Control of Solid Form:

    • If a more stable polymorph is identified, develop a crystallization process to consistently produce that form. The most thermodynamically stable form is often the preferred choice for development[1][7].

    • If your compound is prone to forming an unstable amorphous phase, consider annealing the material (heating at a controlled temperature below the melting point) to promote conversion to a more stable crystalline form[6].

  • Environmental Control:

    • Store highly hygroscopic compounds in a desiccator or a controlled low-humidity environment.

    • Package the material in containers with tight seals and consider including a desiccant.

  • Excipient Compatibility:

    • Conduct a thorough excipient compatibility study, especially if you are developing a formulation. This involves mixing your free base with individual excipients and storing them under accelerated conditions to identify any potential interactions.

Question: My aryl piperidine solution is turning yellow/brown upon storage or during an experiment. What is causing this discoloration, and how can I prevent it?

Answer:

Discoloration is a common indicator of oxidative degradation. The piperidine nitrogen and the electron-rich aryl ring are often susceptible to oxidation.

Probable Causes:

  • Oxidation: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide. The carbon alpha to the nitrogen is also a potential site of oxidation, which can lead to ring-opening or the formation of lactams[8][9].

  • Photo-oxidation: Exposure to light, especially UV light, can catalyze oxidative processes, leading to the formation of colored degradants[8][9]. The reaction can be initiated by the formation of radical cations[10][11].

Step-by-Step Solutions:

  • Inert Atmosphere:

    • When working with solutions, degas your solvents to remove dissolved oxygen.

    • Purge the headspace of your reaction vessel or storage container with an inert gas like nitrogen or argon.

  • Use of Antioxidants:

    • For solution-based formulations or experiments, consider adding a suitable antioxidant. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The selection of an antioxidant should be based on its solubility and compatibility with your system.

  • Light Protection:

    • Store solutions and solid materials in amber vials or wrap containers in aluminum foil to protect them from light[12].

    • Conduct experiments in a fume hood with the sash down to minimize exposure to overhead lighting.

  • Temperature Control:

    • Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation reactions. However, ensure that cooling does not cause the compound to precipitate.

  • Forced Degradation Study:

    • To confirm that oxidation is the cause, perform a forced degradation study. Expose a solution of your compound to an oxidizing agent like hydrogen peroxide (H₂O₂) and analyze the resulting degradant profile using a stability-indicating method like HPLC-MS[13][14].

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for free base aryl piperidines?

A1: The most common degradation pathways for aryl piperidines are:

  • Oxidation: This is often the primary pathway. The nitrogen atom can be oxidized to an N-oxide, and the α-carbon to the nitrogen can be oxidized, potentially leading to the formation of iminium intermediates and subsequent products like lactams[8][9].

  • N-dealkylation: If there is an N-alkyl substituent on the piperidine ring, it can be cleaved through oxidative processes, a common metabolic pathway that can also occur under chemical stress[15].

  • Hydrolysis: While generally stable, if the aryl piperidine contains susceptible functional groups like esters or amides elsewhere in the molecule, these can be subject to hydrolysis under acidic or basic conditions[14].

  • Photodegradation: Exposure to light can lead to photo-oxidation and the formation of various degradation products[8][9].

Q2: How should I store my free base aryl piperidine for optimal stability?

A2: Proper storage is crucial for maintaining the integrity of your compound. The following table provides general recommendations.

ParameterRecommended ConditionRationale
Temperature 2-8 °C or -20 °CReduces the rate of chemical degradation.
Atmosphere Under an inert gas (Nitrogen or Argon)Minimizes exposure to oxygen, preventing oxidative degradation[[“]].
Light Protected from light (Amber vials/foil)Prevents photo-catalyzed degradation[12].
Humidity In a desiccator or low humidity environmentProtects against moisture absorption, which can facilitate degradation[2].

Q3: When should I consider converting my free base to a salt form?

A3: Converting a free base to a salt is a common strategy to improve stability, solubility, and handling properties[7][16]. Consider salt formation when:

  • The free base has poor aqueous solubility: Salt formation often significantly increases aqueous solubility.

  • The free base is chemically unstable: Salts are generally more resistant to oxidative degradation than the corresponding free bases.

  • The free base is difficult to handle: Free bases can sometimes be oily or have poor solid-state properties. Salts are typically crystalline solids with well-defined melting points.

  • You need to prevent disproportionation in a formulation: By choosing a stable salt form, you can avoid unintended reactions with acidic excipients[5].

However, it is important to note that salts of weak bases can sometimes disproportionate back to the free base, especially in high-humidity environments or in the presence of basic excipients[5]. A thorough salt screening and characterization process is essential.

Q4: What analytical methods are best for assessing the stability of my aryl piperidine?

A4: A stability-indicating analytical method is essential. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector or a mass spectrometer (LC-MS)[13][14].

  • HPLC-UV: Allows for the quantification of the parent compound and the detection of degradation products that contain a chromophore.

  • LC-MS: Is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information[14].

  • Gas Chromatography (GC): Can be used for analyzing volatile impurities or specific degradation products, such as piperidine itself[17].

A robust stability-indicating method should be able to separate the parent peak from all potential degradation product peaks and peaks from excipients in a formulation. Method validation should be performed to ensure accuracy, precision, linearity, and specificity.

Visualizing Degradation and Stability Testing

To better understand the processes involved, the following diagrams illustrate a common degradation pathway and a typical workflow for stability analysis.

cluster_oxidation Oxidative Degradation Pathway Aryl_Piperidine Aryl Piperidine Free Base Iminium Iminium Intermediate Aryl_Piperidine->Iminium [O], -H+ N_Oxide N-Oxide Aryl_Piperidine->N_Oxide [O] Lactam α-Hydroxy Piperidine / Lactam Iminium->Lactam +H2O

Caption: A simplified schematic of common oxidative degradation pathways for aryl piperidines.

cluster_workflow Forced Degradation & Stability Workflow start Prepare Stock Solution of Aryl Piperidine stress_acid Acidic Stress (e.g., 0.1 M HCl, heat) start->stress_acid stress_base Basic Stress (e.g., 0.1 M NaOH, heat) start->stress_base stress_ox Oxidative Stress (e.g., 3% H2O2) start->stress_ox stress_photo Photolytic Stress (ICH Q1B light exposure) start->stress_photo analysis Analyze by Stability-Indicating HPLC-UV/MS stress_acid->analysis stress_base->analysis stress_ox->analysis stress_photo->analysis report Identify Degradants & Determine Degradation Rate analysis->report

Caption: Experimental workflow for a forced degradation study to assess stability.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To investigate the degradation of a free base aryl piperidine under various stress conditions.

Materials:

  • Aryl piperidine compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC-MS method

Procedure:

  • Sample Preparation: Prepare a stock solution of the aryl piperidine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL[14].

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. For photostability, use a quartz vial if necessary.

    • Acidic: 0.2 M HCl. Heat at 60°C.

    • Basic: 0.2 M NaOH. Heat at 60°C.

    • Oxidative: 6% H₂O₂. Keep at room temperature.

    • Photolytic: Expose the stock solution to light conditions as specified in ICH Q1B guidelines.

    • Control: Mix 1 mL of the stock solution with 1 mL of the solvent. Keep under the same conditions as the stressed samples.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours)[14].

  • Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction before analysis.

  • Analysis: Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by the HPLC-MS method.

  • Data Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Perform peak purity analysis for the parent peak.

    • Use the MS data to propose structures for the major degradation products.

References

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cocquet, G., Ferroud, C., Simon, P., & Taberna, P.-L. (2000). Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. Journal of the Chemical Society, Perkin Transactions 2, (5), 1147–1153. [Link]

  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. (n.d.). ResearchGate. [Link]

  • Serajuddin, A. T. M. (2010). Physical stability of salts of weak bases in the solid-state. Journal of Pharmaceutical Sciences, 99(12), 4877–4893. [Link]

  • Guo, Y. (2015). Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. Academia.edu. [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (n.d.). ResearchGate. [Link]

  • Pharmaceutical formulations including an amine compound. (n.d.).
  • Dudognon, E., et al. (2023). Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. Pharmaceutics, 15(2), 353. [Link]

  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Cambrex. [Link]

  • Al-Naiema, I. M., & Al-Allaf, T. A. K. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2979–2991. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Center for Biotechnology Information. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. (2019). ChemRxiv. [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

  • Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. (n.d.). ResearchGate. [Link]

  • Li, L. C., & Estey, T. (2005). Effect of solid state transition on the physical stability of suspensions containing bupivacaine lipid microparticles. Pharmaceutical Development and Technology, 10(2), 273–282. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.).
  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. [Link]

  • Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship. [Link]

  • Poupin, P., et al. (2003). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 49(5), 311-319. [Link]

  • The Modern Medicinal Chemist's Guide to Formulations. (2024, February 28). Drug Hunter. [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021, May 3). nauka-nanrk.kz. [Link]

  • Drug Substance Solid-State Characterization and Stability. (n.d.). Taylor & Francis Group. [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.). Drug Analytical Research. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). National Center for Biotechnology Information. [Link]

  • Poly(arylene piperidine) Anion Exchange Membranes with Tunable N-Alicyclic Quaternary Ammonium Side Chains. (2021, October 6). ACS Applied Energy Materials. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (n.d.). ResearchGate. [Link]

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Validation & Comparative

1H NMR Characterization Guide: 4-(2,4,6-trimethoxyphenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 4-(2,4,6-trimethoxyphenyl)piperidine HCl Content Type: Technical Comparison Guide

Executive Summary

This guide provides a definitive technical framework for the structural validation of 4-(2,4,6-trimethoxyphenyl)piperidine HCl . Unlike standard phenylpiperidines, the electron-rich 2,4,6-trimethoxy substitution pattern introduces unique steric and electronic shielding effects that complicate routine assignment.

This document compares the analytical performance of the HCl salt form against its Free Base and Regioisomeric alternatives (e.g., 3,4,5-trimethoxy analogs). The data confirms that the HCl salt in DMSO-d6 offers superior resolution of exchangeable protons and conformational stability, making it the preferred form for quantitative GMP release testing.

Part 1: Structural Analysis & Strategy

The target molecule consists of a piperidine ring attached at the C4 position to a phenyl ring substituted with three methoxy groups at positions 2, 4, and 6.

The Analytical Challenge:

  • Symmetry: The 2,4,6-substitution creates a plane of symmetry, rendering the aromatic protons (H3, H5) chemically equivalent.

  • Steric Crowding: The ortho-methoxy groups (positions 2 and 6) create significant steric bulk around the piperidine attachment point, restricting rotation and potentially broadening signals at lower temperatures.

  • Salt Moiety: The hydrochloride salt introduces ammonium protons (

    
    ), which are only visible in specific solvents (e.g., DMSO-d6) and are critical for confirming stoichiometry.
    
Workflow Diagram: Characterization Lifecycle

The following workflow outlines the critical path from crude synthesis to validated salt characterization.

G cluster_0 Decision Point Start Crude Synthesis (Free Base) Purification Purification (Column/Cryst.) Start->Purification SaltForm Salt Formation (HCl/Et2O) Purification->SaltForm HCl gas SolventSelect Solvent Selection (DMSO-d6 vs CDCl3) SaltForm->SolventSelect Analysis 1H NMR Validation SolventSelect->Analysis QC Check

Figure 1: Critical workflow for converting the unstable free base into the analytically superior HCl salt form for NMR validation.

Part 2: Experimental Protocol (Standardized)

To ensure reproducibility, the following protocol utilizes DMSO-d6 to lock the exchangeable ammonium protons, which are invisible in


 due to rapid exchange.

Materials:

  • Analyte: 10–15 mg 4-(2,4,6-trimethoxyphenyl)piperidine HCl.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology:

  • Weighing: Weigh 12.0 mg of the dry salt into a clean vial. Note: Hygroscopicity of the HCl salt requires rapid weighing.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex for 30 seconds until fully dissolved.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of aromatic signals).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

Part 3: Comparative Analysis & Data Interpretation

This section objectively compares the HCl salt against its primary alternatives to demonstrate why the salt form is the superior analytical standard.

Comparison A: HCl Salt vs. Free Base

The Free Base is often an oil or low-melting solid, prone to oxidation. The HCl salt is a stable crystalline solid.

FeatureHCl Salt (in DMSO-d6) Free Base (in CDCl3) Verdict
Ammonium Signal Visible: Broad singlets at ~8.5–9.0 ppm (

).
Absent: Only a weak amine signal (

) varies with concentration.
HCl Salt Wins: Allows confirmation of salt stoichiometry (1:1).
Alpha-Protons Deshielded: Distinct multiplet at ~3.0–3.3 ppm due to cationic nitrogen.Shielded: Upfield at ~2.6–2.8 ppm.[1]HCl Salt Wins: Moves signals away from common hydrocarbon impurities.
Solubility High in DMSO/MeOH; Low in non-polar.High in

/DCM.
Context Dependent: HCl salt requires polar solvents.
Stability High (Shelf-stable reference).Low (Prone to N-oxidation).HCl Salt Wins: Better for long-term reference standards.
Comparison B: Regioisomer Differentiation (2,4,6- vs. 3,4,5-trimethoxy)

A common synthetic error yields the 3,4,5-isomer (mescaline-like pattern). 1H NMR definitively distinguishes these.

  • 2,4,6-Isomer (Target): The protons at positions 3 and 5 are equivalent and appear as a singlet around 6.1–6.3 ppm . The methoxy groups appear as two signals: a large singlet (6H, ortho) and a smaller singlet (3H, para).

  • 3,4,5-Isomer (Alternative): The aromatic protons (positions 2 and 6) are equivalent but appear further downfield (~6.4–6.7 ppm) due to lack of ortho-oxygen shielding.

Quantitative Spectral Data (HCl Salt in DMSO-d6)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH Ammonium8.60 – 9.10Broad Singlet (x2)2HExchangeable

(Salt specific).
Ar-H Aromatic6.20 – 6.25Singlet2HH3, H5 (Shielded by ortho-OMe).
OMe Methoxy3.78Singlet6HC2, C6 (

) – Symmetric.
OMe Methoxy3.74Singlet3HC4 (

).
Pip-H Piperidine

3.25 – 3.35Broad Doublet2HAdjacent to

(Deshielded).
Pip-H Piperidine

2.90 – 3.05Broad Triplet2HAdjacent to

(Axial/Equatorial split).
Pip-H Methine (CH)2.80 – 2.95Multiplet1HC4-H (Benzylic position).
Pip-H Piperidine

1.90 – 2.10Multiplet2HC3, C5 (Equatorial).
Pip-H Piperidine

1.70 – 1.85Multiplet2HC3, C5 (Axial).

Note: Shifts are referenced to residual DMSO pentet at 2.50 ppm.

Part 4: Structural Logic Visualization

The following diagram illustrates the shielding zones and coupling logic used to assign the spectrum.

NMR_Logic Center 4-(2,4,6-trimethoxyphenyl) piperidine HCl Aromatic Aromatic Region (6.2 ppm) Center->Aromatic H3/H5 Equivalent (Symmetry) Methoxy Methoxy Region (3.7-3.8 ppm) Center->Methoxy 2:1 Ratio (Ortho vs Para) Piperidine Piperidine Ring (1.7-3.4 ppm) Center->Piperidine Aliphatic coupling Ammonium Ammonium (8.5-9.0 ppm) Center->Ammonium Salt Formation Shielding Electron density from OMe shields Ar-H (Upfield shift) Aromatic->Shielding Ortho-Oxygen Effect

Figure 2: NMR assignment logic based on electronic shielding and molecular symmetry.

References
  • Sigma-Aldrich. 1,3,5-Trimethoxybenzene Certified Reference Material NMR Data.[2]Link

  • Royal Society of Chemistry (RSC). Piperidine Hydrochloride 1H NMR in DMSO-d6 (ChemSpider/SpectraBase).Link

  • National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database: 1,3,5-trimethoxybenzene.Link

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010.[3] Link

Sources

HPLC Method Guide: Purity Analysis of Flavopiridol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Flavopiridol (Alvocidib) is a potent cyclin-dependent kinase (CDK) inhibitor derived from the alkaloid rohitukine. Its synthesis involves complex chlorination and amination steps, generating critical intermediates—specifically chlorinated flavones and piperidinyl-acetophenones —that must be tightly controlled.

This guide challenges the "generic gradient" approach often used in early development. We demonstrate that a Phosphate-Buffered Polar-Embedded C18 Method significantly outperforms standard Formic Acid/C18 systems in resolving regioisomeric impurities and mitigating peak tailing associated with the basic piperidine moiety.

Part 1: The Synthetic Context & Critical Intermediates

To understand the separation challenge, one must visualize the synthesis. The primary impurities arise from incomplete chlorination or regioisomeric substitutions on the benzopyran ring.

Critical Intermediates for Analysis:
  • Intermediate A (Starting Material): 2',4',6'-Trihydroxyacetophenone.[1]

  • Intermediate B (Key Precursor): 2-chlorobenzoyl derivative (often prone to dechlorination).

  • Intermediate C (The "Piperidine" Challenge): The basic nitrogen introduces peak tailing on standard silica columns.

  • Target API: Flavopiridol (Alvocidib).[2]

Visualization: Synthetic Pathway & Impurity Origins

FlavopiridolSynthesis Start Trihydroxyacetophenone (Starting Material) Int1 Chlorinated Intermediate Start->Int1 Acylation/Cl Int2 Piperidinyl Precursor Int1->Int2 Cyclization Impurity1 Des-chloro Impurity Int1->Impurity1 Incomplete Cl Final Flavopiridol (API) Int2->Final Deprotection Impurity2 Regioisomer Impurity Int2->Impurity2 Isomerization

Caption: Simplified synthesis showing critical control points where des-chloro and regioisomeric impurities originate.

Part 2: Method Comparison Strategy

The Problem with Standard Methods

Many labs initially employ a "Generic Screening Method":

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Issue: Flavopiridol contains a basic piperidine ring (

    
    ). In weak acids (Formic acid, pH ~2.7), residual silanols on standard C18 columns interact with the protonated nitrogen, causing severe peak tailing (T > 1.8)  and co-elution of the des-chloro impurity.
    
The Optimized Solution: Polar-Embedded Phase + Phosphate Buffer

We propose switching to a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) combined with a Phosphate Buffer (pH 2.5) .

  • Mechanism: The polar-embedded group shields surface silanols, reducing secondary interactions.

  • Buffer: Phosphate provides higher ionic strength than formate, suppressing ion-exchange effects.

Comparative Performance Data
ParameterStandard Method (Formic Acid/C18)Optimized Method (Phosphate/Polar-C18)Improvement
Tailing Factor (API) 1.9 (Poor)1.1 (Excellent)42% Reduction
Resolution (API vs. Des-chloro) 1.4 (Critical Pair)3.2> 2x Separation
LOD (Impurity) 0.05%0.01%5x Sensitivity
Mobile Phase Stability 24 Hours> 72 HoursRobustness

Part 3: Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA Detector (Agilent 1260 or equivalent).

  • Column: Polar-Embedded C18 (e.g., Synergi Fusion-RP),

    
    , 
    
    
    
    .
  • Wavelength: 254 nm (Primary), 210 nm (for non-chromophoric intermediates).

  • Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
Mobile Phase Preparation[3][4][5][6][7][8]
  • Mobile Phase A (Buffer): Dissolve

    
    
    
    
    
    in
    
    
    water. Adjust pH to
    
    
    with Orthophosphoric acid (
    
    
    ). Filter through
    
    
    membrane.
    • Why pH 2.5? This ensures the basic nitrogen is fully protonated and the silica surface is neutral, minimizing drag.

  • Mobile Phase B:

    
     Acetonitrile (HPLC Grade).
    
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic hold for polar starting materials
25.04060Linear ramp to elute API
30.01090Wash column (lipophilic dimers)
35.09010Re-equilibration
Sample Preparation (Self-Validating Step)
  • Diluent: Mobile Phase A : Acetonitrile (50:50).

  • Stock Solution:

    
     in Diluent. Sonicate for 10 mins.
    
  • System Suitability Solution: Mix Flavopiridol standard with "Intermediate A" (starting material) to verify resolution

    
    .
    
Analytical Workflow Diagram

Workflow Sample Crude Reaction Mixture Prep Dilution (50:50 Buffer/ACN) Filter 0.22µm Sample->Prep HPLC HPLC Injection (Polar-Embedded C18) Prep->HPLC Check System Suitability? (Res > 2.0) HPLC->Check Data Integrate Peaks Calc % Area Check->Data Pass Fail Troubleshoot: Check pH / Column Age Check->Fail Fail Fail->HPLC Retest

Caption: Operational workflow ensuring data integrity via system suitability checkpoints.

Part 4: Troubleshooting & Robustness (E-E-A-T)

Expert Insight: During method transfer, a common failure mode is retention time shifting of the piperidine intermediate.

  • Cause: The piperidine ring is sensitive to small changes in pH near its

    
    .
    
  • Fix: Strictly control Buffer pH to

    
    . Do not use "unbuffered" acidified water.
    

Self-Validating Check: Always inject a Blank before the sample. If a peak appears at the API retention time, it indicates "Carryover" from the basic piperidine sticking to the injector loop.

  • Remedy: Use a needle wash of

    
     Methanol/Water 
    
    
    
    TFA.

References

  • Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues. National Institutes of Health (NIH). Available at: [Link]

  • Development and validation of a sensitive liquid chromatography/mass spectrometry method for quantitation of flavopiridol in plasma. National Institutes of Health (NIH). Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. LCGC International. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Trimethoxyphenyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethoxyphenyl (TMP) piperidines represent a structurally diverse class of compounds often encountered as pharmaceutical impurities (e.g., in Trimetazidine synthesis), synthetic intermediates, or novel psychoactive substances (NPS) mimicking dissociative agents like methoxphenidine.

The core analytical challenge lies in differentiating regioisomers (e.g., 3,4,5- vs. 2,3,4-trimethoxy substitution) and scaffold isomers (benzylpiperidine vs. phenylpiperidine). This guide compares the mass spectrometry (MS) performance of these variants, providing self-validating protocols for their unambiguous identification.

Mechanistic Fragmentation Pathways[1][2]

To accurately interpret spectra, one must understand the causality behind the ion formation. The fragmentation of TMP piperidines is governed by the competition between charge retention on the nitrogen (piperidine ring) and the stability of the trimethoxybenzyl carbocation.

The Two Dominant Pathways
  • Pathway A: Benzylic Cleavage (Tropylium Route) Driven by the high stability of the resonance-stabilized trimethoxybenzyl cation. This is the diagnostic pathway for benzylpiperidine scaffolds.

  • Pathway B:

    
    -Cleavage (Iminium Route) 
    Initiated by the radical cation on the piperidine nitrogen (in EI) or protonation (in ESI), leading to ring opening or neutral losses.
    
Visualization of Fragmentation Logic

FragmentationPathways M Molecular Ion (M+•) [Trimethoxybenzyl-piperidine] Trop Trimethoxy-tropylium Ion (m/z 181) M->Trop Benzylic Cleavage (Charge on Benzyl) PipRad Piperidinyl Radical (Neutral Loss) M->PipRad Iminium Piperidine Iminium Ion (m/z 84) M->Iminium α-Cleavage (Charge on Nitrogen) BenzylRad Trimethoxybenzyl Radical (Neutral Loss) M->BenzylRad Ortho Ortho-Effect Fragment (m/z 166, [M-OCH3]+) Trop->Ortho If 2-methoxy present (H-transfer)

Figure 1: Competitive fragmentation pathways. Pathway A dominates in benzyl-substituted analogs, while Pathway B is characteristic of direct phenyl substitution.

Comparative Analysis: Isomers and Scaffolds

This section compares the spectral "fingerprints" of the most common variants.

Scaffold Comparison: Benzyl- vs. Phenyl-Piperidines

The position of the trimethoxyphenyl group relative to the nitrogen atom fundamentally alters the base peak.

Feature1-(3,4,5-Trimethoxybenzyl)piperidine 4-(3,4,5-Trimethoxyphenyl)piperidine
Linker Methylene (-CH₂-) bridgeDirect bond or Piperidine C4 attachment
EI Base Peak m/z 181 (Trimethoxytropylium)m/z 84 (Piperidine iminium)
Key Mechanism Benzylic C-N bond cleavage is energetically favored due to resonance stabilization of the benzyl cation.

-cleavage of the piperidine ring is favored; the phenyl group is retained on the neutral fragment or forms minor radical cations.
Diagnostic Ratio High m/z 181 / Low m/z 84High m/z 84 / Negligible m/z 181
Regioisomer Differentiation (The "Ortho Effect")

Distinguishing 3,4,5-TMP from 2,3,4-TMP (or 2,4,6-TMP) is critical in forensics.

  • 3,4,5-Isomer: Symmetrical. Fragmentation is clean, dominated by m/z 181.

  • 2-Methoxy Isomers (2,3,4- or 2,4,6-): The presence of a methoxy group ortho to the methylene bridge facilitates a specific hydrogen transfer (Ortho Effect).

    • Observation: Look for a distinctive [M - 31]⁺ or [Fragment - 31]⁺ peak (loss of methoxy radical or methanol) which is significantly enhanced in ortho-substituted isomers compared to the 3,4,5-isomer [1].

Ionization Mode Comparison: EI vs. ESI
  • GC-EI-MS: Best for structural fingerprinting . The "hard" ionization forces fragmentation that reveals the scaffold type immediately (m/z 181 vs 84).

  • LC-ESI-MS/MS: Best for sensitivity and quantification . The "soft" ionization produces a strong [M+H]⁺.

    • Protocol Note: In ESI-MS/MS, the Collision Induced Dissociation (CID) energy must be ramped (10-40 eV) to mimic the informative fragmentation seen in EI. At low energy, only the protonated molecular ion may be visible.

Experimental Protocols

These protocols are designed to be self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

GC-MS Structural Elucidation Protocol

Objective: Differentiate regioisomers via EI fragmentation patterns.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

    • Dilute 1:100 in Ethyl Acetate (prevents peak tailing common with amines in MeOH).

  • GC Parameters:

    • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

    • Inlet: 250°C, Split 20:1.

    • Oven: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: m/z 40–450.

  • System Suitability (Self-Validation):

    • Check: The m/z 181 peak in a standard of 3,4,5-trimethoxybenzyl piperidine must be the base peak (>95% relative abundance).

    • Check: Peak asymmetry factor must be < 1.2 (ensures no inlet adsorption of the amine).

LC-ESI-MS/MS Quantitative Protocol

Objective: High-sensitivity detection in biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Critical for protonation).

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Source (ESI+):

    • Capillary: 3.0 kV.

    • Desolvation Temp: 450°C.

  • MRM Transitions (For 3,4,5-Trimethoxybenzyl piperidine):

    • Quantifier: 266.2 → 181.1 (Collision Energy: 20 eV). Rationale: Cleavage of C-N bond.[1][2]

    • Qualifier: 266.2 → 84.1 (Collision Energy: 35 eV). Rationale: High energy required to fragment the benzyl cation.

Summary of Diagnostic Ions

Compound ClassMolecular Ion (M+)Base Peak (EI)Characteristic Fragment 2Characteristic Fragment 3
3,4,5-Trimethoxybenzyl piperidine 265181 (Tropylium)84 (Piperidine)250 (M - CH₃)
2,3,4-Trimethoxybenzyl piperidine 265181 164 (Ortho loss of OH)150 (Ortho loss of OCH₃)
4-(3,4,5-Trimethoxyphenyl) piperidine 25184 (Ring cleavage)56 (Ring fragment)251 (M+)
Methoxphenidine (2-MXP) 295211 (Benzyl cleavage)84 (Piperidine)129 (Naphthalene-like)

References

  • Differentiation of methylenedioxybenzylpiperazines (MDBPs) and methoxymethylbenzylpiperazines (MMBPs) By GC-IRD and GC-MS. Source: National Institutes of Health (PubMed) URL:[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Source: Journal of Chinese Mass Spectrometry Society URL:[Link]

  • Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Source: Drug Testing and Analysis (Wiley) URL:[Link]

Sources

Comparison of flavopiridol and rohitukine synthetic routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rohitukine is a naturally occurring piperidine chromone alkaloid isolated primarily from the Indian medicinal plant Dysoxylum binectariferum[1]. While it possesses inherent biological activity, its semi-synthetic and fully synthetic flavone analogue, Flavopiridol (Alvocidib) , has demonstrated vastly superior pharmacological profiles as a potent cyclin-dependent kinase (CDK) inhibitor[2]. Because the natural extraction yield of rohitukine from stem bark is highly variable and ecologically unsustainable, establishing scalable, stereoselective total synthesis routes for both compounds is a critical priority in oncological drug development[3].

This guide objectively compares the synthetic workflows, intermediate divergence, and experimental protocols for both molecules, providing drug development professionals with a self-validating framework for gram-scale production.

Mechanistic Grounding: The Rationale for Synthesis

The structural core of both rohitukine and flavopiridol is designed to act as an ATP-competitive inhibitor[2]. Flavopiridol specifically targets the CDK9/Cyclin T1 complex[2]. By blocking CDK9, the drug prevents the phosphorylation of RNA Polymerase II, which abruptly halts transcription elongation[2]. This mechanism selectively downregulates short-lived anti-apoptotic proteins, driving cancer cells into cell cycle arrest and apoptosis[2].

CDK_Pathway Drug Flavopiridol / Rohitukine CDK9 CDK9 / Cyclin T1 Complex Drug->CDK9 Inhibits (ATP-competitive) Apoptosis Cell Cycle Arrest & Apoptosis Drug->Apoptosis Induces (via target inhibition) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Elongation Transcription Elongation RNAPII->Elongation Drives

Mechanism of action for Flavopiridol and Rohitukine via CDK9 inhibition.

Divergent Synthetic Strategies

The most efficient modern syntheses of both rohitukine and flavopiridol rely on a shared, highly stereoselective chiral intermediate: (-)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol[3]. The routes diverge during the construction of the heterocyclic core.

  • The Shared Backbone : The synthesis begins with the acid-catalyzed condensation of 1,3,5-trimethoxybenzene with N-methyl-4-piperidone to form an olefin derivative[3]. Subsequent hydroboration-oxidation and Swern oxidation yield an arylpiperidone[3].

  • Rohitukine Route : The chiral intermediate is reacted with ethyl acetate and sodium metal to form a diketone, which is then cyclized using concentrated HCl to form a dimethoxy-chromone[3].

  • Flavopiridol Route : To install the critical 2-chlorophenyl group, the intermediate undergoes benzoylation with 2-chlorobenzoyl chloride in pyridine, followed by cyclization to a benzoylated flavone[3][4].

Synthesis_Workflow SM 1,3,5-Trimethoxybenzene + N-Methyl-4-piperidone Olefin Olefin Derivative (Acid-catalyzed condensation) SM->Olefin Ketone Arylpiperidone (Hydroboration + Swern Ox) Olefin->Ketone Chiral (-)-(3S,4R)-Hydroxy Acetophenone (N-selectride reduction) Ketone->Chiral Rohi_Branch Ethyl Acetate + Na (Diketone Formation) Chiral->Rohi_Branch Rohitukine Route Flavo_Branch 2-Chlorobenzoyl Chloride (Benzoylation) Chiral->Flavo_Branch Flavopiridol Route Rohi_Cycl HCl Cyclization (Dimethoxy-chromone) Rohi_Branch->Rohi_Cycl Rohitukine Rohitukine (Demethylation) Rohi_Cycl->Rohitukine Flavo_Cycl Pyridine Cyclization (Benzoylated Chromone) Flavo_Branch->Flavo_Cycl Flavopiridol Flavopiridol (Debenzoylation + Demethylation) Flavo_Cycl->Flavopiridol

Divergent synthetic workflows for Rohitukine and Flavopiridol from a shared chiral intermediate.

Quantitative Route Comparison

The following table summarizes the performance metrics of the divergent steps starting from the shared hydroxy acetophenone intermediate, based on recent gram-scale optimization studies[3].

MetricRohitukine SynthesisFlavopiridol Synthesis
Target Core Structure ChromoneFlavone (2-chlorophenyl substituted)
Key Reagents for Cyclization Ethyl acetate, Na metal, HCl2-Chlorobenzoyl chloride, Pyridine
Chiral Induction Method N-selectride asymmetric reductionN-selectride asymmetric reduction
Diastereomeric Excess (de) ≥99.5%≥99.5%
Divergent Step Count 3 Steps4 Steps
Overall Yield (from shared intermediate) ~42.2%~42.9%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind the most critical steps in the synthetic workflow.

Protocol A: Asymmetric Reduction via N-Selectride (Shared Chiral Step)

Historically, syntheses relied on inefficient column chromatography to separate diastereomers[3]. This modern protocol utilizes asymmetric reduction to force stereoselectivity.

  • Causality : N-selectride acts as a bulky hydride donor. At low temperatures, it stereoselectively attacks the less sterically hindered face of the arylpiperidone, yielding the cis-(3S,4R)-isomer with exceptional diastereomeric excess without requiring chromatographic purification[3].

  • Step-by-Step Method :

    • Dissolve the arylpiperidone precursor in anhydrous THF under an inert argon atmosphere.

    • Cool the reaction vessel to -5 °C. (Causality: Strict temperature control prevents over-reduction and maintains the kinetic control required for ≥99.5% de).

    • Add 3 equivalents of N-selectride dropwise over 30 minutes.

    • Stir the mixture continuously at -5 °C for 6–8 hours[3].

    • Quench the reaction carefully with water, extract with ethyl acetate, and concentrate in vacuo to yield the chiral alcohol (>90% yield)[3].

Protocol B: Divergent Core Construction & Deprotection

Depending on the target, the chiral intermediate undergoes distinct cyclization and deprotection mechanisms.

  • For Rohitukine :

    • React the hydroxy acetophenone intermediate with ethyl acetate in the presence of sodium metal to generate a diketone intermediate[3].

    • Treat the diketone with concentrated HCl to drive a dehydration-cyclization reaction, affording the dimethoxy-chromone (65% yield)[3].

  • For Flavopiridol :

    • Benzoylate the hydroxy acetophenone with 2-chlorobenzoyl chloride in pyridine. This forms a diketone intermediate that undergoes a Baker-Venkataraman-type rearrangement and cyclizes into a benzoylated flavone (84% yield)[3][4][5].

    • Debenzoylate using a mixture of MeOH and 50% NaOH to afford dimethyl-flavopiridol[3].

  • Shared Final Demethylation :

    • Treat the resulting dimethoxy-chromone (rohitukine route) or dimethyl-flavopiridol (flavopiridol route) with pyridine hydrochloride[3].

    • Heat the mixture. (Causality: Pyridine hydrochloride at elevated temperatures acts as a potent Lewis acid, effectively cleaving the robust methoxy ethers to reveal the free hydroxyl groups required for CDK binding).

    • Purify to yield the final active pharmaceutical ingredients[3].

References

  • 4 - Guidechem 2.3 - ACS Omega 3.5 - PMC (NIH) 4.2 - MDPI 5.1 - Frontiers

Sources

Structural Comparison of CDK Inhibitor Scaffolds: From Pharmacophore to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Evolution of CDK Inhibition[1]

Cyclin-dependent kinases (CDKs) govern the transition through the cell cycle.[1][2][3][4][5] While early-generation inhibitors (e.g., Flavopiridol, Roscovitine) utilized pan-CDK scaffolds leading to dose-limiting toxicities, the third generation of inhibitors—specifically targeting CDK4/6—has revolutionized hormone receptor-positive (HR+) breast cancer therapy.

This guide provides a structural deconstruction of key CDK inhibitor scaffolds. We move beyond simple IC50 lists to explain why specific chemical moieties dictate binding modes, selectivity profiles, and ultimately, clinical dosing schedules.

Structural Classification & Binding Modes[7][8][9]

The efficacy of a CDK inhibitor is defined by its interaction with the ATP-binding pocket, specifically the hinge region, the activation loop (A-loop), and the DFG (Asp-Phe-Gly) motif.

The Scaffolds

We categorize inhibitors into three primary structural classes based on their pharmacophore:

Scaffold ClassRepresentative DrugsBinding ModeStructural Key Features
Pyridopyrimidines Palbociclib (PD-0332991)Type I (DFG-in)Large, lipophilic side chains occupy the front pocket; specific H-bonds to hinge residues (Val101).
Pyrrolo-pyrimidines Ribociclib (LEE011)Type I (DFG-in)Structurally homologous to Palbociclib but with a distinct solubilizing group; highly selective for CDK4/6.
Pyrimidine-Benzimidazoles Abemaciclib (LY2835219)Type I (DFG-in)Contains a fluoride atom and benzimidazole moiety; creates a tighter, more lipophilic complex, enabling continuous dosing.
Aminothiazoles SNS-032 , Thiazol-5-yl derivativesType I / Pan-CDKInteraction with the gatekeeper residue (Phe80 in CDK2); often lacks the selectivity of the pyrimidines.
Purines Roscovitine (Seliciclib)Type IMimics adenine; binds competitively but with low selectivity across the kinome.
Mechanism of Action: The CDK4/6-Rb Axis

To understand the impact of these scaffolds, one must visualize the signaling cascade they disrupt. The diagram below illustrates the canonical pathway and the precise intervention point of CDK4/6 inhibitors.

CDK_Pathway GrowthFactor Growth Signals (Mitogens) CyclinD Cyclin D GrowthFactor->CyclinD Upregulation Complex Active Complex (CDK4/6-Cyclin D) CyclinD->Complex CDK4_6 CDK4/6 CDK4_6->Complex Rb_E2F Rb-E2F Complex (Transcriptional Repression) Complex->Rb_E2F Phosphorylates Rb Inhibitor CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) Inhibitor->Complex Competitive Inhibition Phospho_Rb Hyper-phosphorylated Rb (Inactive) Rb_E2F->Phospho_Rb E2F E2F Transcription Factor (Released) Rb_E2F->E2F Release S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Gene Expression

Figure 1: The CDK4/6-Rb signaling axis.[5] Inhibitors competitively bind the ATP pocket of the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and arresting cells in G1.

Comparative Performance Analysis

The structural differences between scaffolds manifest directly in biochemical potency (


) and selectivity.
Biochemical Potency ( )

While Palbociclib and Ribociclib are functionally equipotent, Abemaciclib displays distinct potency, particularly against CDK4.[6]

InhibitorScaffold TypeCDK4

(nM)
CDK6

(nM)
CDK2

(nM)
CDK9

(nM)
Clinical Implication
Palbociclib Pyridopyrimidine~11~15>10,000>10,000High myelosuppression (CDK6 effect); 21/7 dosing cycle.
Ribociclib Pyrrolo-pyrimidine~10~39>10,000>10,000Similar to Palbociclib; requires QTc monitoring.
Abemaciclib Pyrimidine-Benzimidazole~2 ~10>500~57 Potent CDK4 binder ; broader kinome activity (hits CDK9) contributes to GI toxicity but allows continuous dosing.
Dinaciclib Pyrazolo-pyrimidine1114Pan-CDK toxicity limits therapeutic window.

Analytic Insight: Abemaciclib's 5:1 selectivity for CDK4 over CDK6 (compared to ~1:1 for Palbociclib) and its secondary activity against CDK9 (transcription regulation) likely drives its unique efficacy in monotherapy settings and its distinct toxicity profile (diarrhea vs. neutropenia).

Experimental Protocols for Structural Validation

To objectively compare these scaffolds in your own lab, rely on biophysical assays that measure binding kinetics, not just endpoint inhibition.

Protocol: Surface Plasmon Resonance (SPR) for Residence Time

 is a thermodynamic equilibrium constant. However, residence time  (how long the drug stays bound) often correlates better with in vivo efficacy.

Objective: Determine


, 

, and Residence Time (

) of CDK inhibitors. Instrument: Biacore T200 or S200.

Step-by-Step Methodology:

  • Surface Preparation:

    • Immobilize biotinylated CDK4/Cyclin D1 complex onto a Streptavidin (SA) sensor chip.

    • Target Density: Aim for low density (~1000 RU) to prevent mass transport limitation.

  • Buffer System:

    • Use HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

    • Critical: Add DMSO to the running buffer to match the compound solvent (typically 1-2% final DMSO). Perform a solvent correction cycle.

  • Kinetic Injection:

    • Prepare a 2-fold dilution series of the inhibitor (e.g., 0.1 nM to 100 nM).

    • Inject analyte for 120s (association) and allow 600s for dissociation .

    • Flow rate: High (30-50 µL/min) to minimize rebinding artifacts.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Calculate Residence Time:

      
      .
      
Protocol: Differential Scanning Fluorimetry (DSF)

A rapid method to assess the thermal stability conferred by the scaffold binding.

  • Mix: 2 µM Recombinant CDK protein + 10 µM Inhibitor + 5x SYPRO Orange dye in PCR tubes.

  • Run: Real-time PCR machine (ramp 25°C to 95°C at 0.5°C/min).

  • Measure: The shift in melting temperature (

    
    ).
    
    • Interpretation: A larger

      
       indicates tighter structural stabilization. Abemaciclib typically induces a larger 
      
      
      
      on CDK4 than Palbociclib.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow for characterizing a novel CDK inhibitor scaffold, moving from computational prediction to biophysical validation.

Workflow Library Scaffold Library (Pyrimidines/Thiazoles) Docking In Silico Docking (Glide/AutoDock) Library->Docking Filter Candidates DSF Thermal Shift (DSF) (Binding Stability) Docking->DSF Validate Binding KinaseAssay Kinase Assay (IC50 Determination) DSF->KinaseAssay Potency Check SPR SPR Kinetics (Residence Time) KinaseAssay->SPR Efficacy Prediction Selectivity Kinome Profiling (Selectivity Score) KinaseAssay->Selectivity Off-target Analysis

Figure 2: Integrated workflow for the structural and functional validation of CDK inhibitors.

Case Study: The "Fluorine Effect" in Abemaciclib

Why does Abemaciclib behave differently from Palbociclib?

  • Steric Hindrance: The bulkier side chains of Palbociclib/Ribociclib limit their access to the ATP cleft of CDK9, granting them high selectivity for CDK4/6.

  • Lipophilicity & Fluorine: Abemaciclib incorporates a fluorine atom on the benzimidazole ring. Fluorine is a bioisostere of hydrogen but with high electronegativity. This modification:

    • Increases metabolic stability (blocks metabolic soft spots).

    • Alters the pKa of adjacent amines, strengthening H-bonds in the hinge region.

    • Enhances CNS penetration (Abemaciclib crosses the blood-brain barrier more effectively than Palbociclib).

References

  • Molecular Mechanisms of CDK4/6 Inhibitors

    • Source: Frontiers in Oncology
    • Title: Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib[7][8]

    • URL:[Link]

  • Structural Basis of Selectivity

    • Source: Journal of Medicinal Chemistry
    • Title: Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors[9][10]

    • URL:[Link]

  • Binding Mode Classific

    • Source: Portland Press (Biochemical Journal)
    • Title: Structure-based discovery of cyclin-dependent protein kinase inhibitors[11][10][12]

    • URL:[Link]

  • Clinical Comparison of CDK4/6 Inhibitors

    • Source: OncLive
    • Title: HR+ Breast Cancer: Differences Between CDK4/6 Inhibitors[2][5][13][14]

    • URL:[Link]

  • SPR Protocol Valid

    • Source: Gifford Bioscience / ResearchG
    • Title: SPR Kinetic Affinity Assay Protocol[15]

    • URL:[Link]

Sources

Comparative Guide: X-Ray Crystallography and Salt Screening of 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4-Arylpiperidine Pharmacophore

The 4-arylpiperidine scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous1, neuroleptics, and analgesics[1]. Because the piperidine nitrogen is basic (typical pKa 8.5–9.5), these molecules are almost exclusively formulated and crystallized as salts to neutralize electrostatic charge, improve aqueous solubility, and stabilize the solid state[2].

Determining the exact three-dimensional conformation of these molecules—specifically the equatorial versus axial orientation of the aryl group and the chair conformation of the piperidine ring—is critical for understanding structure-activity relationships (SAR)[3]. X-ray crystallography (both single-crystal and powder diffraction) remains the gold standard for this structural elucidation. However, the inherent flexibility of the piperidine ring makes obtaining high-quality, defect-free crystals a significant analytical challenge.

Counterion Selection: A Comparative Analysis

The choice of counterion directly dictates the hydrogen-bonding network, crystal packing efficiency, and the ultimate resolution achievable during Single Crystal X-ray Diffraction (SCXRD). According to the established pKa rule, successful and stable salt formation requires a


pKa > 2 between the basic piperidine nitrogen and the conjugate acid of the chosen counterion[2].

When evaluating counterions for crystallographic purposes, we observe distinct performance differences:

  • Hydrochloride (HCl): The small, spherical chloride ion forms highly directional, strong hydrogen bonds with the protonated piperidine nitrogen (

    
    ). This tight packing minimizes solvent voids and frequently yields high-resolution data[4].
    
  • Hydrobromide (HBr): While isomorphous to HCl salts, the heavier bromine atom provides significant anomalous dispersion. This is highly advantageous for determining the absolute configuration of chiral 4-arylpiperidines without relying solely on light atom scattering.

  • Mesylate (Methanesulfonate): The bulky, tetrahedral mesylate ion introduces steric constraints. While excellent for improving aqueous solubility in formulation, the rotational freedom of the sulfonate group often leads to positional disorder in the crystal lattice, complicating structural refinement.

Table 1: Comparative Crystallographic Metrics of 4-Arylpiperidine Salts
Salt Form

pKa Requirement
Typical SCXRD Resolution (Å)Crystal Packing CharacteristicsCrystallization Success Rate
Hydrochloride (HCl) > 20.75 – 0.85Highly ordered; strong

hydrogen bonding network.
High
Hydrobromide (HBr) > 20.80 – 0.90Isomorphous to HCl; heavy atom anomalous dispersion aids in absolute structure phasing.High
Mesylate > 20.85 – 1.05Bulky counterion; rotational freedom of the sulfonate group can induce positional disorder.Moderate

Crystallization Workflows: Vapor Diffusion vs. Slow Evaporation

Obtaining diffraction-quality single crystals of flexible 4-arylpiperidines requires strict thermodynamic control over the nucleation process.

  • Slow Evaporation (Not Recommended): This method relies on the evaporation of solvent to reach supersaturation. For flexible 4-arylpiperidines, this rapid, kinetically driven process frequently results in twinned crystals, solvent inclusion, or polymorphic mixtures. The molecule is essentially "trapped" in higher-energy conformations before it can organize into an optimal lattice.

  • Vapor Diffusion (Recommended): By allowing a volatile antisolvent to slowly diffuse into a solution of the salt via the vapor phase, the system approaches the metastable zone gradually. Causality: This thermodynamic control provides the flexible piperidine ring sufficient time to adopt its lowest-energy conformation, yielding highly ordered, defect-free single crystals suitable for SCXRD.

Experimental Methodologies

Protocol 1: Multiwell-Plate Salt Screening & PXRD Validation

This protocol utilizes a4 to rapidly identify the optimal counterion[4].

  • Preparation: Dissolve the 4-arylpiperidine free base in a volatile solvent (e.g., methanol) at a concentration of 10 mg/mL.

  • Dispensing: Aliquot 100 µL of the solution into a 96-well glass plate.

  • Counterion Addition: Add equimolar amounts of various acids (e.g., 1M HCl, HBr, Methanesulfonic acid) to respective wells.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature under a pierced sealing film.

  • Self-Validation (PLM): Examine the wells under a Polarized Light Microscope (PLM). Causality: Only wells exhibiting birefringence (indicating an anisotropic crystalline lattice) should be selected. Amorphous solids will appear dark and should be discarded, preventing wasted effort on non-crystalline hits.

  • PXRD Characterization: Scale up the birefringent hits to 50 mg. Analyze the bulk powder using Powder X-ray Diffraction (PXRD) to confirm phase purity and overall crystallinity[2].

Protocol 2: Vapor Diffusion Crystallization for SCXRD
  • Solvent Selection: Dissolve 5-10 mg of the phase-pure 4-arylpiperidine salt in a minimal volume (0.5-1.0 mL) of a good solvent (e.g., methanol) in a 2 mL inner vial.

  • Self-Validation (Filtration): Filter the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Causality: Filtration removes heterogeneous nucleation sites (dust or undissolved impurities). If left in the solution, these sites lower the activation energy for nucleation, causing rapid precipitation of microcrystals rather than the slow growth of a single macroscopic crystal.

  • Antisolvent Chamber: Place the uncapped inner vial into a larger 20 mL outer vial containing 3-5 mL of a volatile antisolvent (e.g., diethyl ether).

  • Incubation: Tightly cap the outer vial and store it in a vibration-free environment at a constant temperature (20°C). Causality: Temperature fluctuations alter solubility, causing cycles of dissolution and rapid reprecipitation that degrade crystal quality.

  • Harvesting: After 3-7 days, harvest the single crystals directly into a cryoprotectant oil (e.g., Paratone-N). Causality: The oil prevents the evaporation of volatile lattice-bound solvent molecules. Loss of cocrystallized solvent rapidly degrades the crystal lattice, leading to a loss of high-angle diffraction data.

Workflow Visualization

Workflow N1 4-Arylpiperidine Free Base N2 Multiwell Salt Screening (pKa Rule Application) N1->N2 N3 Counterion Addition (HCl, HBr, Mesylate) N2->N3 N4 PLM Validation (Birefringence Check) N3->N4 N5 PXRD Characterization (Crystallinity Confirmation) N4->N5 Positive Birefringence N6 Vapor Diffusion (Thermodynamic Control) N5->N6 High Crystallinity N7 SCXRD Analysis (Structural Elucidation) N6->N7 Single Crystal Growth

Workflow from salt screening to X-ray crystallographic structural elucidation.

References

  • 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. nih.gov. 1

  • Conformational re-analysis of (+)-meptazinol: an opioid with mixed analgesic pharmacophores. chinaphar.com. 3

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. mdpi.com.2

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. nih.gov. 4

Sources

Bioisosteric Replacement of the Trimethoxyphenyl (TMP) Group: A Comparative Guide for Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3,4,5-trimethoxyphenyl (TMP) group is a privileged pharmacophore in medicinal chemistry, serving as the critical binding anchor in potent microtubule-destabilizing agents such as Combretastatin A-4 (CA-4), colchicine, and podophyllotoxin. These agents exert their anticancer effects by binding to the colchicine-binding site (CBS) on


-tubulin, preventing the 

-tubulin heterodimer from assembling into functional microtubules.

Despite its high binding affinity, the TMP group presents severe pharmacokinetic liabilities. It is highly lipophilic, resulting in poor aqueous solubility, and its methoxy groups are highly susceptible to CYP450-mediated oxidative metabolism (specifically


-demethylation), leading to rapid in vivo clearance and reduced bioavailability.

The Rationale for Bioisosterism: To bypass these limitations, structural biologists and medicinal chemists employ bioisosteric replacement. The goal is to replace the TMP ring with moieties that mimic its steric bulk and electronic distribution while improving metabolic stability and aqueous solubility. Crucially, any replacement must preserve the essential hydrogen-bond acceptor role of the TMP's 4-methoxy oxygen, which interacts directly with the Cys-241 residue in the hydrophobic pocket of


-tubulin[1][2].

Comparative Analysis of Bioisosteric Strategies

The evolution of CBS inhibitors has yielded several highly effective bioisosteres of the TMP group. By altering the electronic landscape of the A-ring (in CA-4 analogs) or the C-ring (in colchicine analogs), researchers have developed self-validating systems of next-generation tubulin inhibitors.

A. Nitrogenous Heterocycles (Pyridines, Quinazolines, Benzothiazoles)

Replacing the TMP phenyl ring with nitrogen-containing heterocycles is the most successful strategy to date. The


-atom in pyridine or quinazoline rings acts as a direct bioisostere for the 4-methoxy oxygen, maintaining the critical hydrogen bond with Cys-241[3]. Furthermore, the introduction of a basic nitrogen decreases lipophilicity (lowering LogP) and improves aqueous solubility.
  • Performance: Pyridine-based chalcone derivatives have demonstrated superior tubulin polymerization inhibitory effects compared to colchicine. For instance, specific trimethoxyphenyl-pyridine hybrids exhibit tubulin inhibition IC

    
     values as low as 8.92 nM (compared to colchicine at 9.85 nM)[4].
    
  • Benzothiazole Hybrids: Benzothiazole isosteres enhance metabolic stability by removing the metabolically labile methoxy groups entirely, yielding moderate to potent antiproliferative activity (IC

    
     ~ 5.24 µM against 22RV1 prostate cancer cells) while retaining the required dihedral angle for tubulin binding[5][6].
    
B. Boronic Acid Bioisosteres

Boronic acids can mimic the phenolic ring and the spatial arrangement of the TMP group. The empty p-orbital of the boron atom provides unique electrostatic interactions within the CBS, while the hydroxyl groups of the boronic acid act as both hydrogen bond donors and acceptors.

  • Performance: The cis-boronic acid bioisostere of CA-4 is a potent inhibitor of tubulin polymerization (ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     = 1.5 µM) and competitively displaces colchicine, proving that non-carbon/nitrogen bioisosteres can successfully navigate the CBS hydrophobic pocket while completely circumventing 
    
    
    
    -demethylation.
C. Urea and Imidazolidin-2-one (IMZ) Derivatives

Phenylimidazolidin-2-one (IMZ) and phenylchloroethylurea (CEU) moieties have been synthesized to mimic the steric volume of the TMP ring.

  • Performance: These moieties shift the electronic distribution to prevent rapid metabolism. IMZ analogs of CA-4 exhibit antiproliferative activities in the nanomolar range, successfully arresting the cell cycle in the G2/M phase and disrupting the cytoskeleton by binding to the CBS[7].

Quantitative Performance Comparison

The following table synthesizes the experimental data comparing the baseline TMP-containing compounds (CA-4, Colchicine) against their modern bioisosteric counterparts.

Compound / ScaffoldBioisosteric ModificationTubulin Polymerization ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Cytotoxicity IC

(Cell Line)
Key Pharmacological Advantage
CA-4 (Reference) None (Native TMP Group)~2.0 - 3.0 µM~7 - 10 nM (Various)High potency; limited by poor solubility & metabolism.
Colchicine (Reference) None (Native TMP Group)9.85 nM7.40 µM (HCT-116)Standard CBS inhibitor; high systemic toxicity.
Pyridine Derivative (Comp VI) Trimethoxyphenylpyridine8.92 nM4.83 µM (HCT-116)Improved H-bonding to Cys-241; enhanced solubility[4].
Boronic Acid Analog Boronic acid TMP mimic1.50 µMLow nM (L1210)Complete evasion of CYP450

-demethylation.
Benzothiazole Hybrid Benzothiazole-TMP hybridNot Determined5.24 µM (22RV1)High metabolic stability; rigidified binding conformation[6].
IsoCA-4 Quinazoline Quinazoline A-ringMicromolar range< 1.0 nM (HT-29)Sub-nanomolar cytotoxicity; overcomes CA-4 resistance[8].

Validated Experimental Methodologies

To objectively compare these bioisosteres, the following self-validating experimental protocols must be employed. These assays are designed to establish direct causality between molecular binding and phenotypic cellular response.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the intrinsic ability of a compound to prevent the assembly of tubulin heterodimers into microtubules. It relies on the principle that polymerized microtubules scatter light, increasing absorbance at 340 nm.

  • Causality Check: GTP is strictly required to provide the energy for tubulin dimer assembly. EGTA is included in the buffer to chelate calcium ions (

    
    ), which naturally inhibit microtubule polymerization.
    
  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9). Supplement with 1 mM GTP immediately before use.
    
  • Protein Thawing: Thaw highly purified porcine brain tubulin (>99% purity) on ice to prevent premature, spontaneous polymerization.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add the test bioisosteres, vehicle control (DMSO < 1% final concentration), and positive controls (CA-4, Colchicine) at varying concentrations (0.1 nM to 10 µM).

  • Reaction Initiation: Add the tubulin/PEM/GTP mixture to the wells (final tubulin concentration ~3 mg/mL).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Calculate the V

    
     of the polymerization curve. The IC
    
    
    
    is defined as the concentration of the bioisostere that reduces the final absorbance (polymer mass) by 50% relative to the vehicle control.
Protocol 2: Cytotoxicity and Cell Viability (SRB Assay)

The Sulforhodamine B (SRB) assay is preferred over MTT for tubulin inhibitors because it measures total cellular protein mass rather than mitochondrial metabolic activity, which can be artificially skewed by the metabolic stress induced by cytoskeletal disruption.

  • Causality Check: Trichloroacetic acid (TCA) fixes the cells, ensuring that the SRB dye binds stoichiometrically to basic amino acid residues under mildly acidic conditions.

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Treat cells with serial dilutions of the bioisosteres for 72 hours.

  • Fixation: Add cold 50% TCA directly to the culture medium (final concentration 10%) and incubate at 4°C for 1 hour. Wash with deionized water and air dry.

  • Staining: Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes. Wash unbound dye with 1% acetic acid to reduce background noise.

  • Solubilization & Readout: Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5). Measure absorbance at 540 nm to calculate the IC

    
    .
    

Visualizations of Mechanisms and Workflows

Pathway TMP TMP Bioisostere (e.g., Pyridine/Quinazoline) CBS Colchicine Binding Site (β-Tubulin Cys-241) TMP->CBS H-Bond / Hydrophobic Polymerization Inhibition of Tubulin Polymerization CBS->Polymerization Destabilizes Dimer CellCycle G2/M Phase Arrest Polymerization->CellCycle Mitotic Spindle Disruption Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis Prolonged Arrest

Mechanism of tubulin polymerization inhibition by TMP bioisosteres.

Workflow Design Bioisosteric Design (Molecular Docking) Synthesis Chemical Synthesis & Characterization Design->Synthesis Tubulin In Vitro Tubulin Polymerization Assay Synthesis->Tubulin Cytotoxicity Cell Viability Assay (SRB/MTT) Tubulin->Cytotoxicity Select IC50 < 10 µM Validation Lead Validation (Cell Cycle & Apoptosis) Cytotoxicity->Validation Select IC50 < 1 µM

Experimental workflow for validating novel trimethoxyphenyl bioisosteres.

References

  • New moieties mimicking the trimethoxyphenyl (ring A) of combretastatin A-4: Synthesis and biological evaluation. AACR Journals. Available at:[Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Publishing / PMC. Available at:[Link]

  • Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. Taylor & Francis. Available at:[Link]

  • Structure-Based Discovery of a Boronic Acid Bioisostere of Combretastatin A-4. ResearchGate. Available at: [Link]

  • Cytotoxic activity and inhibition of tubulin polymerization of selected isoerianin derivatives. ResearchGate. Available at: [Link]

Sources

Spectroscopic Differentiation of Regioisomeric Aryl Piperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isobaric Challenge

In forensic and pharmaceutical analysis, aryl piperidines (e.g., trifluoromethylphenylpiperazines like TFMPP, or methoxphenidine analogs) present a critical analytical bottleneck. Regioisomers—specifically ortho-, meta-, and para- substituted variants—often exhibit mass spectral equivalence .

Standard Electron Ionization Mass Spectrometry (GC-EI-MS), the workhorse of drug identification, frequently fails to distinguish these isomers because high-energy electron impact shatters the molecule at the weakest bonds (typically


-cleavage relative to the nitrogen), producing identical base peaks and fragmentation patterns regardless of the aromatic substitution position.

This guide establishes a validated workflow to resolve this ambiguity , prioritizing Gas Chromatography-Infrared Spectroscopy (GC-IR) and specific derivatization strategies over standard MS techniques.

Mechanistic Insight: Causality of Analytical Success & Failure

Why GC-EI-MS Fails (The Fragmentation Bottleneck)

In aryl piperidines, the ionization event typically localizes charge on the piperidine nitrogen. The dominant fragmentation pathway is the


-cleavage of the piperidine ring or the loss of the benzyl/aryl moiety.
  • Mechanism: The high internal energy transferred during EI (70 eV) overrides subtle thermodynamic differences between regioisomers.

  • Result: The base peak is often the iminium ion (e.g.,

    
     56 or 58 for simple piperidines), which contains no structural information about the aryl ring's substitution pattern. The molecular ion (
    
    
    
    ) is often weak, and the aryl-containing fragments are identical in mass.
Why Vapor Phase GC-IR Succeeds (The Vibrational Fingerprint)

Infrared spectroscopy measures vibrational transitions which are highly sensitive to molecular symmetry and dipole moments.

  • Mechanism: The Out-of-Plane (OOP) C-H bending vibrations of the aromatic ring are diagnostic for substitution patterns. These bands occur in the "fingerprint region" (650–900 cm

    
    ) and are unaffected by the piperidine ring's conformation.
    
  • Diagnostic Bands:

    • Ortho (1,2-sub): Single strong band

      
       735–770 cm
      
      
      
      .
    • Meta (1,3-sub): Two bands

      
       690–710 cm
      
      
      
      and 750–810 cm
      
      
      .
    • Para (1,4-sub): Single strong band

      
       800–860 cm
      
      
      
      .

Comparative Technology Matrix

FeatureGC-EI-MS (Standard)GC-CI-MS (Chemical Ionization)GC-IR (Vapor Phase)NMR (

H /

C)
Differentiation Power Low (Often Identical)Medium (MH+ ratios may vary)High (Distinct Fingerprints)Definitive (Gold Standard)
Sensitivity High (pg range)High (pg range)Moderate (ng range)Low (mg range usually req.)
Sample Purity Req. Low (Chromatographic separation)LowLow (Chromatographic separation)High (Isolation required)
Throughput HighHighMediumLow
Primary Use Case Initial ScreeningMW ConfirmationIsomer Differentiation Structural Elucidation

Validated Experimental Protocols

Protocol A: GC-EI-MS Screening (The "Ambiguous" Path)

Use this to establish molecular weight and general class, but do not rely on it for isomer confirmation.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL methanol.

  • Column: Rtx-5MS or equivalent (30 m

    
     0.25 mm, 0.25 
    
    
    
    m film).
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 10 min.

  • MS Parameters: Scan range 40–550 amu; Source temp 230°C; Quad temp 150°C.

  • Critical Check: If

    
     and base peak match multiple isomers (e.g., TFMPP isomers all show 
    
    
    
    230 parent and
    
    
    56 base), proceed immediately to Protocol B .
Protocol B: GC-IR Confirmation (The "Definitive" Path)

This is the required protocol for legal/forensic differentiation of regioisomers.

  • Interface: Direct deposition or Light Pipe interface (heated to 280°C to prevent condensation).

  • Column: A slightly more polar column (e.g., Rtx-200 or Rxi-17Sil MS ) is recommended to enhance chromatographic resolution of isomers before IR detection.

  • Resolution: 8 cm

    
     (sufficient for vapor phase).
    
  • Wavenumber Range: 4000–550 cm

    
    .[1]
    
  • Data Analysis:

    • Extract the spectrum at the apex of the chromatographic peak.

    • Focus on 650–900 cm

      
       .
      
    • Compare against reference standards:

      • 2-TFMPP:

        
         760 cm
        
        
        
        (Ortho).
      • 3-TFMPP:

        
         695 cm
        
        
        
        & 780 cm
        
        
        (Meta).
      • 4-TFMPP:

        
         830 cm
        
        
        
        (Para).
Protocol C: Chemical Derivatization (Alternative if GC-IR unavailable)

If GC-IR is inaccessible, derivatization can sometimes force MS differentiation by altering fragmentation kinetics.

  • Reagent: Pentafluoropropionic anhydride (PFPA).[2]

  • Reaction: Incubate 50

    
    L sample + 50 
    
    
    
    L PFPA at 70°C for 20 mins. Evaporate and reconstitute in ethyl acetate.
  • Mechanism: Acylation of the secondary amine (piperidine nitrogen) reduces the dominance of the

    
    -cleavage base peak, often allowing subtle differences in high-mass fragments to appear.
    
  • Validation: Compare retention times on a high-polarity column (e.g., Rtx-200). Isomers often separate better as perfluoroacyl derivatives than as native amines.

Analytical Decision Matrix (Workflow)

The following diagram illustrates the logical flow for differentiating regioisomeric aryl piperidines, moving from screening to definitive confirmation.

AnalyticalWorkflow Sample Unknown Aryl Piperidine Sample GCMS Step 1: GC-EI-MS Screening (Rtx-5MS Column) Sample->GCMS Result Result: Identical Mass Spectrum? (e.g., m/z 230, Base 56) GCMS->Result PathA Path A: GC-IR (Preferred) Vapor Phase Infrared Result->PathA Yes (Ambiguous) PathB Path B: Derivatization (PFPA/HFBA) Result->PathB No IR Available AnalysisA Analyze 650-900 cm⁻¹ Region (OOP Bending) PathA->AnalysisA AnalysisB GC-MS of Derivative (Polar Column: Rtx-200) PathB->AnalysisB Ortho Ortho (1,2) ~735-770 cm⁻¹ AnalysisA->Ortho Meta Meta (1,3) ~690 & 780 cm⁻¹ AnalysisA->Meta Para Para (1,4) ~800-860 cm⁻¹ AnalysisA->Para RT_Match Compare Retention Time (RT) & Minor Ion Ratios AnalysisB->RT_Match Final Confirmed Regioisomer Identity Ortho->Final Meta->Final Para->Final RT_Match->Final

Figure 1: Analytical workflow for the differentiation of isobaric aryl piperidines. Note the bifurcation at the ambiguous GC-MS result, prioritizing GC-IR for direct structural confirmation.

References

  • Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. Source: Forensic Science International [Link][3]

  • Comparison of GC-MS and GC-IRD methods for the differentiation of methamphetamine and regioisomeric substances. Source: Forensic Science International [Link][4]

  • Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis. Source: Forensic Science International / National Institute of Justice [Link][5]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Source: Journal of Chromatographic Science [Link]

  • The differentiation of positional isomers utilizing GC-IRD. Source: JSB (Joint Analytical Systems) [Link]

Sources

Safety Operating Guide

4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 4-(2,4,6-Trimethoxyphenyl)piperidine Hydrochloride

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and researchers with an authoritative, self-validating protocol for the disposal of 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride. This document synthesizes regulatory compliance with the mechanistic causality behind each safety measure.

Chemical Profile & Mechanistic Hazards

4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride (CAS: 2044796-37-2)[1] is a synthetic organic salt frequently utilized in pharmacological research. Understanding its molecular structure is critical for determining its handling and disposal pathways:

  • Biological Activity (Piperidine Core): The piperidine ring is a common pharmacophore that interacts with various neurological receptors. If ingested or inhaled, it can cause systemic toxicity and respiratory irritation[2][3].

  • Lipophilicity (Trimethoxyphenyl Group): The addition of the trimethoxyphenyl moiety significantly increases the molecule's lipophilicity. Even as a water-soluble hydrochloride salt, this lipophilic character allows the free base to rapidly cross biological membranes, exacerbating its toxicity profile[3].

  • Environmental Persistence: Because it is a complex, biologically active synthetic molecule, it cannot be effectively degraded by the biological processes used in standard wastewater treatment plants (WWTPs). Drain disposal is strictly prohibited, as it poses a severe risk to aquatic ecosystems[4][5].

Quantitative Operational Parameters

To ensure compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and standard institutional Environmental Health and Safety (EHS) guidelines, the following parameters must be strictly observed[5][6][7]:

ParameterSpecificationRegulatory / Safety Rationale
CAS Number 2044796-37-2Unique chemical identifier for waste manifesting.
Primary Hazards H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)Dictates PPE requirements (N95/P100 respirator for powders, nitrile gloves).
Container Material Glass or High-Density Polyethylene (HDPE)Prevents leaching; HCl salts can be mildly acidic upon moisture exposure[6].
SAA Fill Limit Maximum 90% of container capacityPrevents over-pressurization and spillage during transport[5][6].
Transfer Timeline Within 3 days of reaching capacityMandated by EPA RCRA Satellite Accumulation Area (SAA) regulations[5].
Disposal Method High-Temperature IncinerationEnsures complete molecular destruction of the active pharmaceutical ingredient[8].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step without verifying the completion of the previous one.

Phase 1: Waste Characterization & Segregation

  • Isolate the Waste Stream: Segregate 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride from strong oxidizing agents and strong bases. Mixing with strong bases will deprotonate the salt, precipitating the free base and potentially altering the waste's physical state and volatility.

  • Select the Container: Verify that the disposal container is made of clear Glass or HDPE. Validation step: Inspect the container for micro-fractures or residual incompatible chemicals before use.

  • Capture Contaminated Materials: All weigh boats, spatulas, and nitrile gloves that come into direct contact with the powder must be treated as hazardous solid waste and placed in the same or a compatible solid waste container[2].

Phase 2: Satellite Accumulation Area (SAA) Management

  • Labeling: Affix a standardized "Hazardous Waste" label to the container before adding the first drop or grain of waste. The label must explicitly state "4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride" (no abbreviations) and check the boxes for "Toxic" and "Irritant"[5][6].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) within the designated SAA to capture any accidental breaches[6].

  • Cap Integrity: Ensure the container is securely capped at all times unless actively adding waste. Validation step: Perform a physical twist-check on the cap after every addition.

Phase 3: EHS Transfer & Final Destruction

  • Capacity Monitoring: Monitor the container until it reaches 90% capacity. Do not overfill.

  • Initiate Transfer: Once the 90% threshold is met, date the container. You have exactly 72 hours (3 days) to transfer this container from the SAA to your institution's central waste accumulation area[5].

  • Final Manifesting: EHS personnel will manifest the waste under RCRA guidelines for transport to a licensed chemical destruction facility, where it will undergo controlled incineration with flue gas scrubbing[4][8].

Spill Response & Decontamination

In the event of an accidental spill, the primary goal is to prevent aerosolization of the lipophilic powder.

  • Dry Spills: Do NOT sweep with a standard broom, as this generates dust. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the powder with damp, absorbent pads to suppress dust before scooping it into a hazardous waste container[9].

  • Surface Decontamination: After removing the bulk solid, wash the area with a mixture of water and a mild detergent. Collect all wash water using absorbent materials and dispose of them as hazardous waste. Do not wash the residue down the drain[9].

Workflow Visualization

WasteLifecycle N1 1. Waste Generation (Solid API & Contaminated PPE) N2 2. Primary Segregation (HDPE/Glass, Leak-Proof) N1->N2 N3 3. Satellite Accumulation (SAA) (Secondary Containment, <90% Full) N2->N3 N4 4. EHS / RCRA Transfer (Within 3 Days of Reaching Capacity) N3->N4 N5 5. Final Destruction (Licensed Chemical Incineration) N4->N5

Hazardous waste lifecycle for 4-(2,4,6-Trimethoxyphenyl)piperidine HCl.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]

  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation

Piperidine and its derivatives are recognized for a range of potential hazards, including flammability, acute toxicity if ingested or absorbed through the skin, and severe corrosive effects on skin and eyes.[1][3][4][5] Therefore, a cautious and well-planned approach is paramount when handling 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride.

Assumed Hazard Profile:

Hazard ClassDescriptionRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][3][4]Avoid creating dust or aerosols.[1] Handle in a well-ventilated area, preferably a chemical fume hood.[1][2]
Skin Corrosion/Irritation Capable of causing severe skin burns and irritation.[1][6]Wear appropriate chemical-resistant gloves and a lab coat at all times.[1][3]
Serious Eye Damage/Irritation Can cause serious and potentially irreversible eye damage.[3][6]Use of chemical safety goggles and a face shield is mandatory.[1][7]
Flammability May be a flammable solid or liquid.[1][3]Keep away from heat, sparks, and open flames.[3]
Environmental Hazards Potentially harmful to aquatic life.[1][3]Prevent release into the environment. Dispose of as hazardous waste.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to ensure personal safety. The following table outlines the minimum required PPE for handling 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][7]Protects against splashes and airborne particles that can cause severe eye damage.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[1]Prevents skin contact, which can lead to irritation, burns, or toxic absorption.[3][4]
Body Protection A flame-retardant lab coat or chemical-resistant apron.[1]Protects personal clothing and underlying skin from contamination.
Respiratory Protection Work should be conducted in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1]Minimizes the risk of inhaling potentially toxic dust or vapors.[3]

Operational and Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Designate Work Area (Fume Hood) Weigh 4. Weigh Compound (in fume hood) Prep->Weigh Proceed to Handling PPE 2. Don Appropriate PPE Materials 3. Assemble All Necessary Equipment & Reagents PPE->Materials Dissolve 5. Dissolve/React (in closed system if possible) Weigh->Dissolve Transfer 6. Transfer Solutions (use caution to avoid splashes) Dissolve->Transfer Decontaminate 7. Decontaminate Glassware & Surfaces Transfer->Decontaminate Proceed to Cleanup Waste 8. Segregate & Label Hazardous Waste Decontaminate->Waste Doff 9. Doff PPE Correctly Waste->Doff Wash 10. Wash Hands Thoroughly Doff->Wash

Caption: Step-by-step workflow for the safe handling of 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride.

Spill Management and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate potential harm.

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including respiratory protection if necessary.

  • Contain the spill using a non-combustible absorbent material like vermiculite or sand.[1] Do not use combustible materials such as paper towels.[1]

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.[3]

Major Spill (Outside of a fume hood):

  • Evacuate all non-essential personnel from the area.[1]

  • Alert your institution's Environmental Health and Safety (EHS) office immediately.

  • Ensure the area is well-ventilated , if safe to do so.

  • Prevent the spill from entering drains. [1]

Waste Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility to protect both personnel and the environment.

Disposal_Plan cluster_waste_streams Waste Streams cluster_procedure Disposal Procedure Solid Contaminated Solids (Gloves, wipes, etc.) Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid->Collect_Solid Liquid Unused Reagent & Rinsate Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid->Collect_Liquid Empty Empty Containers Rinse Triple-Rinse with Appropriate Solvent Empty->Rinse Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Rinse->Collect_Rinsate Deface Deface Label Rinse->Deface Dispose_Container Dispose of Rinsed Container per Institutional Guidelines Deface->Dispose_Container

Caption: Segregation and disposal workflow for waste generated from handling the target compound.

Key Disposal Principles:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard symbols.[1][3]

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[3]

  • Pickup: Contact your institution's EHS office for waste pickup and disposal.

By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Benchchem. Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Bergeson & Campbell, P.C. NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. 2012.
  • Antibodies. 4-Piperidinopiperidine Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
  • Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide | NIOSH.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Piperidine. 2025.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(2,3,4-Trimethoxybenzyl)piperazinedihydrochloride. 2022.
  • Cornell University Environment, Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Fisher Scientific. SAFETY DATA SHEET - 4-(2-Methoxyphenyl)piperidine.
  • Cayman Chemical. Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine (hydrochloride). 2025.
  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. 2025.
  • SIGMA-ALDRICH. Material Safety Data Sheet - Piperidine.
  • Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide.
  • Apollo Scientific. Piperidine-4-carboxylic acid Safety Data Sheet.
  • Capital Resin Corporation. The OSHA Chemical Storage Requirements. 2022.
  • Benchchem. Personal protective equipment for handling Piperazine-2-thione.
  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
  • AK Scientific, Inc. 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride Safety Data Sheet.
  • National Institute of General Medical Sciences. Laboratory Safety Training and Guidelines. 2025.
  • Fisher Scientific. Piperidine - SAFETY DATA SHEET. 2023.

Sources

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